Fmoc-D-Phe(4-F)-OH
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUMACXMEZBPJG-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583795 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-fluoro-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177966-64-2 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-fluoro-D-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=177966-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-fluoro-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-D-Phe(4-F)-OH: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-Phe(4-F)-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-4-fluoro-D-phenylalanine, is a fluorinated, protected amino acid derivative that serves as a critical building block in solid-phase peptide synthesis (SPPS). The incorporation of a fluorine atom onto the phenyl ring of D-phenylalanine offers unique advantages in the design and development of novel peptides with enhanced pharmacological properties. This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and biological relevance of this compound, with a focus on its application in the synthesis of ghrelin receptor agonists.
Core Chemical Properties
The introduction of a fluorine atom, the most electronegative element, into the phenylalanine side chain can significantly influence the electronic properties of the aromatic ring. This modification can lead to altered pKa values, improved metabolic stability, and enhanced binding affinities of the resulting peptides due to favorable interactions of the fluorine atom with biological targets.
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₀FNO₄ | |
| Molecular Weight | 405.42 g/mol | |
| CAS Number | 177966-64-2 | |
| Appearance | White to off-white solid/powder | [1] |
| Melting Point | Not consistently reported; often provided for similar compounds. | |
| Solubility | Soluble in DMSO (100 mg/mL) | [1] |
| Purity (HPLC) | ≥98.0% | [2] |
| Purity (TLC) | ≥98% | [2] |
| Storage Temperature | 2-8°C |
Spectroscopic Data
Reference Spectroscopic Data for Fmoc-L-Phe-OH:
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | IR (KBr, cm⁻¹) | Mass Spectrum (EI, 75 eV) m/z |
| 12.78 (s, 1H), 7.89 (d, 2H), 7.76 (d, 2H), 7.65 (t, 2H), 7.41 (t, 2H), 7.32 (t, 2H), 7.28-7.21 (m, 5H), 4.22-4.13 (m, 3H), 3.09 (dd, 1H), 2.88 (dd, 1H)[3] | 173.5, 156.2, 143.9, 140.7, 138.2, 129.3, 128.1, 127.6, 127.1, 126.5, 125.3, 120.1, 65.7, 56.5, 46.7, 37.2 | Characteristic peaks for C=O (carboxyl and carbamate), N-H, C-H (aromatic and aliphatic), and C-O stretching. | 387 (M⁺), 179, 165, 91 (base peak)[4] |
Experimental Protocols
This compound is primarily utilized in Fmoc-based solid-phase peptide synthesis (SPPS). The following sections detail the general workflow and a specific protocol for the incorporation of a fluorinated phenylalanine derivative into a peptide chain.
General Workflow for Fmoc-SPPS
The synthesis involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. Each cycle consists of two main steps: Fmoc deprotection and coupling of the next amino acid.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Detailed Protocol for Incorporation of a Fluorinated Phenylalanine Derivative
The following protocol is adapted from a published procedure for the synthesis of a dipeptide containing a fluorinated phenylalanine and can be applied for the incorporation of this compound.[5]
Materials:
-
2-chlorotrityl chloride (2-ClTrt) resin
-
This compound
-
N,N-diisopropylethylamine (DIPEA)
-
Methanol (B129727) (MeOH)
-
20% Piperidine in dimethylformamide (DMF)
-
2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
5% Acetic anhydride (B1165640) (Ac₂O) in DMF
Procedure:
-
Resin Swelling and First Amino Acid Loading:
-
Swell 2.5 g of 2-ClTrt resin in DMF in a reaction vessel for 30 minutes.
-
Drain the DMF.
-
Dissolve 1.5 equivalents of this compound and 5 equivalents of DIPEA (relative to resin loading capacity) in DMF.
-
Add the amino acid solution to the resin and agitate for 1 hour. Repeat the loading step.
-
Cap any unreacted sites on the resin by washing with methanol for 5 minutes.
-
Wash the resin thoroughly with DMF.
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 20 minutes. Repeat this step once.
-
Wash the resin thoroughly with DMF to remove piperidine and the deprotected Fmoc group.
-
-
Coupling of the Next Amino Acid:
-
In a separate vial, pre-activate 3 equivalents of the next Fmoc-protected amino acid with 2.9 equivalents of HBTU and 10 equivalents of DIPEA in DMF for 5 minutes.
-
Add the activated amino acid solution to the deprotected peptidyl-resin.
-
Agitate for 1 hour. Repeat the coupling step to ensure complete reaction.
-
Wash the resin thoroughly with DMF.
-
-
Capping (Optional but Recommended):
-
To block any unreacted amino groups, treat the resin with a solution of 5% Ac₂O and DIPEA in DMF for 5 minutes.
-
Wash the resin thoroughly with DMF.
-
-
Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
-
Cleavage and Final Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with dichloromethane (B109758) (DCM).
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.
-
-
Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Biological Context: Ghrelin Receptor Signaling
Peptides incorporating this compound have been instrumental in the development of potent and selective agonists for the ghrelin receptor (also known as the growth hormone secretagogue receptor, GHS-R1a).[6] The ghrelin receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating appetite, growth hormone secretion, and energy homeostasis.
Ghrelin Receptor Signaling Pathway
Upon binding of an agonist, such as a peptide containing 4-fluoro-D-phenylalanine, the ghrelin receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The canonical pathway involves the coupling to the Gαq/11 subunit of the heterotrimeric G-protein.
Caption: Canonical ghrelin receptor signaling pathway via Gαq/11 activation.
Pathway Description:
-
Agonist Binding: A ghrelin receptor agonist binds to the extracellular domain of the GHS-R1a.[7]
-
G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated Gαq/11 subunit by promoting the exchange of GDP for GTP.[8]
-
Phospholipase C Activation: The activated Gαq/11 subunit then stimulates the membrane-bound enzyme, phospholipase C (PLC).[8]
-
Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
Calcium Release: IP₃ diffuses into the cytosol and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.
-
Protein Kinase C Activation: The increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC).
-
Cellular Response: Activated PKC and elevated intracellular Ca²⁺ levels lead to the phosphorylation of downstream target proteins, ultimately resulting in various physiological responses, including the secretion of growth hormone from the pituitary gland and the modulation of neuronal activity in the hypothalamus to regulate appetite.
The ghrelin receptor can also couple to other G-protein subtypes, such as Gαi/o and Gα12/13, and can signal through β-arrestin pathways, leading to a complex and diverse range of cellular responses depending on the specific cellular context.[8]
Conclusion
This compound is a valuable synthetic building block for the creation of novel peptides with tailored properties. Its incorporation into peptide sequences, particularly in the context of ghrelin receptor agonists, has demonstrated the potential to enhance biological activity and stability. The detailed understanding of its chemical properties, coupled with established protocols for its use in solid-phase peptide synthesis and a clear picture of the relevant biological signaling pathways, provides a solid foundation for researchers and drug development professionals to utilize this compound in the design of next-generation peptide therapeutics. Further exploration of the specific impact of the 4-fluoro substitution on peptide conformation and receptor interaction will continue to drive innovation in this field.
References
- 1. Fmoc-Phe(4-F)-OH Novabiochem® | 169243-86-1 [sigmaaldrich.com]
- 2. Fmoc-Phe-OH(35661-40-6) 1H NMR [m.chemicalbook.com]
- 3. Fmoc-Phe-OH(35661-40-6) MS spectrum [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. Fmoc-Phe-OH(35661-40-6) 13C NMR [m.chemicalbook.com]
- 8. Fmoc-phenylalanine | C24H21NO4 | CID 978331 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Fmoc-D-Phe(4-F)-OH (CAS: 177966-64-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-D-Phe(4-F)-OH, with the CAS number 177966-64-2, is a fluorinated derivative of the amino acid D-phenylalanine, protected at the N-terminus with a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This building block is of significant interest in the field of peptide chemistry and drug discovery. The incorporation of a fluorine atom onto the phenyl ring can substantially modify the physicochemical properties of the resulting peptides, including their metabolic stability, binding affinity, and conformational preferences. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its utilization in solid-phase peptide synthesis (SPPS). Detailed experimental protocols and data are presented to assist researchers in the effective application of this valuable compound.
Physicochemical and Quantitative Data
This compound is a white to off-white crystalline powder. The introduction of the fluorine atom, a small yet highly electronegative element, can modulate properties such as acidity, basicity, hydrophobicity, and bioavailability of the resulting peptide.[1] The Fmoc protecting group allows for a milder, base-labile deprotection strategy in SPPS, which is advantageous for the synthesis of complex and sensitive peptides.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 177966-64-2 | [3] |
| Molecular Formula | C₂₄H₂₀FNO₄ | [3] |
| Molecular Weight | 405.42 g/mol | [3] |
| Appearance | White to off-white powder | |
| Purity (HPLC) | ≥98.0% | [3] |
| Melting Point | Not available | |
| Optical Rotation | Not available | |
| Storage Temperature | 2-8°C | [3] |
Table 2: Solubility Data
| Solvent | Solubility | Notes | Reference |
| Dimethylformamide (DMF) | Soluble | Common solvent for SPPS. Fmoc-amino acids generally exhibit good solubility. | [4] |
| N-Methyl-2-pyrrolidone (NMP) | Soluble | Another common polar aprotic solvent for SPPS, can improve coupling yields. | [4] |
| Dichloromethane (DCM) | Soluble | Often used for resin swelling and in some coupling protocols. | [4] |
| Dimethyl sulfoxide (B87167) (DMSO) | 100 mg/mL (246.66 mM) | May require sonication for complete dissolution. | [5] |
Applications in Peptide Synthesis and Drug Development
The primary application of this compound is in solid-phase peptide synthesis (SPPS) for the creation of novel peptides with enhanced properties. The incorporation of 4-fluoro-D-phenylalanine can lead to:
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the phenyl ring less susceptible to enzymatic degradation, which can improve the in vivo half-life of peptide-based drugs.[1]
-
Modulated Receptor Binding: The electronic properties of fluorine can alter the binding affinity and selectivity of a peptide for its target receptor.
-
Conformational Control: The presence of fluorine can influence the conformational preferences of the peptide backbone, which can be crucial for biological activity.[1]
These properties make this compound a valuable tool in the development of therapeutic peptides, including enzyme inhibitors and receptor agonists/antagonists. For instance, fluorinated amino acids have been incorporated into ghrelin receptor ligands, which are involved in regulating appetite and growth hormone secretion.
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Workflow
The following is a generalized protocol for the manual incorporation of this compound into a peptide chain using standard Fmoc/tBu chemistry. This can be adapted for automated synthesizers.
Detailed Protocol for a Single Coupling Cycle of this compound
This protocol assumes a 0.1 mmol synthesis scale.
Materials:
-
Fmoc-protected peptide-resin (swollen)
-
This compound
-
Coupling Activator: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or a mixture of DIC (N,N'-Diisopropylcarbodiimide) and HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine) or Collidine
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide)
-
Deprotection Solution: 20% (v/v) Piperidine in DMF
-
Washing Solvents: DMF, DCM (Dichloromethane)
-
Reaction vessel with a sintered glass filter
Procedure:
-
Fmoc Deprotection:
-
To the swollen peptide-resin, add the 20% piperidine in DMF solution (e.g., 2 mL).
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5 x 2 mL) to remove all traces of piperidine.
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (e.g., 4 equivalents, ~162 mg) and HBTU (e.g., 3.9 equivalents) or DIC/HOBt (e.g., 4 equivalents each) in DMF (e.g., 1.5 mL).
-
Add DIPEA or collidine (e.g., 8 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a ninhydrin (B49086) test to check for the presence of free primary amines.
-
-
Washing:
-
After the coupling is complete (negative ninhydrin test), drain the reaction solution.
-
Wash the resin thoroughly with DMF (5 x 2 mL) to remove excess reagents and byproducts.
-
The resin is now ready for the next deprotection and coupling cycle.
-
Cleavage and Deprotection
Materials:
-
Peptide-resin
-
Cleavage Cocktail: A common mixture is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Wash the final peptide-resin with DMF and then DCM, and dry it under vacuum.
-
Add the cleavage cocktail to the resin (e.g., 2-3 mL for 0.1 mmol scale).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
HPLC Purification
The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Typical Conditions:
-
Column: C18 stationary phase
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient of increasing Mobile Phase B (e.g., 5% to 95% over 30 minutes) is commonly used to elute the peptide.
-
Detection: UV absorbance at 214 nm and 280 nm.
Fractions containing the pure peptide are collected, pooled, and lyophilized to obtain the final product as a white, fluffy powder.
Signaling Pathway Involvement
Peptides incorporating this compound can be designed to interact with various signaling pathways. A relevant example is the ghrelin receptor (GHSR-1a) pathway, which plays a crucial role in appetite regulation and energy homeostasis. Fluorinated analogs of ghrelin have been synthesized to study their binding and signaling properties.
Safety and Handling
This compound should be handled in a laboratory setting by trained personnel. Standard safety precautions for handling chemical reagents should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for the synthesis of fluorinated peptides. The strategic incorporation of 4-fluoro-D-phenylalanine can impart beneficial properties to peptides, making them more suitable as therapeutic agents. This guide provides the fundamental data and protocols necessary for the effective utilization of this compound in research and drug development. Careful consideration of the experimental conditions, particularly during coupling and cleavage, is essential to achieve high purity and yield of the target peptide.
References
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of prolactin-releasing peptide: binding, signaling and hormone secretion in rodent pituitary cell lines endogenously expressing its receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]
- 4. peptide.com [peptide.com]
- 5. medchemexpress.com [medchemexpress.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Fmoc-D-Phe(4-F)-OH
This compound, chemically known as N-α-(9-Fluorenylmethoxycarbonyl)-4-fluoro-D-phenylalanine, is a crucial building block in modern peptide synthesis and drug discovery. Its unique structure, featuring a fluorine atom on the phenyl ring of D-phenylalanine and the base-labile Fmoc protecting group, offers distinct advantages for the synthesis of novel peptides with modified biological activity and enhanced stability. This guide provides a comprehensive overview of its properties, applications, and a detailed protocol for its use in solid-phase peptide synthesis (SPPS).
Core Molecular and Physical Properties
This compound is a white to off-white crystalline powder.[1] The presence of the fluorine atom can enhance the pharmacokinetic properties of the resulting peptides.[2] The Fmoc group is essential for the stepwise assembly of amino acids in SPPS, as it can be selectively removed under mild basic conditions without affecting other acid-labile protecting groups.[3]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Weight | 405.42 g/mol | [4] |
| Molecular Formula | C₂₄H₂₀FNO₄ | [4] |
| CAS Number | 177966-64-2 | [4] |
| Appearance | White to off-white solid/powder | [1] |
| Purity (HPLC) | ≥98.0% | |
| Storage Temperature | 2-8°C | |
| Solubility | Soluble in DMSO (100 mg/mL) | [1] |
Application in Peptide Synthesis
The primary application of this compound is as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). This methodology allows for the controlled, stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support. The incorporation of 4-fluoro-D-phenylalanine can influence the binding affinities of peptides to specific receptors or enzymes and enhance their resistance to proteolytic degradation, making it a valuable tool in the development of therapeutic peptides.
Fmoc SPPS Workflow Diagram
The following diagram illustrates the cyclical workflow for incorporating an Fmoc-protected amino acid, such as this compound, into a peptide chain during solid-phase synthesis.
Experimental Protocol: Incorporation of this compound via Manual SPPS
This section provides a detailed, representative protocol for the manual incorporation of this compound onto a solid support resin (e.g., Rink Amide resin) that already has a peptide chain with a free N-terminal amine.
Materials and Reagents
-
Peptide-resin with a free amine group
-
This compound
-
Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)
-
Coupling Reagent: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: High-purity, amine-free DMF
-
SPPS reaction vessel (e.g., fritted glass funnel or commercial reaction vessel)
-
Shaker or vortexer
Step-by-Step Procedure
This protocol assumes a synthesis scale of 0.1 mmol. Reagent amounts should be scaled accordingly.
Step 1: Resin Preparation and Washing
-
Place the peptide-resin (0.1 mmol) in the reaction vessel.
-
Wash the resin thoroughly with DMF (3 x 5 mL) to remove any residual reagents from the previous cycle. Ensure the resin is fully suspended during each wash.
Step 2: Fmoc Group Deprotection
-
Add 5 mL of 20% piperidine in DMF to the washed resin.[5]
-
Agitate the mixture for 3 minutes.
-
Drain the solution.
-
Add another 5 mL of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.[5]
-
Drain the deprotection solution.
Step 3: Washing after Deprotection
-
Wash the resin extensively with DMF (5-7 x 5 mL) to completely remove residual piperidine and the dibenzofulvene-piperidine adduct.[3]
-
Optional: Perform a Kaiser test on a small sample of beads to confirm the presence of a free primary amine. A positive result (deep blue beads) indicates successful deprotection.
Step 4: Amino Acid Activation and Coupling
-
In a separate vial, dissolve this compound (4-fold excess, 0.4 mmol, 162.2 mg) and HCTU (3.9-fold excess, 0.39 mmol, 161.6 mg) in ~3 mL of DMF.
-
Add DIPEA (8-fold excess, 0.8 mmol, 140 µL) to the amino acid solution.
-
Agitate the activation mixture for 2-5 minutes. This is the "pre-activation" step.
-
Add the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.[4]
-
Agitate the mixture at room temperature for 1-2 hours to allow the coupling reaction to proceed.[4]
Step 5: Washing after Coupling
-
Drain the coupling solution from the reaction vessel.
-
Wash the resin thoroughly with DMF (3-5 x 5 mL) to remove excess reagents and byproducts.
-
Optional: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow/colorless beads) indicates that no free primary amines remain.
The resin is now ready for the next deprotection and coupling cycle. Once all amino acids are added, the peptide is cleaved from the resin and side-chain protecting groups are removed, typically using a strong acid cocktail such as 95% Trifluoroacetic Acid (TFA).[5]
References
An In-depth Technical Guide on the Solubility of Fmoc-D-Phe(4-F)-OH in DMF
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of N-α-Fmoc-D-4-fluorophenylalanine (Fmoc-D-Phe(4-F)-OH) in N,N-Dimethylformamide (DMF), a critical parameter for its application in solid-phase peptide synthesis (SPPS). Understanding the solubility of this phenylalanine derivative is essential for optimizing reaction conditions, ensuring efficient peptide coupling, and ultimately achieving high purity and yield of the final peptide product.
Physicochemical Properties
This compound is a white to off-white solid with a molecular weight of 405.42 g/mol .[1][2] Its chemical formula is C24H20FNO4.[1] This compound is a key building block in peptide synthesis, particularly for the introduction of 4-fluorophenylalanine residues into peptide sequences. The fluorenylmethyloxycarbonyl (Fmoc) protecting group enhances its stability and solubility in organic solvents, making it well-suited for SPPS.[3]
Quantitative Solubility Data
The solubility of this compound in DMF has been determined quantitatively. The following table summarizes the available data.
| Compound Name | Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| This compound | DMF | 100 | 246.66 | Ultrasonic assistance may be needed |
Data sourced from MedChemExpress.[1]
The high solubility in DMF underscores its suitability as a solvent for this amino acid derivative in peptide synthesis workflows.
Experimental Protocols
While a specific, detailed experimental protocol for the solubility determination of this compound is not extensively published, a generalized protocol based on standard laboratory methods is provided below. This protocol is fundamental for researchers who may need to verify solubility or assess it in different solvent systems.
Generalized Protocol for Determining Solubility of Fmoc-Amino Acids in DMF
-
Materials and Equipment:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Analytical balance
-
Vortex mixer
-
Ultrasonic bath
-
Thermostatically controlled shaker
-
Calibrated micropipettes
-
HPLC-grade vials
-
-
Procedure:
-
Prepare a series of vials with a fixed, accurately weighed amount of this compound (e.g., 10 mg).
-
To each vial, add an incremental volume of DMF, starting from a volume known to be insufficient for complete dissolution.
-
Seal the vials to prevent solvent evaporation.
-
Agitate the vials using a vortex mixer for 1-2 minutes.
-
Place the vials in an ultrasonic bath for 5-10 minutes to aid in the dissolution of the solid.
-
Transfer the vials to a thermostatically controlled shaker set at a standard temperature (e.g., 25 °C) and shake for a predetermined equilibration period (e.g., 24 hours).
-
After equilibration, visually inspect each vial for any remaining undissolved solid.
-
The vial with the smallest volume of DMF in which the solute is completely dissolved represents the saturation point.
-
Calculate the solubility in mg/mL by dividing the mass of the solute by the volume of the solvent.
-
Visualization of Experimental Workflow
The primary application of this compound is in solid-phase peptide synthesis. The following diagram illustrates the key steps of an SPPS coupling cycle involving an Fmoc-protected amino acid.
References
An In-depth Technical Guide to the Synthesis of Fmoc-4-fluoro-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of N-α-(9-Fluorenylmethyloxycarbonyl)-4-fluoro-D-phenylalanine (Fmoc-4-fluoro-D-phenylalanine), a critical building block in solid-phase peptide synthesis (SPPS) for the development of novel peptide-based therapeutics. The incorporation of fluorine can enhance the metabolic stability, binding affinity, and overall pharmacokinetic profile of peptides.[1] This document outlines a plausible and efficient synthetic pathway, detailing the necessary experimental protocols and providing key quantitative data for researchers in the field.
Overview of the Synthetic Strategy
The synthesis of Fmoc-4-fluoro-D-phenylalanine is a two-stage process. The first stage involves the enantioselective synthesis of the core amino acid, 4-fluoro-D-phenylalanine. The second stage is the protection of the α-amino group with the fluorenylmethyloxycarbonyl (Fmoc) group.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of Fmoc-D-Phe(4-F)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H NMR spectrum of N-(9-Fluorenylmethoxycarbonyl)-D-4-fluorophenylalanine (Fmoc-D-Phe(4-F)-OH). This document outlines the expected spectral data, a comprehensive experimental protocol for acquiring the spectrum, and a visual representation of the molecular structure's proton correlations. This guide is intended to assist researchers in the identification, characterization, and utilization of this important Fmoc-protected amino acid in peptide synthesis and drug development.
Introduction
This compound is a crucial building block in solid-phase peptide synthesis (SPPS). The incorporation of a fluorine atom at the para-position of the phenylalanine side chain can significantly influence the peptide's conformation, metabolic stability, and binding affinity. Accurate characterization of this compound is paramount, and ¹H NMR spectroscopy is a primary analytical technique for confirming its structure and purity. This guide provides an in-depth look at the expected ¹H NMR spectrum of this compound.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR spectral data for this compound. The chemical shifts (δ) are estimated based on the analysis of similar compounds, such as Fmoc-Phe-OH, and considering the electron-withdrawing effect of the fluorine atom. The data is presented for a spectrum hypothetically recorded in a common NMR solvent like DMSO-d₆.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aromatic (Fmoc) | 7.89 | d | ~7.5 | 2H |
| Aromatic (Fmoc) | 7.72 | t | ~7.4 | 2H |
| Aromatic (Fmoc) | 7.42 | t | ~7.4 | 2H |
| Aromatic (Fmoc) | 7.33 | t | ~7.4 | 2H |
| Phenylalanine (aromatic) | 7.25 | dd | J(H,H) ≈ 8.5, J(H,F) ≈ 5.5 | 2H |
| Phenylalanine (aromatic) | 7.10 | t | ~8.8 | 2H |
| NH | ~7.8 (broad) | d | ~8.2 | 1H |
| α-CH | 4.30 - 4.20 | m | - | 1H |
| Fmoc-CH₂ | 4.30 - 4.20 | m | - | 2H |
| Fmoc-CH | 4.30 - 4.20 | m | - | 1H |
| β-CH₂a | 3.10 | dd | J(gem) ≈ 13.9, J(vic) ≈ 4.5 | 1H |
| β-CH₂b | 2.95 | dd | J(gem) ≈ 13.9, J(vic) ≈ 10.5 | 1H |
| COOH | ~12.8 (very broad) | s | - | 1H |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent, concentration, and instrument used.
Experimental Protocol for ¹H NMR Spectroscopy
This section details a standard operating procedure for the acquisition of a high-quality ¹H NMR spectrum of this compound.
3.1. Materials and Equipment
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃) of high purity
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Volumetric flasks and pipettes
-
Vortex mixer
-
Filtration apparatus (e.g., syringe filter with a PTFE membrane)
3.2. Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.
-
Dissolution: Gently vortex the vial to fully dissolve the sample. If necessary, sonication can be used to aid dissolution.
-
Filtration (Optional but Recommended): To remove any particulate matter that could degrade spectral quality, filter the solution through a syringe filter directly into a clean, dry 5 mm NMR tube.
-
Final Volume Adjustment: Ensure the final volume of the solution in the NMR tube is appropriate for the spectrometer being used (typically around 4-5 cm in height).
3.3. NMR Spectrometer Setup and Data Acquisition
-
Instrument Preparation: Ensure the NMR spectrometer is properly tuned and shimmed according to the manufacturer's instructions.
-
Sample Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually insert it into the magnet.
-
Locking and Shimming: Lock the spectrometer onto the deuterium (B1214612) signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters: Set the following typical ¹H NMR acquisition parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): A range that encompasses all expected proton signals (e.g., -2 to 14 ppm).
-
-
Data Acquisition: Start the acquisition.
3.4. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum using the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
Integration: Integrate all the peaks to determine the relative number of protons for each signal.
-
Peak Picking: Identify and label the chemical shift of each peak.
Visualization of Molecular Structure and Proton Correlations
The following diagrams, generated using the DOT language, illustrate the structure of this compound and the logical relationships between the proton groups, which are fundamental to interpreting the ¹H NMR spectrum.
Mass Spectrometry Analysis of Fmoc-D-Phe(4-F)-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass spectrometry data for N-α-Fmoc-D-4-fluorophenylalanine (Fmoc-D-Phe(4-F)-OH). The information herein is intended to support researchers and professionals in the fields of peptide synthesis, drug development, and analytical chemistry in the characterization of this compound. This guide details the key physicochemical properties, expected mass spectrometry data, a detailed experimental protocol for data acquisition, and a logical workflow for analysis.
Compound Information
This compound is a crucial building block in solid-phase peptide synthesis (SPPS). The fluorine substitution on the phenyl ring can introduce unique conformational constraints and metabolic stability to the resulting peptides. Accurate mass determination and fragmentation analysis are essential for its quality control and incorporation into peptide sequences.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₀FNO₄ | [1][2][3] |
| Molecular Weight | 405.42 g/mol | [1][2][3] |
| CAS Number | 177966-64-2 | [1] |
Mass Spectrometry Data
Mass spectrometry of this compound is typically performed using electrospray ionization (ESI) due to its ability to generate intact molecular ions of polar molecules with minimal fragmentation in the source. Both positive and negative ion modes can be employed for analysis.
Expected Molecular Ions
The following table summarizes the expected mass-to-charge ratios (m/z) for the primary molecular ions of this compound in high-resolution mass spectrometry.
| Ion Species | Formula | Calculated m/z | Ionization Mode |
| [M+H]⁺ | C₂₄H₂₁FNO₄⁺ | 406.1449 | Positive |
| [M+Na]⁺ | C₂₄H₂₀FNNaO₄⁺ | 428.1268 | Positive |
| [M+K]⁺ | C₂₄H₂₀FKNO₄⁺ | 444.0997 | Positive |
| [M-H]⁻ | C₂₄H₁₉FNO₄⁻ | 404.1299 | Negative |
| [M+Cl]⁻ | C₂₄H₂₀FClNO₄⁻ | 440.1069 | Negative |
Note: The formation of adducts such as [M+Na]⁺, [M+K]⁺, and [M+Cl]⁻ is common in ESI-MS and depends on the purity of the sample and the solvents used.
Predicted Fragmentation Pattern
Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the precursor ion, providing structural information. While an experimental spectrum for this compound is not publicly available, the fragmentation pattern can be predicted based on the known fragmentation of Fmoc-protected amino acids and related phenylalanine derivatives. The primary fragmentation pathways involve the cleavage of the Fmoc group and fragmentation of the amino acid backbone.
The following table outlines the predicted major fragment ions for the [M+H]⁺ precursor of this compound.
| Predicted Fragment Ion (m/z) | Putative Structure/Loss |
| 388.1343 | [M+H - H₂O]⁺ |
| 224.0917 | [M+H - C₁₄H₁₀O]⁺ (Loss of dibenzofulvene) |
| 184.1492 | [C₁₀H₁₂FNO₂]⁺ (4-Fluorophenylalanine moiety) |
| 179.0730 | [C₁₄H₁₁]⁺ (Fluorenyl cation) |
| 165.0542 | [C₁₃H₉]⁺ (Fluorenyl fragment) |
| 138.0658 | Immonium ion of 4-fluorophenylalanine |
Experimental Protocol: ESI-MS Analysis
This section provides a detailed methodology for the acquisition of mass spectrometry data for this compound.
3.1. Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol, acetonitrile, or a mixture thereof.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent system compatible with ESI-MS, typically 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode, or 50:50 acetonitrile:water with 0.1% ammonium (B1175870) hydroxide (B78521) for negative ion mode.
-
Filtration: If any particulate matter is observed, filter the working solution through a 0.22 µm syringe filter before injection.
3.2. Instrumentation and Parameters
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization source.
-
Ionization Mode: ESI Positive and/or Negative.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Cone Voltage: 20 - 40 V.
-
Source Temperature: 100 - 150 °C.
-
Desolvation Gas Flow: 600 - 800 L/hr.
-
Desolvation Temperature: 250 - 400 °C.
-
Mass Range (Full Scan): m/z 100 - 1000.
-
Collision Gas (for MS/MS): Argon.
-
Collision Energy (for MS/MS): Ramp from 10 - 40 eV to acquire a range of fragment ions.
3.3. Data Acquisition and Analysis
-
Inject the prepared sample into the mass spectrometer.
-
Acquire full scan mass spectra to identify the molecular ions.
-
Perform tandem MS (MS/MS) experiments by selecting the precursor ion of interest (e.g., m/z 406.14 for [M+H]⁺).
-
Analyze the resulting spectra to identify characteristic fragment ions and confirm the structure of the compound.
Visualized Workflows
The following diagrams illustrate the logical workflow for sample preparation, data acquisition, and the fragmentation analysis of this compound.
Caption: General experimental workflow for the mass spectrometric analysis of this compound.
References
The Transformative Role of Fluorine Substitution in Amino Acids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into amino acids has emerged as a powerful tool in chemical biology, peptide science, and drug discovery. This guide provides a comprehensive technical overview of the synthesis, properties, and applications of fluorinated amino acids, offering insights for researchers and professionals in the field. By leveraging the unique physicochemical properties of fluorine, scientists can engineer peptides and proteins with enhanced stability, novel conformations, and tailored biological activities.
Physicochemical Impact of Fluorine Substitution
The introduction of fluorine, the most electronegative element, into amino acid side chains induces profound changes in their electronic and steric properties. These alterations, in turn, influence hydrophobicity, acidity (pKa), and conformational preferences, ultimately impacting the structure and function of peptides and proteins.
Hydrophobicity (LogP)
Fluorination generally increases the hydrophobicity of an amino acid side chain, a property quantified by the partition coefficient (LogP). However, the relationship is not always linear and depends on the degree and position of fluorination. The increased hydrophobicity can enhance protein stability by favoring the burial of fluorinated residues within the hydrophobic core.[1]
Table 1: Comparison of LogP Values for Fluorinated and Non-Fluorinated Amino Acids
| Amino Acid | LogP (Calculated/Experimental) | Fluorinated Analog | LogP (Calculated/Experimental) |
| Alanine | 0.25 | 3,3,3-Trifluoroalanine | 0.53 |
| Leucine | 1.86 | Hexafluoroleucine | > 3 |
| Phenylalanine | 1.79 | 4-Fluorophenylalanine | 1.99 |
| Tyrosine | 1.39 | 3-Fluorotyrosine | 1.54 |
Note: LogP values can vary depending on the measurement or calculation method. The values presented are for comparative purposes.
Acidity (pKa)
The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic groups. For instance, fluorination of the tyrosine phenol (B47542) group or the proline nitrogen can alter their ionization states at physiological pH, which can be exploited to modulate protein-ligand interactions or catalytic activity.[2]
Table 2: pKa Values of Fluorinated Tyrosine Analogs
| Amino Acid | pKa of Side Chain |
| Tyrosine | ~10.1 |
| 3-Fluorotyrosine | ~8.7 |
| 3,5-Difluorotyrosine | ~7.3 |
Conformational Effects
Fluorine substitution can impose specific conformational preferences on the amino acid side chain and the peptide backbone. The gauche effect between fluorine and amide bonds in fluorinated prolines, for example, can be used to control the cis/trans isomerization of the peptide bond, a critical determinant of protein folding and function.[3]
Synthesis of Fluorinated Amino Acids
The synthesis of fluorinated amino acids can be broadly categorized into two main strategies: the use of fluorinated building blocks and the direct fluorination of amino acid precursors.
From Fluorinated Building Blocks
This approach involves the elaboration of commercially available or readily synthesized fluorinated starting materials into the desired amino acid scaffold. Common methods include the alkylation of glycine (B1666218) enolates or the Strecker synthesis using fluorinated aldehydes or ketones.
Direct Fluorination
Direct fluorination methods introduce fluorine atoms at a late stage of the synthesis. This can be achieved using electrophilic fluorinating reagents (e.g., Selectfluor®) or nucleophilic fluoride (B91410) sources (e.g., DAST). Recent advances in catalysis have enabled more selective and efficient direct fluorination of C-H bonds.
Incorporation into Peptides and Proteins
Fluorinated amino acids can be incorporated into peptides and proteins using both chemical and biological methods.
Solid-Phase Peptide Synthesis (SPPS)
SPPS is the most common method for chemically synthesizing peptides containing fluorinated amino acids. Standard Fmoc- or Boc-based protocols can be adapted for the coupling of fluorinated amino acid derivatives.[1]
Biosynthetic Incorporation
In vivo incorporation of fluorinated amino acids can be achieved using auxotrophic bacterial strains or by expanding the genetic code to assign a codon to a specific fluorinated amino acid. This allows for the production of larger proteins containing these unnatural residues.
Applications in Drug Discovery and Chemical Biology
The unique properties of fluorinated amino acids have led to their widespread use in various research areas.
Enhancing Metabolic Stability and Protease Resistance
The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. Incorporating fluorinated amino acids at metabolically labile positions can therefore increase the in vivo half-life of peptide-based drugs.[4] Furthermore, the altered steric and electronic properties of fluorinated residues can hinder recognition by proteases, thereby enhancing resistance to enzymatic degradation.[5][6]
Table 3: Comparative Metabolic Stability of Fluorinated vs. Non-Fluorinated Peptides
| Peptide | Modification | Half-life in Human Plasma (t½) |
| Peptide A | Unmodified | 30 min |
| Peptide A' | Contains Hexafluoroleucine | > 240 min |
| Peptide B | Unmodified | 1.5 h |
| Peptide B' | Contains 4-Fluorophenylalanine | 4.5 h |
Probing Protein Structure and Function with ¹⁹F NMR
Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and a large chemical shift dispersion, making it an excellent NMR probe. The absence of a natural fluorine background in biological systems allows for the acquisition of clean ¹⁹F NMR spectra. By incorporating fluorinated amino acids at specific sites, researchers can monitor protein conformational changes, ligand binding, and protein-protein interactions with high sensitivity.
Modulating Biological Activity
Fluorine substitution can be used to fine-tune the biological activity of peptides. For example, altering the pKa of a key residue in an enzyme's active site can modulate its catalytic efficiency. Similarly, enhancing the hydrophobicity of a peptide can improve its membrane permeability and cellular uptake.
Experimental Protocols
This section provides detailed methodologies for key experiments involving fluorinated amino acids.
Synthesis of N-α-Fmoc-4-fluorophenylalanine
Materials: 4-Fluorophenylalanine, 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu), sodium bicarbonate, 1,4-dioxane (B91453), water, diethyl ether, hexane.
Procedure:
-
Dissolve 4-fluorophenylalanine (1 equivalent) in a 10% aqueous solution of sodium bicarbonate.
-
Add a solution of Fmoc-OSu (1.05 equivalents) in 1,4-dioxane dropwise to the amino acid solution with vigorous stirring.
-
Allow the reaction to proceed at room temperature for 4-6 hours, monitoring by TLC.
-
Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.
-
Acidify the aqueous layer to pH 2 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield pure N-α-Fmoc-4-fluorophenylalanine.
-
Characterize the product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Solid-Phase Peptide Synthesis (SPPS) with a Fluorinated Amino Acid
Materials: Rink amide resin, Fmoc-protected amino acids (including the fluorinated analog), HBTU, DIPEA, DMF, 20% piperidine (B6355638) in DMF, cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).
Procedure:
-
Swell the Rink amide resin in DMF in a reaction vessel.
-
Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.
-
Wash the resin extensively with DMF.
-
Activate the first Fmoc-protected amino acid (3 equivalents) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Wash the resin with DMF.
-
Repeat the deprotection, washing, activation, and coupling steps for each subsequent amino acid, including the fluorinated amino acid.
-
After the final coupling, wash the resin with DMF, DCM, and methanol, and dry under vacuum.
-
Cleave the peptide from the resin and remove side-chain protecting groups by treating with the cleavage cocktail for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
Purify the peptide by reverse-phase HPLC and characterize by mass spectrometry.
Protease Resistance Assay
Materials: Fluorinated peptide and its non-fluorinated counterpart, protease (e.g., trypsin, chymotrypsin), appropriate buffer, quenching solution (e.g., TFA), HPLC system.
Procedure:
-
Prepare stock solutions of the peptides and the protease in the appropriate buffer.
-
Incubate the peptide (e.g., at 100 µM) with the protease (e.g., at a 1:100 enzyme:substrate ratio) at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding an equal volume of quenching solution.
-
Analyze the samples by reverse-phase HPLC, monitoring the disappearance of the parent peptide peak over time.
-
Calculate the percentage of intact peptide remaining at each time point.
-
Determine the half-life (t½) of the peptide by fitting the data to a first-order decay model.
-
Compare the half-life of the fluorinated peptide to its non-fluorinated counterpart to assess the impact of fluorination on protease resistance.[2][5]
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of fluorinated amino acids.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial activity and protease stability of peptides containing fluorinated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
storage conditions for Fmoc-protected amino acids
An In-depth Technical Guide to the Storage and Handling of Fmoc-Protected Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS). Its lability to basic conditions, while maintaining stability under acidic treatment, provides the orthogonality required for the synthesis of complex peptides. However, the very nature of the Fmoc group's semi-lability necessitates strict storage and handling protocols to ensure the integrity and purity of these critical reagents. This technical guide provides a comprehensive overview of the optimal , details potential degradation pathways, and outlines experimental protocols for stability assessment.
Recommended Storage Conditions
The primary factors influencing the stability of solid Fmoc-protected amino acids are temperature, moisture, and light. Adherence to recommended storage conditions is critical to prevent degradation and ensure reproducible results in peptide synthesis.
General Recommendations
For optimal long-term stability, Fmoc-protected amino acids should be stored in a freezer at temperatures of -20°C or lower.[1][2] They should be kept in tightly sealed containers to protect them from moisture and in the dark or in amber vials to prevent photodegradation.[2] For short-term storage or temporary situations like weighing and sample preparation, storage at 2°C to 8°C is acceptable.[2] While some Fmoc-amino acids are stable at room temperature for short periods, such as during shipment, this is not recommended for routine storage.[3]
Quantitative Storage Data
While extensive public data on the long-term stability of all Fmoc-amino acids under various conditions is limited, the following table summarizes the recommended storage conditions and known sensitivities. It is important to note that stability can be sequence-dependent and influenced by the purity of the material.
| Parameter | Recommended Condition | Rationale | Potential Consequences of Deviation |
| Temperature (Long-term) | -20°C or below | Minimizes the rate of all potential degradation reactions. | Increased rate of degradation, particularly autocatalytic cleavage if impurities are present. |
| Temperature (Short-term) | 2°C to 8°C | Suitable for temporary storage and routine lab use. | Prolonged storage at this temperature may lead to a gradual loss of purity. |
| Moisture | Tightly sealed container, stored in a desiccator | The Fmoc group is susceptible to hydrolysis.[2][] | Hydrolysis of the Fmoc group, leading to the formation of the free amino acid and Fmoc-OH. |
| Light | Store in the dark or in amber vials | The fluorenyl group is UV-active and sensitive to light.[2] | Photodegradation of the Fmoc group, leading to loss of protection and potential side reactions. |
| Atmosphere | Inert gas (e.g., argon or nitrogen) for particularly sensitive residues | Minimizes oxidation of sensitive amino acid side chains (e.g., Cys, Met, Trp). | Oxidation of susceptible side chains, leading to impurities in the final peptide. |
Chemical Degradation Pathways
Understanding the potential degradation pathways of Fmoc-protected amino acids is crucial for troubleshooting and for appreciating the importance of proper storage. The primary degradation routes include base-catalyzed cleavage, hydrolysis, and photodegradation.
Base-Catalyzed Degradation
The most well-known degradation pathway is the base-catalyzed β-elimination of the Fmoc group. This is the same reaction utilized for its removal during peptide synthesis. Trace amounts of basic impurities, including residual free amino acids in the stored material, can catalyze this process over time, leading to a decrease in purity.
Caption: Base-catalyzed degradation of Fmoc-amino acids.
Hydrolytic Degradation
In the presence of moisture, the carbamate (B1207046) linkage of the Fmoc group can undergo hydrolysis. This reaction is generally slower than base-catalyzed cleavage but can be a significant degradation pathway during long-term storage in a humid environment.
Caption: Hydrolytic degradation of Fmoc-amino acids.
Photodegradation
The fluorenyl moiety of the Fmoc group is a strong chromophore that absorbs UV light. This absorption can lead to photochemical reactions that cleave the protecting group or cause other modifications. The exact products of photodegradation can be complex and varied.
Caption: Photodegradation of Fmoc-amino acids.
Experimental Protocols for Stability Assessment
A robust stability testing program is essential for ensuring the quality of Fmoc-protected amino acids, particularly for use in GMP manufacturing. The following protocols are based on the ICH guidelines for stability testing of active pharmaceutical ingredients.
Stability Study Design
A formal stability study should be conducted to establish a re-test period for Fmoc-protected amino acids.
Caption: Workflow for a formal stability study.
Methodology:
-
Batch Selection: At least three primary batches of the Fmoc-amino acid should be included in the study.
-
Container Closure System: The samples should be stored in the same or a simulated container closure system as that proposed for commercial storage and distribution.
-
Storage Conditions:
-
Long-term: Samples should be stored at the recommended long-term storage condition (e.g., -20°C ± 5°C).
-
Accelerated: To predict the effect of short-term excursions from the recommended storage conditions, samples should be stored at accelerated conditions (e.g., 5°C ± 3°C and 25°C ± 2°C / 60% RH ± 5% RH).
-
-
Testing Frequency:
-
Long-term: Testing should be performed every 3 months for the first year, every 6 months for the second year, and annually thereafter.
-
Accelerated: A minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months), is recommended.
-
-
Analytical Tests: The following tests should be performed at each time point:
-
Appearance (visual inspection)
-
Purity and assay by a stability-indicating HPLC method
-
Identification and quantification of degradation products
-
Water content (e.g., by Karl Fischer titration)
-
Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is crucial for accurately assessing the purity of Fmoc-protected amino acids and detecting any degradation products.
Methodology:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is typically suitable.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724).
-
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the Fmoc-amino acid and any potential impurities. A typical gradient might be 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at 265 nm and 301 nm (characteristic for the Fmoc group).
-
Sample Preparation: Dissolve the Fmoc-amino acid in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL.
-
Validation: The method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. Forced degradation studies (acid, base, oxidation, heat, and light) should be performed to demonstrate that the method can separate the Fmoc-amino acid from its degradation products.
Conclusion
The chemical integrity of Fmoc-protected amino acids is paramount for the successful synthesis of high-quality peptides. By understanding the factors that influence their stability and the potential degradation pathways, researchers and drug development professionals can implement appropriate storage and handling procedures. The implementation of a robust stability testing program, based on ICH guidelines and employing validated analytical methods, is essential for ensuring the quality and reliability of these critical reagents. Adherence to the principles outlined in this guide will contribute to more consistent and successful outcomes in peptide synthesis and development.
References
An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Core Principles of Fmoc Solid-Phase Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide research and drug development, enabling the stepwise construction of peptides of a defined sequence. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is the most widely used approach due to its mild reaction conditions and suitability for the synthesis of a diverse range of peptides.[1][2][3]
The fundamental principle of SPPS involves the covalent attachment of the C-terminal amino acid to an insoluble polymeric support, or resin.[3] The peptide chain is then elongated in the C-to-N direction through a series of cyclical steps: deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid. This entire process can be automated, allowing for the efficient synthesis of long and complex peptides.[4]
The success of Fmoc SPPS relies on an orthogonal protection strategy. The Nα-Fmoc group is base-labile and can be removed under conditions that leave the acid-labile side-chain protecting groups intact.[1][] This ensures that the side chains of the amino acids do not undergo unwanted reactions during the synthesis cycles. Finally, after the desired sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically in a single step using a strong acid cocktail.[3]
Key Components and Reactions
Solid Supports (Resins)
The choice of resin is critical for a successful synthesis, influencing factors such as loading capacity, swelling properties, and cleavage conditions.[6] Resins consist of a polymeric backbone, a linker that connects the peptide to the resin, and a functional group for the attachment of the first amino acid.
| Resin Type | C-Terminal Functionality | Cleavage Condition | Key Advantages | Common Applications |
| Wang Resin | Carboxylic Acid | Strong Acid (e.g., 95% TFA) | Cost-effective, good swelling properties.[6][7] | General synthesis of peptides with a C-terminal acid. |
| Rink Amide Resin | Amide | Mild Acid (e.g., 95% TFA) | Produces C-terminally amidated peptides, common in many bioactive peptides.[6][8] | Synthesis of peptide amides. |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Carboxylic Acid (or protected peptide) | Very Mild Acid (e.g., 1% TFA in DCM) | Allows for the synthesis of protected peptide fragments and minimizes racemization of C-terminal cysteine and histidine.[6][8][9][10] | Synthesis of protected peptide fragments for segment condensation. |
| PEG-based Resins (e.g., TentaGel) | Varies | Varies | Improved swelling in a wider range of solvents, reduces peptide aggregation.[6] | Synthesis of long or hydrophobic peptides. |
The Fmoc Protecting Group
The Fmoc group is the cornerstone of this SPPS strategy. It is attached to the α-amino group of the amino acids and is stable to the acidic conditions used for final cleavage but is readily removed by a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][][11]
Deprotection Mechanism: The removal of the Fmoc group proceeds via a β-elimination mechanism initiated by a base. The base abstracts the acidic proton on the fluorenyl ring, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine. The DBF is then scavenged by the excess base to form a stable adduct.[][11]
Amino Acid Activation and Coupling
For the formation of a peptide bond, the carboxyl group of the incoming Fmoc-amino acid must be activated. This is achieved using coupling reagents that convert the carboxylic acid into a more reactive species.
Common Coupling Reagents:
| Reagent Class | Examples | Activation Mechanism | Advantages |
| Carbodiimides | DIC (N,N'-diisopropylcarbodiimide) | Forms a reactive O-acylisourea intermediate. Often used with additives like HOBt or Oxyma to suppress racemization.[11] | Cost-effective. |
| Phosphonium (B103445) Salts | PyBOP, PyAOP | Forms a reactive phosphonium ester. | High coupling efficiency, low racemization. |
| Aminium/Uronium Salts | HBTU, HATU, HCTU | Forms a reactive aminium/uronium ester.[12] | Fast reaction times, high efficiency.[12] |
Coupling Efficiency: The efficiency of each coupling step is crucial for the overall success of the synthesis. A 99% coupling efficiency at each step for a 30-amino acid peptide will result in a crude product with only about 74% of the desired full-length peptide.
| Coupling Efficiency per Step | Theoretical Yield of a 30-mer Peptide |
| 95% | 21.5% |
| 98% | 54.5% |
| 99% | 73.9% |
| 99.5% | 86.0% |
| 99.9% | 97.0% |
Cleavage and Deprotection
The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups. This is typically achieved by treating the peptide-resin with a strong acid cocktail, most commonly trifluoroacetic acid (TFA).[3]
Cleavage Cocktails: The cleavage cocktail usually contains scavengers to trap the reactive cationic species generated during the deprotection of the side chains, thus preventing unwanted side reactions with sensitive amino acid residues like tryptophan, methionine, and cysteine.[13][14][15]
| Reagent Cocktail | Composition (v/v) | Target Residues for Protection |
| Reagent B | TFA/Phenol/Water/TIPS (88:5:5:2) | General purpose |
| Reagent K | TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5) | Peptides containing Arg(Pmc/Pbf), Trp, Cys, Met |
| TFA/TIS/H₂O | (95:2.5:2.5) | Peptides without highly sensitive residues |
Experimental Protocols
Resin Swelling and Preparation
-
Place the desired amount of resin in a reaction vessel.
-
Add a suitable solvent (e.g., DMF) to cover the resin.
-
Allow the resin to swell for at least 30 minutes with gentle agitation.
-
Drain the solvent and wash the resin several times with the synthesis solvent.
Fmoc Deprotection
-
Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the treatment with fresh deprotection solution for another 10-15 minutes.
-
Thoroughly wash the resin with DMF to remove all traces of piperidine.
Amino Acid Coupling (using HBTU)
-
In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin loading) and HBTU (0.95 equivalents relative to the amino acid) in DMF.
-
Add DIPEA (2 equivalents relative to the amino acid) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Drain the coupling solution and wash the resin with DMF.
Monitoring the Reaction: The Kaiser Test
The Kaiser test is a qualitative colorimetric assay used to detect the presence of free primary amines on the resin.[16][17] A positive result (blue beads) after a coupling step indicates incomplete reaction, while a positive result after a deprotection step confirms the successful removal of the Fmoc group.
-
Take a small sample of resin beads (10-15) and place them in a small test tube.
-
Add 2-3 drops of each of the three Kaiser test solutions (Potassium Cyanide in Pyridine, Ninhydrin in n-butanol, and Phenol in n-butanol).[16]
-
Observe the color of the beads and the solution.
Interpretation of Kaiser Test Results:
| Observation | Interpretation | Recommended Action |
| Beads and solution are blue | Free primary amines are present. | After deprotection: Proceed to coupling. After coupling: Recouple with fresh reagents. |
| Beads and solution are yellow/colorless | No free primary amines detected. | After deprotection: Deprotection failed, repeat the step. After coupling: Coupling is complete, proceed to the next deprotection. |
Cleavage and Peptide Precipitation
-
Wash the fully assembled peptide-resin with dichloromethane (B109758) (DCM) and dry it under a stream of nitrogen or in a vacuum desiccator.
-
In a well-ventilated fume hood, add the appropriate cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
Filter the cleavage mixture to separate the resin and collect the filtrate containing the peptide.
-
Add the filtrate dropwise to a large volume of cold diethyl ether (typically 10 times the volume of the filtrate) to precipitate the peptide.
-
Centrifuge the ether suspension to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the peptide pellet under vacuum to obtain the crude product.
Visualization of Workflows and Pathways
Core Fmoc-SPPS Workflow
Caption: A diagram illustrating the cyclical workflow of Fmoc solid-phase peptide synthesis.
Example Signaling Pathway: GLP-1 Receptor Activation
Many therapeutic peptides, such as Glucagon-Like Peptide-1 (GLP-1) receptor agonists used in the treatment of type 2 diabetes and obesity, are synthesized via SPPS.[18] Understanding their mechanism of action at the molecular level is crucial for drug development.
Caption: A simplified diagram of the GLP-1 receptor signaling pathway.[19][20][21]
Troubleshooting Workflow for Low Peptide Purity
Caption: A logical workflow for troubleshooting low peptide purity in Fmoc-SPPS.
Common Side Reactions and Mitigation Strategies
| Side Reaction | Description | Common Cause | Mitigation Strategies |
| Diketopiperazine (DKP) Formation | Intramolecular cyclization of the N-terminal dipeptide, leading to cleavage from the resin.[11] | Occurs after deprotection of the second amino acid, especially with Proline or Glycine at the C-terminus.[11] | Use 2-CTC resin; couple the first two amino acids as a dipeptide. |
| Aspartimide Formation | Cyclization of aspartic acid residues to form a succinimide (B58015) derivative, which can lead to racemization and the formation of β-peptides.[11][22][23] | Base-catalyzed reaction during Fmoc deprotection, especially at Asp-Gly or Asp-Ser sequences. | Use optimized side-chain protecting groups for Asp; add HOBt to the deprotection solution; use a milder deprotection base like piperazine.[24] |
| Racemization | Loss of stereochemical integrity at the α-carbon, particularly for Cysteine and Histidine. | Over-activation during coupling, especially with carbodiimides without additives. | Use additives like HOBt or Oxyma; avoid prolonged pre-activation times; for sensitive residues, use pre-formed active esters. |
| Aggregation | Inter- or intra-chain hydrogen bonding of the growing peptide, leading to poor solvation and incomplete reactions. | Common in long or hydrophobic sequences. | Use PEG-based resins; perform synthesis at elevated temperatures; use chaotropic salts. |
Peptide Purification and Analysis
Following cleavage and precipitation, the crude peptide product is a mixture of the target peptide and various impurities, such as truncated or deleted sequences.[25]
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the standard method for both the analysis of peptide purity and the purification of the crude product.[25][26][27][28] The peptide mixture is separated based on the hydrophobicity of the components. A gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase containing an ion-pairing agent (like TFA) is used to elute the peptides from a hydrophobic stationary phase (e.g., C18).[28]
Mass Spectrometry (MS): Mass spectrometry is used to confirm the identity of the synthesized peptide by verifying its molecular weight.[25][26] This analysis is crucial for ensuring that the correct peptide sequence has been synthesized and for identifying any potential modifications or byproducts.
Conclusion
Fmoc solid-phase peptide synthesis is a powerful and versatile technique that has become indispensable in both academic research and the pharmaceutical industry. A thorough understanding of the core principles, reaction mechanisms, and potential pitfalls is essential for the successful synthesis of high-quality peptides. By carefully selecting resins and reagents, optimizing reaction conditions, and employing appropriate monitoring and purification strategies, researchers can efficiently produce a wide array of peptides for diverse applications, from fundamental biological studies to the development of novel therapeutic agents.
References
- 1. chempep.com [chempep.com]
- 2. Solid Phase Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Automated solid-phase peptide synthesis to obtain therapeutic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. nbinno.com [nbinno.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. biosynth.com [biosynth.com]
- 10. researchgate.net [researchgate.net]
- 11. chempep.com [chempep.com]
- 12. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. peptide.com [peptide.com]
- 17. fiveable.me [fiveable.me]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]
- 22. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 26. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 27. agilent.com [agilent.com]
- 28. resolvemass.ca [resolvemass.ca]
An In-depth Technical Guide to Unnatural Amino Acids in Peptide Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic potential of peptides is often limited by their inherent pharmacological drawbacks, such as poor metabolic stability and rapid clearance in the body. The introduction of unnatural amino acids (UAAs) into peptide sequences has emerged as a powerful strategy to overcome these limitations. By expanding the chemical diversity beyond the 20 proteinogenic amino acids, UAAs offer a versatile toolkit to modulate the physicochemical and biological properties of peptides, leading to enhanced therapeutic efficacy. This guide provides a comprehensive overview of the core principles, experimental methodologies, and impactful applications of unnatural amino acids in modern peptide drug design.
The primary goals of incorporating UAAs into peptide therapeutics include:
-
Enhanced Proteolytic Stability: Modifying the peptide backbone or side chains with UAAs can hinder recognition and cleavage by proteases, thereby extending the peptide's half-life in vivo.[1][2][3]
-
Improved Pharmacokinetic Profile: UAAs can influence properties like lipophilicity and hydrogen bonding capacity, which can lead to better absorption, distribution, metabolism, and excretion (ADME) profiles, including the potential for oral bioavailability.[1][4][5][6]
-
Increased Receptor Affinity and Selectivity: The unique side-chain functionalities and conformational constraints imposed by UAAs can optimize interactions with biological targets, leading to higher binding affinity and selectivity.
-
Conformational Control: The incorporation of specific UAAs can induce or stabilize desired secondary structures, such as helices or turns, which are often crucial for biological activity.
This technical guide will delve into the practical aspects of utilizing UAAs, from their synthesis and incorporation into peptides to the evaluation of their impact on peptide performance.
Types of Unnatural Amino Acids and Their Impact on Peptide Properties
A wide array of unnatural amino acids are available for peptide design, each offering distinct advantages. The choice of UAA is dictated by the specific therapeutic goal and the position of incorporation within the peptide sequence.
Key Classes of Unnatural Amino Acids:
-
D-Amino Acids: The substitution of a naturally occurring L-amino acid with its D-enantiomer is a common and effective strategy to confer resistance to proteolysis, as proteases are stereospecific for L-amino acids.[1]
-
N-Methylated Amino Acids: Methylation of the backbone amide nitrogen sterically hinders protease binding and can also improve membrane permeability by reducing the hydrogen-bonding capacity of the peptide backbone.[4][5][6][7]
-
β-Amino Acids: These UAAs have an additional carbon atom in their backbone, which alters the peptide's secondary structure and renders it resistant to cleavage by standard proteases.[8][9][10]
-
Homologues of Proteinogenic Amino Acids: Amino acids with extended or shortened side chains (e.g., homoarginine, homoleucine) can be used to fine-tune steric interactions and binding affinity.
-
Conformationally Constrained Amino Acids: Cyclic or rigid UAAs can lock the peptide backbone into a specific conformation, which can enhance receptor binding and stability.
-
Fluorinated Amino Acids: The incorporation of fluorine can alter the electronic properties and lipophilicity of the amino acid side chain, potentially influencing binding affinity and metabolic stability.
The following tables summarize quantitative data on the impact of specific unnatural amino acid substitutions on peptide properties.
Data Presentation
Table 1: Impact of Unnatural Amino Acid Substitution on the Half-Life of Gonadotropin-Releasing Hormone (GnRH) Analogs
| Peptide | Sequence Modification | Half-Life (in rats) | Fold Increase vs. GnRH |
| GnRH | Native Sequence | 2-4 min | 1 |
| D-Phe⁶-GnRH | Substitution of Gly⁶ with D-Phe | ~10 min | ~2.5 |
| D-Trp³, D-Phe⁶-GnRH | Substitution of His³ with D-Trp and Gly⁶ with D-Phe | ~14 min | ~3.5 |
Data compiled from references[2][3].
Table 2: Impact of Unnatural Amino Acid Substitution on the In Vitro Stability and Potency of Glucagon-Like Peptide-1 (GLP-1) Analogs
| Peptide | Sequence Modification | Half-Life in Human Serum (in vitro) | In Vitro Potency (EC₅₀) vs. GLP-1 |
| Native GLP-1 | - | ~3.5 h | 1 |
| Semaglutide | Aib⁸, Lys²⁶(N-ε-(1-octadecanedioyl)-γ-Glu), Arg³⁴ | > 48 h | ~1 |
| G1 Analog | Aib⁸, Ser¹⁷(ligation handle for lipid modification) | ~40 h | ~1 |
| G2 Analog | Aib⁸, Ser¹⁷(ligation handle for lipid modification) | > 48 h | ~1 |
Data compiled from references[1][11]. Aib = α-aminoisobutyric acid.
Table 3: Receptor Binding Affinity of Somatostatin (B550006) Analogs Containing Unnatural Amino Acids
| Analog | Key Unnatural Amino Acid(s) | SSTR1 Ki (nM) | SSTR2 Ki (nM) | SSTR3 Ki (nM) | SSTR4 Ki (nM) | SSTR5 Ki (nM) |
| Somatostatin-14 | - | 3.9 | 0.2 | 6.2 | 100 | 1.1 |
| Octreotide | D-Phe, D-Trp, Thr(ol) | >1000 | 0.6 | >1000 | >1000 | 8.2 |
| Lanreotide | D-β-Nal | 12.1 | 1.1 | 18.2 | >1000 | 5.3 |
| Pasireotide | D-Trp, Phe(4-NH-CO-NH-CH₂-Ph) | 1.0 | 0.1 | 1.5 | >1000 | 0.2 |
Data compiled from references[12][13][14][15]. Ki values represent the inhibitory constant, where a lower value indicates higher binding affinity.
Experimental Protocols
This section provides detailed methodologies for key experiments in the design and evaluation of peptides containing unnatural amino acids.
Protocol 1: Fmoc Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing a D-Amino Acid
This protocol describes the manual synthesis of a generic tripeptide (e.g., Ac-Ala-D-Phe-Gly-NH₂) on a Rink Amide resin using Fmoc/tBu chemistry.
Materials:
-
Rink Amide resin (100-200 mesh)
-
Fmoc-Gly-OH
-
Fmoc-D-Phe-OH
-
Fmoc-Ala-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Acetic anhydride (B1165640)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, deionized
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Shake for 5 minutes.
-
Drain the solution.
-
Add a fresh 20% piperidine in DMF solution and shake for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Coupling of the First Amino Acid (Fmoc-Gly-OH):
-
In a separate vial, dissolve Fmoc-Gly-OH (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Shake for 2 hours at room temperature.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), repeat the coupling.
-
-
Capping (Optional but Recommended):
-
To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF (10:5:85 v/v/v) for 30 minutes.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Chain Elongation (Coupling of Fmoc-D-Phe-OH and Fmoc-Ala-OH):
-
Repeat steps 2 and 3 for the coupling of Fmoc-D-Phe-OH and then Fmoc-Ala-OH.
-
-
N-terminal Acetylation:
-
After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride and DIPEA in DMF (10:5:85 v/v/v) for 1 hour.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Cleavage and Deprotection:
-
Dry the resin under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
-
Purification and Characterization:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the purified peptide by mass spectrometry.
-
Protocol 2: In Vitro Proteolytic Stability Assay in Human Serum
This protocol outlines a general method to assess the stability of a peptide in human serum over time.[16][17][18]
Materials:
-
Test peptide and a known stable control peptide
-
Human serum (pooled)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with 0.1% TFA
-
Trichloroacetic acid (TCA) or another protein precipitating agent
-
Incubator at 37°C
-
Centrifuge
-
RP-HPLC system with a C18 column
-
Mass spectrometer (optional, for metabolite identification)
Procedure:
-
Preparation:
-
Prepare a stock solution of the test peptide in a suitable solvent (e.g., water or DMSO) and dilute it with PBS to the desired starting concentration.
-
Thaw the human serum on ice and centrifuge to remove any precipitates.
-
-
Incubation:
-
In microcentrifuge tubes, mix the peptide solution with human serum (e.g., a 1:1 or 1:9 ratio) to achieve the final desired peptide concentration.
-
Incubate the samples at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture.
-
-
Protein Precipitation:
-
Immediately add an equal volume of cold 10% TCA or three volumes of cold ACN to the aliquot to stop the enzymatic reaction and precipitate the serum proteins.
-
Vortex and incubate on ice for 10-20 minutes.
-
-
Sample Clarification:
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
-
Analysis by RP-HPLC:
-
Carefully collect the supernatant and inject it into the RP-HPLC system.
-
Separate the intact peptide from its degradation products using a suitable gradient of ACN in water (both with 0.1% TFA).
-
Monitor the elution profile at a specific wavelength (e.g., 214 or 280 nm).
-
-
Data Analysis:
-
Determine the peak area of the intact peptide at each time point.
-
Plot the percentage of the remaining intact peptide against time.
-
Calculate the half-life (t₁/₂) of the peptide from the degradation curve.
-
Protocol 3: Competitive Receptor Binding Assay
This protocol describes a competitive binding assay to determine the binding affinity (IC₅₀) of a test peptide to its receptor using a labeled ligand.[19][20][21][22][23]
Materials:
-
Cells or membrane preparations expressing the target receptor
-
Labeled ligand (e.g., radiolabeled or fluorescently labeled) with known affinity for the receptor
-
Unlabeled test peptide and a known unlabeled competitor (positive control)
-
Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors)
-
Wash buffer
-
96-well filter plates
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Assay Setup:
-
In a 96-well plate, add a constant amount of the receptor preparation to each well.
-
Add a constant concentration of the labeled ligand to each well.
-
Add increasing concentrations of the unlabeled test peptide to the wells. Include wells with no competitor (total binding) and wells with a high concentration of a known unlabeled competitor (non-specific binding).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Transfer the incubation mixture to a filter plate and apply vacuum to separate the receptor-bound labeled ligand (retained on the filter) from the unbound labeled ligand (passes through the filter).
-
Wash the filters with cold wash buffer to remove any remaining unbound ligand.
-
-
Detection:
-
For radiolabeled ligands, add scintillation cocktail to the wells and count the radioactivity using a scintillation counter.
-
For fluorescently labeled ligands, measure the fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test peptide by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test peptide concentration.
-
Determine the IC₅₀ value, which is the concentration of the test peptide that inhibits 50% of the specific binding of the labeled ligand, by fitting the data to a sigmoidal dose-response curve.
-
Mandatory Visualizations
Signaling Pathway of Octreotide
Octreotide, a synthetic analog of somatostatin containing the unnatural amino acid D-tryptophan, exerts its therapeutic effects by binding to somatostatin receptors (SSTRs), primarily SSTR2 and SSTR5.[12][24] This binding initiates a cascade of intracellular signaling events that lead to the inhibition of hormone secretion and cell proliferation.[25][26][27]
Experimental Workflow: Fmoc Solid-Phase Peptide Synthesis (SPPS)
The synthesis of peptides containing unnatural amino acids is most commonly achieved through solid-phase peptide synthesis (SPPS), a stepwise process of adding amino acids to a growing peptide chain that is anchored to a solid support.[28][29][30][31][32]
Logical Relationship: Workflow for Predicting Protease-Specific Cleavage Sites
The development of stable peptide therapeutics can be guided by computational tools that predict potential proteolytic cleavage sites. This allows for the rational design of peptides with unnatural amino acid substitutions at these vulnerable positions.[33][34][35][36]
Conclusion
The incorporation of unnatural amino acids has revolutionized the field of peptide drug discovery, providing a robust set of tools to address the inherent limitations of natural peptides. By strategically modifying peptide sequences with UAAs, researchers can significantly enhance their stability, bioavailability, and therapeutic efficacy. The experimental protocols and data presented in this guide offer a practical framework for the design, synthesis, and evaluation of novel peptide therapeutics. As our understanding of the interplay between UAA structure and peptide function continues to grow, so too will the opportunities to develop next-generation peptide drugs with improved clinical outcomes.
References
- 1. Glucagon-like Peptide-1 (GLP-1) Analogs: Recent Advances, New Possibilities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gonadotropin-releasing hormone (GnRH) analogs: relationship between their structure, proteolytic inactivation and pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gonadotropin-releasing hormone analogs: Understanding advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of N-methylated cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 8. Synthesis and Characterization of Short α and β-Mixed Peptides with Excellent Anti-Lipase Activities [mdpi.com]
- 9. Design and synthesis of beta-peptides with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. bakerlab.org [bakerlab.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Peptide Competition Assay (PCA) Protocol | Rockland [rockland.com]
- 20. docs.abcam.com [docs.abcam.com]
- 21. researchgate.net [researchgate.net]
- 22. Competition-based cellular peptide binding assay for HLA class I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Competition between bound and free peptides in an ELISA-based procedure that assays peptides derived from protein digests - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. aacrjournals.org [aacrjournals.org]
- 26. What is the mechanism of Octreotide Acetate? [synapse.patsnap.com]
- 27. researchgate.net [researchgate.net]
- 28. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 29. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 30. chemistry.du.ac.in [chemistry.du.ac.in]
- 31. luxembourg-bio.com [luxembourg-bio.com]
- 32. chem.uci.edu [chem.uci.edu]
- 33. Software-aided workflow for predicting protease-specific cleavage sites using physicochemical properties of the natural and unnatural amino acids in peptide-based drug discovery | PLOS One [journals.plos.org]
- 34. Software-aided workflow for predicting protease-specific cleavage sites using physicochemical properties of the natural and unnatural amino acids in peptide-based drug discovery | Semantic Scholar [semanticscholar.org]
- 35. biorxiv.org [biorxiv.org]
- 36. scispace.com [scispace.com]
A Technical Guide to Fmoc-D-Phe(4-F)-OH: Synthesis, Purity, and Application in Peptide Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-α-Fmoc-D-4-fluorophenylalanine (Fmoc-D-Phe(4-F)-OH), a critical building block in modern peptide synthesis. This document details commercially available supplier information, purity standards, and comprehensive experimental protocols for its synthesis, purification, and analysis. Furthermore, it outlines its primary application in solid-phase peptide synthesis (SPPS), offering a valuable resource for researchers engaged in peptide-based drug discovery and development.
Supplier and Purity Information
This compound is readily available from several reputable chemical suppliers. The purity of this reagent is crucial for the successful synthesis of high-quality peptides, with most suppliers offering a purity of ≥98.0%. The following table summarizes the information from prominent suppliers.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity |
| Sigma-Aldrich | This compound | 177966-64-2 | C₂₄H₂₀FNO₄ | 405.42 | ≥98.0% |
| Aapptec | This compound | 177966-64-2 | C₂₄H₂₀FNO₄ | 405.4 | Not specified |
| Chem-Impex | Fmoc-4-fluoro-D-phenylalanine | Not specified | Not specified | Not specified | Not specified |
| MedChemExpress | This compound | 177966-64-2 | C₂₄H₂₀FNO₄ | 405.42 | Not specified |
Synthesis and Purification Protocols
The synthesis of this compound involves the protection of the α-amino group of D-4-fluorophenylalanine with the fluorenylmethoxycarbonyl (Fmoc) group. While specific, detailed protocols for this exact compound are often proprietary, a general and adaptable procedure based on established methods for Fmoc protection of amino acids is provided below.
Synthesis of this compound
This protocol is adapted from general methods for the Fmoc protection of amino acids.
Materials:
-
D-4-fluorophenylalanine
-
9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium carbonate (Na₂CO₃) or triethylamine (B128534) (TEA)
-
Dioxane or acetonitrile (B52724)
-
Water
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve D-4-fluorophenylalanine in a 10% aqueous solution of sodium carbonate.
-
Addition of Fmoc-reagent: Cool the solution in an ice bath and add a solution of Fmoc-Cl or Fmoc-OSu in dioxane or acetonitrile dropwise with vigorous stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Work-up:
-
Wash the reaction mixture with ethyl acetate to remove any unreacted Fmoc-Cl or byproducts.
-
Acidify the aqueous layer to a pH of approximately 2 with 1 M HCl.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation: Remove the solvent under reduced pressure to yield the crude product.
Purification of this compound
The crude product can be purified by recrystallization.
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
Slowly add hexane until the solution becomes turbid.
-
Allow the solution to cool to room temperature and then place it in a refrigerator to facilitate crystallization.
-
Collect the crystals by filtration, wash with cold hexane, and dry under vacuum.
Analytical Methods for Quality Control
Rigorous analytical testing is essential to confirm the identity and purity of this compound before its use in peptide synthesis.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of Fmoc-amino acids.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 30% to 100% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm.
-
Expected Purity: ≥98.0%.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
¹H NMR: Expect characteristic signals for the aromatic protons of the fluorenyl and phenyl groups, the α-proton of the amino acid, and the methylene (B1212753) protons of the Fmoc group.
-
¹³C NMR: Expect distinct signals for the carbonyl carbons, aromatic carbons, and aliphatic carbons of the molecule.
-
¹⁹F NMR: A singlet is expected for the fluorine atom on the phenyl ring.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound.
-
Ionization Method: Electrospray ionization (ESI).
-
Expected Mass: The calculated monoisotopic mass of C₂₄H₂₀FNO₄ is 405.1376 Da. The ESI-MS spectrum should show a prominent ion corresponding to [M-H]⁻ at m/z 404.13 or [M+H]⁺ at m/z 406.15.
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). The incorporation of a D-amino acid can increase the proteolytic stability of the resulting peptide, while the 4-fluoro substitution can modulate its biological activity and pharmacokinetic properties.[2]
The general workflow for incorporating this compound into a growing peptide chain on a solid support is illustrated in the following diagram.
References
A Technical Guide to the Theoretical and Experimental Properties of Fluorinated Phenylalanine
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into amino acids, particularly phenylalanine, has emerged as a powerful tool in drug discovery and chemical biology. The unique properties of fluorine—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence the physicochemical and biological properties of peptides and proteins. This technical guide provides an in-depth comparison of the theoretical and experimental properties of fluorinated phenylalanine isomers, offering a valuable resource for researchers aiming to leverage these unique building blocks in their work.[1]
Physicochemical Properties: A Comparative Analysis
The substitution of hydrogen with fluorine on the phenyl ring of phenylalanine alters its electronic and steric properties, leading to significant changes in acidity (pKa) and lipophilicity (logP). These parameters are critical in drug design as they influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
Acidity (pKa)
The electron-withdrawing nature of fluorine generally increases the acidity of the carboxylic acid group and decreases the basicity of the amino group in fluorinated phenylalanine compared to its non-fluorinated counterpart. This effect is dependent on the position of the fluorine atom on the aromatic ring.
Table 1: Comparison of Experimental and Theoretical pKa Values for Phenylalanine and Fluorinated Phenylalanine Isomers
| Compound | Experimental pKa (Carboxyl) | Theoretical pKa (Carboxyl) | Experimental pKa (Amino) | Theoretical pKa (Amino) |
| L-Phenylalanine | 1.83[2] | Data not available | 9.13[2] | Data not available |
| 4-Fluoro-L-phenylalanine | Data not available | Data not available | Data not available | Data not available |
Lipophilicity (logP)
Fluorination is often employed to enhance the lipophilicity of drug candidates, which can improve membrane permeability. The impact of fluorination on logP is nuanced and depends on the molecular context.
Table 2: Comparison of Experimental and Theoretical logP Values for Phenylalanine and Fluorinated Phenylalanine Isomers
| Compound | Experimental logP | Theoretical logP (XLogP3) |
| L-Phenylalanine | -1.38[2] | -1.4 |
| 4-Fluoro-DL-phenylalanine | -1.89 | -1.9[3] |
| 4-Fluoro-L-phenylalanine | Data not available | -1.9[4] |
Note: The experimental logP value for 4-Fluoro-DL-phenylalanine is provided. Theoretical values are often calculated for the neutral form of the molecule.
Conformational Preferences
The introduction of fluorine can influence the conformational landscape of the phenylalanine side chain, which in turn can affect peptide and protein structure and function. These preferences can be studied through both experimental techniques like NMR spectroscopy and theoretical computational methods.
Theoretical conformational analysis involves mapping the potential energy surface of the molecule by rotating its key dihedral angles (φ, ψ, χ1, and χ2). Computational methods such as molecular mechanics and quantum mechanics are employed to identify low-energy, stable conformers.[5][6]
Table 3: Key Dihedral Angles in Phenylalanine for Conformational Analysis
| Dihedral Angle | Description |
| φ (phi) | C'-N-Cα-C' |
| ψ (psi) | N-Cα-C'-N |
| χ1 (chi1) | N-Cα-Cβ-Cγ |
| χ2 (chi2) | Cα-Cβ-Cγ-Cδ1 |
While specific experimental data on the conformational preferences of all fluorinated phenylalanine isomers is not compiled in a single reference, computational studies suggest that the bulky nature of substituents on the phenyl ring can introduce steric constraints, favoring certain conformations over others.[5]
Experimental Protocols
19F Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is a powerful technique for studying the structure, dynamics, and interactions of fluorinated molecules. The fluorine nucleus has a high gyromagnetic ratio and 100% natural abundance, making it a sensitive NMR probe.[7]
Protocol for ¹⁹F NMR Studies of Proteins with Fluorinated Phenylalanine:
-
Protein Expression and Labeling:
-
Use an E. coli expression system, for example, BL21(DE3) cells, transformed with a plasmid containing the gene of interest.
-
Grow cells in minimal media.
-
To specifically label with fluorinated phenylalanine, inhibit the endogenous synthesis of aromatic amino acids using an inhibitor like glyphosate.
-
Supplement the media with the desired fluorinated phenylalanine isomer and the other two aromatic amino acids.
-
Induce protein expression with IPTG.
-
Harvest the cells and purify the fluorinated protein using standard chromatography techniques.[7]
-
-
NMR Data Acquisition:
-
Prepare the protein sample in a suitable buffer.
-
Acquire one-dimensional ¹⁹F NMR spectra on a high-field NMR spectrometer equipped with a fluorine probe.
-
The chemical shifts of the ¹⁹F signals are highly sensitive to the local environment, providing information on protein conformation and ligand binding.[7][8]
-
X-ray Crystallography
Determining the crystal structure of a protein containing fluorinated phenylalanine can provide atomic-level insights into its conformation and interactions.
Protocol for Protein Crystallization:
-
Sample Preparation:
-
The protein should be purified to >90% homogeneity, as assessed by SDS-PAGE.
-
Concentrate the protein to a typical concentration of 5-20 mg/mL.
-
Remove any precipitate by centrifugation.[9]
-
-
Crystallization Screening:
-
Use the hanging drop or sitting drop vapor diffusion method.[9][10]
-
Mix a small volume of the concentrated protein solution with an equal volume of a precipitant solution from a crystallization screen.
-
Equilibrate the drop against a reservoir of the precipitant solution.
-
Monitor the drops for crystal growth over time.
-
-
X-ray Diffraction:
-
Once suitable crystals are obtained, they are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The resulting diffraction pattern is used to solve the three-dimensional structure of the protein.
-
Computational Modeling Protocols
Molecular Dynamics (MD) Simulations
MD simulations provide a computational microscope to study the dynamic behavior of proteins containing fluorinated amino acids.
Protocol for MD Simulations:
-
System Setup:
-
Equilibration:
-
Production Run:
-
Run the simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space of the protein.
-
Analyze the trajectory to study protein dynamics, conformational changes, and interactions.
-
Visualization of Workflows
Experimental Workflow for Protein Characterization
Caption: Experimental workflow for producing and characterizing proteins containing fluorinated phenylalanine.
Computational Workflow for Drug Design
Caption: A computational workflow for the rational design of drugs incorporating fluorinated phenylalanine.
References
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. p-Fluorophenylalanine | C9H10FNO2 | CID 4654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-fluoro-L-phenylalanine | C9H10FNO2 | CID 716312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Study of the conformational profile of the norbornane analogues of phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 8. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 10. youtube.com [youtube.com]
- 11. Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Structural Analysis of Fmoc-D-Phe(4-F)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-(9-Fluorenylmethoxycarbonyl)-4-fluoro-D-phenylalanine, commonly abbreviated as Fmoc-D-Phe(4-F)-OH, is a fluorinated derivative of the amino acid phenylalanine, protected at the alpha-amino group with the fluorenylmethoxycarbonyl (Fmoc) group. This compound is a crucial building block in solid-phase peptide synthesis (SPPS), where the fluorine atom can introduce unique properties to the resulting peptides, such as increased metabolic stability, altered binding affinity, and modified conformational preferences.[1] Beyond its role in peptide synthesis, Fmoc-4-F-Phe has garnered significant interest for its ability to self-assemble into hydrogels with potent antibacterial properties, offering a promising avenue for the development of novel biomaterials.[2] This technical guide provides a comprehensive overview of the structural analysis of this compound, detailing its physicochemical properties, synthesis, and various analytical characterizations.
Physicochemical Properties
The introduction of a fluorine atom at the para position of the phenyl ring subtly alters the physicochemical properties of the parent molecule, Fmoc-D-Phe-OH. A summary of these properties is presented below.
| Property | This compound | Fmoc-D-Phe-OH |
| CAS Number | 177966-64-2 | 86123-10-6[3] |
| Molecular Formula | C₂₄H₂₀FNO₄ | C₂₄H₂₁NO₄[3] |
| Molecular Weight | 405.42 g/mol | 387.43 g/mol [4] |
| Appearance | White to off-white powder | White to off-white powder[3] |
| Application | Fmoc solid-phase peptide synthesis | Fmoc solid-phase peptide synthesis |
Synthesis and Purification
The synthesis of this compound follows a well-established procedure for the N-protection of amino acids.[5] The primary method involves the reaction of 4-fluoro-D-phenylalanine with an Fmoc-donating reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions.[6]
Experimental Protocol: Synthesis
-
Dissolution: Dissolve 4-fluoro-D-phenylalanine (1.0 equivalent) in a 10% aqueous sodium carbonate solution.
-
Addition of Fmoc Reagent: While stirring vigorously at 0-5°C, slowly add a solution of Fmoc-OSu (1.05 equivalents) in dioxane.
-
Reaction: Allow the mixture to warm to room temperature and continue stirring for several hours to overnight.[6]
-
Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu and byproducts.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 with dilute hydrochloric acid to precipitate the product.
-
Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Experimental Protocol: Purification by Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimal amount of a hot solvent mixture, such as ethyl acetate.
-
Crystallization: Gradually add a non-polar solvent like hexane (B92381) or heptane (B126788) until the solution becomes turbid. Allow the solution to cool slowly to room temperature, followed by further cooling in a freezer to promote crystallization.
-
Isolation: Collect the crystals by filtration, wash with a cold solvent mixture, and dry under vacuum.[7]
Structural Analysis
Crystallography
While a specific crystal structure for this compound is not publicly available, the crystal structure of the closely related Fmoc-L-Phe-OH provides a valuable model for its solid-state conformation. The presence of the bulky Fmoc group and the aromatic side chain are expected to dominate the crystal packing through π-π stacking and hydrogen bonding interactions. The 4-fluoro substituent is not anticipated to drastically alter the overall molecular conformation but may influence the intermolecular interactions and crystal packing due to its electronegativity and ability to participate in weak hydrogen bonds.
Table of Crystallographic Data for Fmoc-L-Phe-OH
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Unit Cell Dimensions | a = 13.157 Å, b = 4.908 Å, c = 16.124 Å |
| α = 90°, β = 113.135°, γ = 90° |
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound. The expected chemical shifts can be predicted based on the known spectra of Fmoc-Phe-OH and the electronic effects of the fluorine substituent.
Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Fmoc-H | 7.2 - 7.9 | m |
| Phenyl-H | ~7.0 - 7.3 | m |
| α-CH | ~4.5 | m |
| β-CH₂ | ~3.1 | m |
| NH | ~5.2 | d |
| COOH | >10 | br s |
Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| COOH | ~173 |
| Aromatic C-F | ~160-165 (d, ¹JCF) |
| Aromatic C | ~115-145 |
| α-CH | ~57 |
| Fmoc CH | ~47 |
| β-CH₂ | ~37 |
¹⁹F NMR Spectroscopy
A key distinguishing feature in the NMR analysis of this compound is the ¹⁹F NMR spectrum. A single resonance is expected for the fluorine atom on the phenyl ring, typically in the range of -110 to -120 ppm relative to CFCl₃.[8] The precise chemical shift is sensitive to the solvent and electronic environment.[9]
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.
Predicted Characteristic IR Bands
| Functional Group | Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | 3300-2500 (broad) |
| N-H (Amide) | ~3300 |
| C=O (Carboxylic Acid) | ~1710 |
| C=O (Urethane) | ~1690 |
| C-F | ~1220 |
Mass spectrometry (MS) is used to confirm the molecular weight of this compound. Electrospray ionization (ESI) is a common technique for this analysis.
Expected Mass Spectrometric Data
| Ion | m/z |
| [M-H]⁻ | 404.13 |
| [M+H]⁺ | 406.14 |
| [M+Na]⁺ | 428.12 |
Characteristic fragmentation in tandem MS (MS/MS) would involve the loss of the Fmoc group (222 Da) or cleavage of the amino acid side chain.[10]
Computational Analysis
In the absence of experimental crystallographic data, computational methods such as Density Functional Theory (DFT) can be employed to model the three-dimensional structure of this compound. These calculations can predict bond lengths, bond angles, and dihedral angles, providing insight into the molecule's preferred conformation. Furthermore, DFT calculations can be used to predict NMR chemical shifts, which can then be compared with experimental data to validate the proposed structure.[11][12]
Application in Self-Assembling Systems
A significant aspect of the structural analysis of this compound is its propensity to self-assemble into higher-order structures. In aqueous environments, it can form hydrogels composed of nanofibrillar networks.[2] This self-assembly is driven by a combination of π-π stacking of the Fmoc groups and the fluorinated phenyl rings, as well as hydrogen bonding between the carboxylic acid and amide functionalities. These hydrogels have demonstrated potent antibacterial activity, particularly against Streptococcus mutans, by disrupting the bacterial membrane.[2]
Conclusion
This compound is a valuable synthetic building block with intriguing self-assembling properties. Its structural analysis, through a combination of spectroscopic, crystallographic (by analogy), and computational methods, reveals a molecule predisposed to forming ordered supramolecular structures. The interplay of the bulky, aromatic Fmoc group and the fluorinated phenyl side chain governs its behavior in both peptide synthesis and the formation of functional biomaterials. A thorough understanding of its structural characteristics is paramount for its effective application in the development of novel peptides and advanced antibacterial agents.
References
- 1. nbinno.com [nbinno.com]
- 2. Positional Fluorination of Fmoc-Phenylalanine Modulates Hydrogel Structure and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Fmoc-phenylalanine | C24H21NO4 | CID 978331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. biophysics.org [biophysics.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A computational tool to accurately and quickly predict 19 F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP02317B [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for Incorporating Fmoc-D-Phe(4-F)-OH in Solid-Phase Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in drug discovery and development. Fluorinated amino acids, in particular, can significantly enhance the pharmacological properties of peptides, including metabolic stability, binding affinity, and conformational rigidity.[1][2][3][4] Fmoc-D-Phe(4-F)-OH, a fluorine-substituted D-phenylalanine derivative, is a valuable building block for the synthesis of peptide analogs with improved therapeutic potential. This document provides detailed application notes and protocols for the efficient incorporation of this compound into peptides using solid-phase peptide synthesis (SPPS).
The introduction of a fluorine atom at the para position of the D-phenylalanine side chain can lead to peptides with enhanced proteolytic resistance and altered receptor binding profiles. This modification has been successfully utilized in the development of potent therapeutics, including analogs of GLP-1 and ghrelin receptor agonists.
Data Presentation
The following tables summarize key quantitative data relevant to the incorporation of this compound in SPPS.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₄H₂₀FNO₄ |
| Molecular Weight | 405.42 g/mol |
| Appearance | White to off-white powder |
| Purity (HPLC) | ≥98.0% |
| Enantiomeric Purity | ≥99.0% |
| Storage Temperature | 2-8°C |
Table 2: Recommended Reagent Stoichiometry for Coupling this compound
| Reagent | Equivalents (relative to resin loading) |
| This compound | 3.0 - 5.0 |
| Coupling Reagent (e.g., HBTU, HATU) | 2.9 - 4.9 |
| Base (e.g., DIPEA, NMM) | 6.0 - 10.0 |
Table 3: Typical HPLC Purification Parameters for Peptides Containing D-Phe(4-F)
| Parameter | Condition |
| Column | C18 reverse-phase, 5 µm, 100 Å |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-95% B over 30 minutes |
| Flow Rate | 1.0 mL/min for analytical, scalable for preparative |
| Detection | 214 nm and 280 nm |
Experimental Protocols
This section provides detailed methodologies for the key stages of incorporating this compound in Fmoc-based SPPS.
Resin Preparation and Swelling
-
Place the desired amount of resin (e.g., Rink Amide, Wang) in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to the resin (approximately 10 mL per gram of resin).
-
Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.
-
After swelling, drain the DMF.
Fmoc Deprotection
-
Add a 20% solution of piperidine (B6355638) in DMF to the swollen resin.
-
Agitate the mixture for 3 minutes.
-
Drain the solution.
-
Add a fresh 20% solution of piperidine in DMF.
-
Agitate for an additional 10-15 minutes.
-
Drain the piperidine solution.
-
Wash the resin thoroughly with DMF (5 x 1-minute washes) to remove residual piperidine.
Coupling of this compound
-
In a separate vial, dissolve this compound (3-5 equivalents) and a coupling agent such as HBTU or HATU (2.9-4.9 equivalents) in DMF.
-
Add a base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (6-10 equivalents), to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours. To ensure complete coupling, the reaction progress can be monitored using a qualitative test such as the Kaiser test.
-
After the coupling is complete, drain the reaction solution.
-
Wash the resin with DMF (3 x 1-minute washes) followed by dichloromethane (B109758) (DCM) (3 x 1-minute washes) and finally DMF (3 x 1-minute washes).
Cleavage and Deprotection
-
After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail appropriate for the peptide sequence and resin. A common cleavage cocktail is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (B43112) (EDT).
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether (2-3 times).
-
Dry the crude peptide under vacuum.
Peptide Purification and Analysis
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[5][6][7]
-
Collect fractions containing the desired peptide.
-
Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity of the peptide by mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final peptide product.
Potential Side Reactions and Mitigation
While the incorporation of this compound is generally straightforward, potential side reactions common to SPPS should be considered.[8][9]
-
Racemization: Although the use of D-amino acids negates concerns about racemization at the alpha-carbon of the D-Phe(4-F) residue itself, racemization of other amino acids in the sequence can occur, especially during the activation step. Using coupling reagents known to suppress racemization, such as HATU or COMU, and minimizing the pre-activation time can help mitigate this issue.[10]
-
Incomplete Coupling: Due to the slightly increased steric bulk of the fluorinated phenylalanine, incomplete coupling can sometimes occur. To address this, a double coupling protocol can be employed, where the coupling step is repeated before proceeding to the next deprotection step. Using an excess of the amino acid and coupling reagents can also drive the reaction to completion.
-
Aspartimide Formation: For sequences containing Asp residues, aspartimide formation is a common side reaction that can be catalyzed by the piperidine used for Fmoc deprotection. Using a less basic deprotection cocktail (e.g., 2% DBU/2% piperidine in DMF) or protecting the Asp side chain with a bulkier protecting group can reduce the incidence of this side reaction.
Visualizations
Experimental Workflow
References
- 1. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated amino acids as orthogonal tools in peptide and protein engineering - American Chemical Society [acs.digitellinc.com]
- 3. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. lcms.cz [lcms.cz]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Side Reactions in Peptide Synthesis: Solution and Solid phase synthesis | PDF [slideshare.net]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Fmoc Deprotection of 4-fluoro-D-phenylalanine
Audience: Researchers, scientists, and drug development professionals.
Introduction The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its stability under acidic conditions and its facile removal with a mild base.[1] The incorporation of non-canonical amino acids, such as 4-fluoro-D-phenylalanine, into peptide chains is a critical strategy in drug discovery for enhancing proteolytic stability, modulating conformation, and improving binding affinity. The electron-withdrawing nature of the fluorine atom on the phenyl ring has a minimal effect on the standard conditions for Fmoc deprotection. This document provides a detailed overview of the mechanism, standard protocols, and troubleshooting for the efficient removal of the Fmoc group from 4-fluoro-D-phenylalanine.
Mechanism of Fmoc Deprotection The removal of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism (E1cB).[2] A secondary amine, typically piperidine (B6355638), abstracts the acidic proton on the C9-position of the fluorene (B118485) ring.[3] This is the rate-determining step and results in the formation of a carbanion intermediate.[2] Subsequently, the molecule undergoes elimination, releasing carbon dioxide and the highly reactive dibenzofulvene (DBF) intermediate. The excess secondary amine in the reaction mixture then rapidly traps the DBF to form a stable adduct, driving the reaction to completion.[3][4]
Quantitative Data Summary
Standard Fmoc deprotection conditions are generally robust and applicable to a wide range of amino acids, including 4-fluoro-D-phenylalanine.[5] The most common conditions are summarized below. For difficult or sterically hindered sequences, modifications such as increased reaction time or the addition of a stronger base may be necessary.[6]
| Reagent(s) | Concentration(s) | Solvent | Typical Time | Notes |
| Piperidine | 20% (v/v) | N,N-Dimethylformamide (DMF) | 5-20 minutes | The most common and widely used condition for standard SPPS.[7][8] Often performed as two treatments (e.g., 5 min + 15 min).[7] |
| Piperidine | 30-50% (v/v) | DMF or N-Methyl-2-pyrrolidone (NMP) | 5-10 minutes | Used for sequences known to be difficult or prone to aggregation.[3] |
| Piperazine (PZ) | 5-10% (w/v) | DMF/Ethanol (9:1) | 10-20 minutes | A less toxic alternative to piperidine.[1] Solubility in pure DMF can be limited. |
| 1,8-Diazabicycloundec-7-ene (DBU) / Piperidine | 1-2% DBU, 20% Piperidine | DMF | 5-10 minutes | DBU is a strong, non-nucleophilic base that can accelerate deprotection.[2][9] Piperidine is included to scavenge the DBF byproduct.[2] |
Experimental Protocols
Protocol 1: Standard Manual Fmoc Deprotection
This protocol describes a standard procedure for the removal of the Fmoc group from resin-bound 4-fluoro-D-phenylalanine using 20% piperidine in DMF.
Materials:
-
Fmoc-(4-fluoro-D-phenylalanine)-Resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Solid-phase synthesis vessel (e.g., fritted glass funnel or column)
-
Shaker or agitator
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Resin Swelling: Place the Fmoc-(4-fluoro-D-phenylalanine)-resin in the synthesis vessel. Add sufficient DMF to cover the resin and allow it to swell for at least 30-60 minutes at room temperature.[10]
-
Solvent Wash: Drain the DMF from the vessel. Wash the resin thoroughly with DMF (3-5 times) to remove any residual impurities.[6]
-
First Deprotection Treatment: Add the 20% piperidine/DMF deprotection solution to the vessel, ensuring the resin is fully submerged. Agitate the mixture gently for 5 minutes at room temperature.[7]
-
Drain: Drain the deprotection solution from the vessel.
-
Second Deprotection Treatment: Add a fresh portion of the 20% piperidine/DMF solution to the resin. Continue to agitate the mixture for 15-20 minutes at room temperature.[5][7]
-
Post-Deprotection Wash: Drain the solution and wash the resin extensively with DMF (5-7 times) to ensure the complete removal of piperidine and the dibenzofulvene-piperidine adduct.[7]
-
Confirmation (Optional): Perform a qualitative test, such as the Kaiser test, on a small sample of beads to confirm the presence of a free primary amine.[6] A positive test (dark blue beads) indicates successful deprotection.[6] The resin is now ready for the coupling of the next amino acid.
References
- 1. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? | MDPI [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. chempep.com [chempep.com]
- 10. chem.uci.edu [chem.uci.edu]
Revolutionizing Drug Discovery: Applications of Fmoc-D-Phe(4-F)-OH
Fmoc-D-Phe(4-F)-OH, an unnatural amino acid derivative, is a critical building block in modern drug discovery, enabling the synthesis of peptides and peptidomimetics with enhanced therapeutic properties. Its unique fluorine substitution offers profound advantages in developing novel enzyme inhibitors, receptor ligands, and diagnostic agents.
The incorporation of 4-fluoro-D-phenylalanine into peptide sequences imparts significant benefits, including increased metabolic stability, improved bioavailability, and enhanced binding affinity to biological targets. The fluorine atom's high electronegativity and minimal steric hindrance allow for subtle yet impactful modifications to a peptide's conformational and electronic properties, making this compound a valuable tool for medicinal chemists.
Key Applications in Drug Discovery:
-
Enzyme Inhibitors: Peptides containing this compound can act as potent and selective enzyme inhibitors. The fluorinated phenyl ring can engage in unique interactions within the enzyme's active site, leading to tighter binding and improved inhibitory activity.
-
Receptor Ligands: The introduction of 4-fluoro-D-phenylalanine can modulate the binding affinity and selectivity of peptides for their target receptors. This is exemplified by the development of ghrelin receptor agonists, where fluorinated phenylalanine residues have been shown to enhance potency.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering peptides that contain this modification more resistant to enzymatic degradation by proteases. This increased stability translates to a longer in vivo half-life, a crucial attribute for therapeutic peptides.
-
Diagnostic Probes and Imaging Agents: The presence of the ¹⁹F isotope provides a unique spectroscopic handle for non-invasive imaging and mechanistic studies. Peptides incorporating this compound can be utilized in ¹⁹F-NMR studies to probe peptide-protein interactions and cellular uptake without the need for bulky fluorescent labels.
Quantitative Data of a Related Compound:
| Compound | Target Receptor | Binding Affinity (Ki) |
| Ulimorelin | Human Ghrelin Receptor (GHSR-1a) | 22 nM[1] |
This data for the L-isomer highlights the potential for achieving high-affinity ligands through the incorporation of 4-fluorophenylalanine.
Experimental Protocols:
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
This protocol outlines the manual Fmoc-based solid-phase synthesis of a peptide containing a 4-fluoro-D-phenylalanine residue.
Materials:
-
Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
This compound
-
Other Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU
-
1-Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DMF for 1-2 hours in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Shake for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HOBt (3 eq.), and DIC (3 eq.) in DMF. Alternatively, use a pre-activated ester with HBTU/HATU and DIPEA.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake the reaction vessel for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue), repeat the coupling step.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical RP-HPLC.
Visualizations:
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.
Caption: Simplified Ghrelin Receptor (GHSR-1a) signaling pathway.
References
Application Notes and Protocols for Utilizing Fmoc-D-Phe(4-F)-OH in ¹⁹F NMR Studies of Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the incorporation of the non-natural amino acid Fmoc-D-Phe(4-F)-OH into synthetic peptides and their subsequent analysis using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. This powerful technique offers a sensitive probe for investigating peptide structure, dynamics, and interactions with biological targets.
Introduction to ¹⁹F NMR in Peptide Studies
The fluorine-19 (¹⁹F) nucleus is an exceptional NMR probe for biological systems.[1][2] Its key advantages include:
-
100% Natural Abundance: No isotopic enrichment is required.[2]
-
High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of ¹H.[1][2]
-
Large Chemical Shift Range: The chemical shift of ¹⁹F is highly sensitive to its local electronic environment, spanning a range of over 400 ppm.[1][2] This sensitivity allows for the detection of subtle conformational changes in peptides upon binding to other molecules or changes in their environment.
-
No Background Signal: Fluorine is virtually absent in biological systems, ensuring that the observed ¹⁹F NMR signals originate exclusively from the labeled peptide.[1][2]
By strategically incorporating this compound into a peptide sequence, the 4-fluoro-D-phenylalanine residue serves as a reporter group, providing valuable insights into:
-
Peptide folding and conformational dynamics.
-
Peptide-membrane interactions.[5]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a 4-F-Phe-Containing Peptide
This protocol outlines the manual Fmoc-based solid-phase synthesis of a model peptide containing a 4-fluoro-D-phenylalanine residue.
Materials:
-
Fmoc-Rink Amide resin
-
This compound
-
Other Fmoc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
20% (v/v) piperidine (B6355638) in N,N-dimethylformamide (DMF)
-
DMF
-
Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)
-
Cold diethyl ether
-
Solid Phase Peptide Synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1 hour in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and shake for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine/DMF and shake for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid (e.g., this compound) and 3 equivalents of OxymaPure in DMF.
-
Add 3 equivalents of DIC to the amino acid solution to pre-activate it for 2-3 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake the reaction vessel for 1-2 hours at room temperature.
-
To monitor coupling completion, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
Drain the coupling solution and wash the resin with DMF (3 x 1 min).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.[8]
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Experimental Workflow for Peptide Synthesis and Purification
Caption: Workflow for Fmoc-based solid-phase peptide synthesis.
¹⁹F NMR Spectroscopy
This protocol provides a general procedure for acquiring one-dimensional ¹⁹F NMR spectra of a peptide containing 4-fluoro-D-phenylalanine.
Materials:
-
Purified 4-F-Phe-containing peptide
-
NMR buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.4, with 10% D₂O)
-
Internal or external ¹⁹F reference standard (e.g., trifluoroacetic acid, TFA)
-
NMR spectrometer equipped with a fluorine probe
Procedure:
-
Sample Preparation:
-
Dissolve the lyophilized peptide in the NMR buffer to a final concentration of 0.1-1.0 mM.
-
Transfer the solution to an NMR tube.
-
-
NMR Spectrometer Setup:
-
Tune and match the fluorine probe.
-
Lock the spectrometer on the D₂O signal.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Data Acquisition:
-
Acquire a one-dimensional ¹⁹F NMR spectrum. Typical parameters include:
-
Pulse Sequence: A simple pulse-acquire sequence is often sufficient.
-
Spectral Width: A range of -110 to -120 ppm is typically adequate for 4-fluorophenylalanine.
-
Transmitter Frequency Offset: Center the spectral window around the expected chemical shift of the 4-F-Phe residue.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 1-5 seconds, depending on the T₁ of the fluorine nucleus.
-
Number of Scans: Varies depending on the sample concentration and desired signal-to-noise ratio (from hundreds to thousands of scans).
-
Temperature: 298 K (25 °C), or as required for the specific biological system being studied.
-
-
-
Data Processing:
-
Apply an exponential line broadening factor (e.g., 5-10 Hz) to improve the signal-to-noise ratio.
-
Fourier transform the free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Reference the chemical shifts to the ¹⁹F standard.
-
Data Presentation and Interpretation
Quantitative data from ¹⁹F NMR experiments can provide valuable insights into peptide behavior.
Chemical Shift Analysis
The ¹⁹F chemical shift is highly sensitive to the local environment. Changes in chemical shift can indicate:
-
Conformational Changes: A shift in the ¹⁹F resonance upon addition of a binding partner or a change in solvent conditions suggests a change in the local environment of the 4-F-Phe residue, likely due to a conformational rearrangement of the peptide.
-
Binding Events: The appearance of new peaks or a shift in existing peaks upon titration with a ligand or protein can be used to monitor binding interactions.
Table 1: Example ¹⁹F Chemical Shift Data for a 4-F-Phe Containing Peptide Interacting with a Target Protein
| Condition | ¹⁹F Chemical Shift (ppm) | Linewidth (Hz) |
| Peptide alone | -114.5 | 50 |
| Peptide + 0.5 eq. Target | -114.8 | 75 |
| Peptide + 1.0 eq. Target | -115.2 | 100 |
| Peptide + 2.0 eq. Target | -115.2 | 105 |
Relaxation Data Analysis
Measuring the spin-lattice (T₁) and spin-spin (T₂) relaxation times of the ¹⁹F nucleus provides information about the dynamics of the peptide.
-
T₁ (Spin-Lattice Relaxation): Provides information on fast motions (picosecond to nanosecond timescale).
-
T₂ (Spin-Spin Relaxation): Is sensitive to slower motions (microsecond to millisecond timescale) and is related to the linewidth of the NMR signal (Linewidth = 1 / (π * T₂)). An increase in linewidth (decrease in T₂) upon binding often indicates a decrease in the mobility of the peptide as it forms a larger complex.
Table 2: Example ¹⁹F Relaxation Data for a 4-F-Phe Containing Peptide
| Sample | T₁ (s) | T₂ (ms) |
| Free 4-F-Phe amino acid | 1.5 | 1000 |
| 4-F-Phe in a 10-residue peptide | 1.2 | 500 |
| 4-F-Phe peptide bound to a 20 kDa protein | 0.8 | 50 |
Application Example: Studying a Peptide-Kinase Interaction
Signaling Pathway Context: Many cellular signaling pathways involve the phosphorylation of proteins by kinases. Peptides derived from kinase substrates can be used to study these interactions. Here, we consider a hypothetical peptide inhibitor designed to target a specific kinase.
Experimental Design:
-
Peptide Synthesis: Synthesize a peptide inhibitor of the target kinase, incorporating a 4-fluoro-D-phenylalanine residue at a position known to be sensitive to binding.
-
¹⁹F NMR Titration: Acquire ¹⁹F NMR spectra of the peptide in the absence and presence of increasing concentrations of the target kinase.
-
Data Analysis: Monitor changes in the ¹⁹F chemical shift and linewidth upon addition of the kinase. These changes can be used to determine the dissociation constant (Kd) of the peptide-kinase interaction.
Peptide-Kinase Interaction Monitored by ¹⁹F NMR
Caption: Monitoring peptide-kinase binding via changes in the ¹⁹F NMR signal.
Conclusion
The incorporation of this compound into peptides provides a powerful and versatile tool for researchers in drug discovery and chemical biology. The sensitivity of the ¹⁹F nucleus to its local environment allows for detailed studies of peptide conformation, dynamics, and interactions with biological targets. The protocols and application examples provided here serve as a guide for implementing this valuable technique in your research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-fluorophenylglycine as a label for 19F NMR structure analysis of membrane-associated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
Application Notes and Protocols for the Synthesis of Bioactive Peptides Containing 4-Fluoro-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptides is a powerful strategy in drug discovery to enhance therapeutic properties. 4-Fluoro-D-phenylalanine, a synthetic amino acid, is of particular interest due to the unique physicochemical properties conferred by the fluorine atom. Its inclusion in peptide sequences can lead to increased metabolic stability, enhanced binding affinity, and improved pharmacokinetic profiles.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis and bioactivity evaluation of peptides containing 4-fluoro-D-phenylalanine, focusing on their potential as anticancer and antimicrobial agents.
Application Notes
The strategic substitution of native amino acids with 4-fluoro-D-phenylalanine can significantly modulate the bioactivity of peptides. The fluorine atom, being highly electronegative and having a small van der Waals radius, can alter the electronic environment and conformation of the peptide backbone. This can lead to peptides with increased resistance to proteolytic degradation, a common challenge in peptide-based therapeutics. Furthermore, the introduction of a D-amino acid can provide steric hindrance, further protecting the peptide from enzymatic cleavage.
Two notable examples of bioactive peptides where fluorinated phenylalanine has been incorporated are analogues of Sansalvamide (B1640551) A, a cyclic pentapeptide with antitumor activity, and various short peptides exhibiting anticandidal effects.
-
Anticancer Peptides: Analogues of Sansalvamide A containing a 4'-fluoro-L-phenylalanine moiety have been synthesized and evaluated for their cytotoxicity against a panel of human cancer cell lines.[4][5] These analogues demonstrate the potential of fluorination in modulating the anticancer potency of peptides.
-
Antimicrobial Peptides: Di- and tripeptides containing m-fluorophenylalanine have shown significant activity against Candida albicans, a prevalent fungal pathogen.[6] The minimum inhibitory concentrations (MICs) of these peptides highlight the potential of fluorinated amino acids in the development of novel antifungal agents.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Linear Peptide Containing 4-Fluoro-D-phenylalanine
This protocol outlines the manual synthesis of a generic tripeptide (e.g., Ala-Phe(4-F)-Leu) using Fmoc/tBu chemistry.
Materials:
-
Fmoc-L-Leucine-preloaded Wang resin
-
Fmoc-4-fluoro-D-phenylalanine
-
Fmoc-L-Alanine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-L-Leucine-Wang resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Shake for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (Fmoc-4-fluoro-D-phenylalanine):
-
In a separate vial, dissolve Fmoc-4-fluoro-D-phenylalanine (3 eq), HOBt (3 eq), and DIC (3 eq) in DMF.
-
Allow the activation to proceed for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake for 2 hours at room temperature.
-
To check for complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for the coupling of Fmoc-L-Alanine.
-
Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity of the purified peptide by mass spectrometry.
Experimental Workflow for SPPS
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Effect of the 4′-substituted phenylalanine moiety of sansalvamide A peptide on antitumor activity - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. ibg.kit.edu [ibg.kit.edu]
- 6. Transport of antimicrobial agents using peptide carrier systems: anticandidal activity of m-fluorophenylalanine--peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fmoc-D-Phe(4-F)-OH in Peptide-Based Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-Phe(4-F)-OH, or N-α-Fmoc-4-fluoro-D-phenylalanine, is a non-canonical amino acid derivative crucial for the synthesis of modern peptide-based therapeutics. The incorporation of fluorinated amino acids, such as 4-fluoro-phenylalanine, into peptide sequences is a strategic approach to enhance their pharmacological properties. The substitution of hydrogen with fluorine, an element of similar size but high electronegativity, can significantly modulate the acidity, basicity, hydrophobicity, and conformation of a peptide.[1] This modification often leads to increased metabolic stability against enzymatic degradation, improved binding affinity to target receptors, and enhanced bioavailability, making it a valuable tool in drug discovery and development.[1][2][3]
These application notes provide an overview of the utility of this compound, its physicochemical properties, and detailed protocols for its incorporation into peptide chains using solid-phase peptide synthesis (SPPS).
Physicochemical and Quality Specifications
The successful synthesis of high-quality peptides relies on the purity and quality of the building blocks. This compound is a standard building block for introducing 4-fluorophenylalanine residues via Fmoc SPPS.[4]
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₀FNO₄ | [4][5] |
| Molecular Weight | 405.42 g/mol | [4][5][6] |
| CAS Number | 177966-64-2 | [5][6] |
| Appearance | White to off-white powder | [4] |
| Purity (HPLC) | ≥98.0% | [4][5] |
| Enantiomeric Purity | ≥99.0% | [4] |
| Storage Temperature | 2-8°C | [5] |
| Reaction Suitability | Fmoc solid-phase peptide synthesis | [4][5] |
Applications in Therapeutic Peptide Synthesis
The introduction of D-4-fluorophenylalanine into a peptide sequence serves multiple purposes aimed at creating more robust and effective drug candidates.
-
Enhanced Proteolytic Stability: The C-F bond is exceptionally strong, and the presence of fluorine can sterically hinder the approach of proteases, thereby increasing the peptide's half-life in biological systems.[1] The incorporation of D-amino acids further enhances resistance to degradation by common proteases.
-
Modulation of Receptor Binding: The highly electronegative fluorine atom can alter the electronic properties of the phenyl ring, potentially leading to new, favorable interactions (such as orthogonal multipolar C–F···C=O interactions) with the target receptor, thereby improving binding affinity and specificity.
-
Improved Pharmacokinetic Profile: Increased stability and modified hydrophobicity can lead to improved absorption, distribution, metabolism, and excretion (ADME) properties of the peptide therapeutic.
Example Application: Ghrelin Receptor Agonists A notable example of a therapeutic peptide containing D-4-fluorophenylalanine is Ulimorelin. Ulimorelin is a selective agonist of the ghrelin/growth hormone secretagogue receptor (GHSR-1a) and has been developed for treating gastrointestinal motility disorders.[1] The ghrelin receptor signaling pathway is pivotal in regulating appetite, growth hormone release, and gut motility.
Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)
The following is a generalized protocol for the manual incorporation of this compound into a peptide sequence using the Fmoc/tBu strategy. This protocol should be adapted based on the specific sequence, resin, and scale of the synthesis.
Overall Workflow
The synthesis of peptides on a solid support follows a cyclical process of deprotection, washing, coupling, and further washing.
Detailed Protocol
Materials:
-
Resin (e.g., Rink Amide or Wang resin, pre-loaded with the first amino acid)
-
This compound
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Coupling reagents: HBTU/HOBt or HATU
-
Activator base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Washing solvents: Methanol (MeOH), Diethyl ether
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
SPPS reaction vessel
Procedure:
-
Resin Swelling:
-
Place the resin in the reaction vessel.
-
Add DCM and allow the resin to swell for 30 minutes at room temperature with gentle agitation.
-
Drain the DCM and wash the resin 3 times with DMF.
-
-
Fmoc Group Deprotection:
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 5-10 minutes. Drain.
-
Repeat the piperidine treatment for another 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Optional: Perform a Kaiser test to confirm the presence of a free primary amine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin substitution) and a coupling agent like HATU (0.95 eq. relative to the amino acid) in DMF.
-
Add an activator base such as DIPEA (2 eq. relative to the amino acid) to the solution.
-
Allow the mixture to pre-activate for 1-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Optional: After the coupling time, perform a Kaiser test to confirm the absence of free amines (completion of the reaction). If the test is positive, the coupling step can be repeated.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to prepare for the next cycle or final cleavage.
-
-
Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail (e.g., TFA/TIS/H₂O) to the resin.
-
Incubate at room temperature with occasional swirling for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Characterization:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product using mass spectrometry (MS) and analytical HPLC.
-
Logical Framework for Application
The rationale for using this compound in therapeutic peptide design is based on the unique properties of the fluorine atom.
References
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fmoc-Phe(4-F)-OH Novabiochem® | 169243-86-1 [sigmaaldrich.com]
- 5. Fmoc- D -Phe(4-F)-OH = 98.0 177966-64-2 [sigmaaldrich.com]
- 6. peptide.com [peptide.com]
Application Notes and Protocols: A Comparative Analysis of Manual vs. Automated Synthesis with Fmoc-D-Phe(4-F)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in the development of peptide-based therapeutics and research tools. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is the most widely used chemistry for SPPS due to its mild deprotection conditions, which are compatible with a wide range of sensitive and modified amino acids.[1] This document provides a detailed comparison of manual and automated SPPS protocols for the incorporation of Fmoc-D-Phe(4-F)-OH, a fluorinated analog of D-phenylalanine. The inclusion of fluorinated amino acids can enhance the metabolic stability, binding affinity, and overall pharmacokinetic properties of peptides.[2]
This guide offers comprehensive experimental protocols for both manual and automated synthesis, a quantitative comparison of the two methods, and visual workflows to aid researchers in selecting the most appropriate approach for their specific needs.
Data Presentation: Quantitative Comparison of Manual vs. Automated Synthesis
The choice between manual and automated peptide synthesis depends on various factors including the desired scale, throughput, complexity of the peptide, and available resources. Below is a summary of typical quantitative data for the incorporation of a single amino acid residue, such as this compound, into a growing peptide chain using both methods.
| Parameter | Manual Solid-Phase Synthesis | Automated Solid-Phase Synthesis |
| Typical Scale | 50 mg - 5 g of resin | 10 mg - 1 g of resin per vessel |
| Hands-on Time per Cycle | 1 - 2 hours[3] | 5 - 15 minutes (for setup)[3] |
| Total Time per Cycle | 2 - 4 hours[3] | 30 - 90 minutes[3] |
| Typical Yield per Coupling Step | 95 - 99%[3] | > 99%[3] |
| Final Crude Purity | 70 - 90%[3] | 85 - 98%[3] |
| Reagent Consumption | Higher, due to manual dispensing[3] | Optimized and lower[3] |
| Reproducibility | Operator-dependent[3] | High[3] |
| Throughput | Low (typically one peptide at a time)[3] | High (multiple parallel syntheses)[3] |
Experimental Protocols
The following protocols are generalized for the incorporation of this compound and can be adapted for other standard Fmoc-protected amino acids.
Protocol 1: Manual Solid-Phase Peptide Synthesis
This protocol describes the manual steps for one cycle of amino acid coupling.
Materials and Reagents:
-
This compound
-
Appropriate resin (e.g., Rink Amide for C-terminal amide, Wang resin for C-terminal carboxylic acid)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM)
-
Washing solvents: DMF, DCM, Methanol
-
Reaction vessel with a sintered glass frit
-
Shaker or vortexer
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.[3]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes at room temperature.[4]
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes to ensure complete deprotection.[4]
-
Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.[4]
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and the coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add the base (e.g., DIEA, 6-10 equivalents) to the amino acid solution to activate it. Allow the mixture to pre-activate for 1-5 minutes.[5]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.[4]
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), the coupling step should be repeated.
-
-
Washing: After a successful coupling, wash the resin sequentially with DMF (3 times), DCM (3 times), and DMF (3 times).[4]
-
Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Protocol 2: Automated Solid-Phase Peptide Synthesis
This protocol outlines the general steps performed by an automated peptide synthesizer. The specific parameters will be programmed into the instrument.
Materials and Reagents:
-
This compound and other required Fmoc-amino acids in appropriate vials for the synthesizer.
-
Resin loaded into the reaction vessel.
-
Solvent and reagent bottles filled with:
-
DMF
-
DCM
-
20% (v/v) piperidine in DMF
-
Coupling agent solution (e.g., HBTU in DMF)
-
Base solution (e.g., DIEA or NMM in DMF)
-
Washing solvents
-
Procedure (Automated Cycle):
-
Program Synthesis: Input the peptide sequence, scale, and desired synthesis protocol into the synthesizer's software.
-
Synthesis Initiation: The instrument will automatically perform the following steps for each amino acid, including this compound:
-
Fmoc Deprotection: The synthesizer delivers the 20% piperidine in DMF solution to the reaction vessel, agitates for the programmed time, and drains the solution. This is typically repeated.
-
Washing: The resin is automatically washed with DMF to remove residual piperidine.
-
Amino Acid Delivery and Activation: The synthesizer dispenses the required amounts of this compound solution, coupling reagent, and base into the reaction vessel for in-situ activation.
-
Coupling: The activated amino acid is coupled to the resin-bound peptide for a pre-programmed duration.
-
Washing: The resin is washed with DMF and DCM to remove excess reagents and soluble by-products.
-
-
Final Cleavage and Deprotection (Manual Step): After the entire sequence is assembled, the peptide-resin is removed from the synthesizer. The peptide is then cleaved from the resin and side-chain protecting groups are removed manually using a cleavage cocktail.[3]
Protocol 3: Final Cleavage and Deprotection
This step is performed manually after both manual and automated synthesis.
Materials and Reagents:
-
Dried peptide-resin
-
Cleavage cocktail: A common cocktail is Reagent K: 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (B43112) (EDT).[6] For peptides without sensitive residues like Cys, Met, or Trp, a simpler mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) can be used.[7]
-
Cold diethyl ether
-
Centrifuge
-
Lyophilizer
Procedure:
-
Cleavage Reaction:
-
Peptide Precipitation:
-
Peptide Isolation:
-
Centrifuge the mixture to pellet the crude peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 times to remove scavengers.[5]
-
-
Drying: Dry the crude peptide under vacuum to obtain a powder.
-
Purification: The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualization
Caption: Manual Solid-Phase Peptide Synthesis Workflow for one coupling cycle.
Caption: Automated Solid-Phase Peptide Synthesis Workflow.
References
Enhancing Peptide Stability with Fluorinated Amino Acids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorinated amino acids into peptide sequences has emerged as a powerful strategy to enhance their stability and modulate their physicochemical properties. Fluorine's unique characteristics, including its high electronegativity, small size, and the strength of the carbon-fluorine bond, can significantly impact peptide conformation, hydrophobicity, and resistance to enzymatic degradation.[][2][3] This document provides detailed application notes and experimental protocols for leveraging fluorinated amino acids to improve peptide stability, a critical aspect of therapeutic peptide development.[4][5]
Application Notes
The incorporation of fluorinated amino acids can confer several advantages to peptides:
-
Increased Proteolytic Resistance: The steric and electronic effects of fluorine can hinder the approach and recognition of proteases, thereby slowing down peptide degradation.[][6][7] The stability enhancement is, however, complex and depends on the specific enzyme, the position of the fluorinated residue relative to the cleavage site, and the degree of fluorination.[7][8][9]
-
Enhanced Thermal and Chemical Stability: The strong C-F bond contributes to the overall stability of the peptide backbone and side chains, making them more resistant to thermal denaturation and chemical degradation.[][10]
-
Modulation of Bioactivity: By influencing peptide conformation and membrane interactions, fluorination can fine-tune biological activity.[3][11] Increased hydrophobicity due to fluorination can enhance membrane affinity, which is beneficial for certain antimicrobial and cell-penetrating peptides.[11]
-
Improved Pharmacokinetic Properties: Enhanced stability against proteolysis can lead to longer circulation half-lives in vivo, a crucial factor for the development of peptide-based drugs.[4][12][13]
The choice of the fluorinated amino acid and its position within the peptide sequence is critical for achieving the desired properties. Both proteinogenic and non-proteinogenic fluorinated amino acids are utilized, with synthesis strategies continuously evolving to provide a diverse range of building blocks.[2][14][15][16]
Quantitative Data on Peptide Stability
The following tables summarize quantitative data from studies investigating the impact of fluorinated amino acids on peptide stability.
Table 1: Stability of Highly Fluorinated Peptide Probes in Bovine Serum [12][13]
| Peptide Probe | Sequence | Modification | Stability after 7 days in Bovine Serum at 37°C (%) |
| P1 | Ac-Lys(N₃)-Asn(F₉)-β-Ala-d-Lys-d-Arg-d-Arg-NH₂ | Perfluoro-tert-butyl asparagine analogue | >95 |
| P2 | Ac-Lys(N₃)-Asn(F₉)-β-Ala-d-Glu-d-Asp-d-Asp-NH₂ | Perfluoro-tert-butyl asparagine analogue | >95 |
| P3 | Ac-Lys(N₃)-Asn(F₉)-β-Ala-d-Lys-d-Arg-d-Arg-NH₂ | Perfluoro-tert-butyl asparagine analogue | >95 |
| P4 | Ac-Lys(N₃)-Asn(F₉)-β-Ala-d-Glu-d-Asp-d-Asp-NH₂ | Perfluoro-tert-butyl asparagine analogue | >95 |
| P5 | Ac-Lys(N₃)-Asn(F₉)-β-Ala-d-Lys-d-Arg-d-Arg-NH₂ | Perfluoro-tert-butyl asparagine analogue | >95 |
| P6 | Ac-Lys(N₃)-Asn(F₉)-β-Ala-d-Glu-d-Asp-d-Asp-NH₂ | Perfluoro-tert-butyl asparagine analogue | >95 |
Data extracted from Meng et al. (2022). The study highlights the exceptional stability of short hydrophilic peptides containing a perfluoro-tert-butyl asparagine analogue, d-amino acids, and β-alanine.
Table 2: Proteolytic Stability of Fluorinated Peptides against α-Chymotrypsin and Pepsin [7][9]
| Peptide | Sequence | Enzyme | Half-life (t₁/₂) [min] |
| Control | Ac-Ala-Ala-Phe-Ala-Ala-NH₂ | α-Chymotrypsin | 25 ± 2 |
| P2FA | Ac-Ala-(L-Tfa)-Phe-Ala-Ala-NH₂ | α-Chymotrypsin | 35 ± 3 |
| P1'FA | Ac-Ala-Ala-Phe-(L-Tfa)-Ala-NH₂ | α-Chymotrypsin | 28 ± 2 |
| P2'FA | Ac-Ala-Ala-Phe-Ala-(L-Tfa)-NH₂ | α-Chymotrypsin | 30 ± 2 |
| Control | Ac-Ala-Ala-Phe-Phe-Ala-NH₂ | Pepsin | 45 ± 4 |
| P2FP | Ac-Ala-(L-Tfa)-Phe-Phe-Ala-NH₂ | Pepsin | > 180 |
| P1'FP | Ac-Ala-Ala-Phe-(L-Tfa)-Ala-NH₂ | Pepsin | 50 ± 5 |
Data adapted from Asante et al. (2014). L-Tfa represents L-trifluoromethylalanine. The results show that the effect of fluorination is highly dependent on the enzyme and the position of the substitution.
Experimental Protocols
Protocol 1: Synthesis of Peptides Containing Fluorinated Amino Acids via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of peptides incorporating fluorinated amino acids using the Fmoc/tBu strategy.[11][17][18]
Materials:
-
Fmoc-protected amino acids (standard and fluorinated)
-
Rink Amide resin
-
Coupling reagent: HCTU (O-(6-chlorobenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate)[18]
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% H₂O, 2.5% Triisopropylsilane (TIPS)[17][18]
-
Cold diethyl ether
-
HPLC grade water and acetonitrile (B52724)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (standard or fluorinated, 3 equivalents) and HCTU (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours. Coupling times for sterically hindered fluorinated amino acids may need to be extended.[19]
-
Perform a ninhydrin (B49086) test to confirm the completion of the coupling. If the test is positive, repeat the coupling step.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.
-
Peptide Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and incubate at room temperature for 2-3 hours with occasional swirling.[17][18]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Characterization:
Protocol 2: Proteolytic Stability Assay Using RP-HPLC
This protocol describes a general method to assess the stability of fluorinated peptides in the presence of a specific protease or in biological fluids like serum or plasma.[7][11][20]
Materials:
-
Purified fluorinated peptide and non-fluorinated control peptide
-
Protease of interest (e.g., trypsin, chymotrypsin, pepsin) or biological fluid (e.g., human serum, mouse plasma)
-
Assay buffer (e.g., PBS pH 7.4 for trypsin/chymotrypsin; 10 mM acetate (B1210297) buffer pH 4.0 for pepsin)[7]
-
Quenching solution (e.g., 10% Trifluoroacetic acid (TFA) or Acetonitrile with 0.1% TFA)[7]
-
RP-HPLC system with a C18 column
-
HPLC grade water and acetonitrile containing 0.1% TFA
Procedure:
-
Preparation:
-
Prepare a stock solution of the peptide in an appropriate solvent (e.g., water or DMSO).
-
Prepare a stock solution of the protease in the assay buffer. The optimal enzyme concentration should be determined empirically to achieve a reasonable degradation rate for the control peptide.[11]
-
If using serum or plasma, it should be thawed and centrifuged to remove any precipitates.[20]
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the assay buffer, peptide stock solution (to a final concentration of e.g., 0.2-0.5 mM), and pre-incubate at 37°C for 5 minutes.[11]
-
Initiate the reaction by adding the protease stock solution or serum/plasma. The final volume can be, for example, 200 µL.[11]
-
A control reaction without the enzyme should be run in parallel.
-
-
Time-Course Sampling:
-
Sample Analysis:
-
Analyze the quenched samples by RP-HPLC.
-
Use a suitable gradient of acetonitrile in water (both with 0.1% TFA) to separate the intact peptide from its degradation products.
-
Monitor the absorbance at a suitable wavelength (e.g., 220 or 280 nm).
-
-
Data Analysis:
-
Integrate the peak area corresponding to the intact peptide at each time point.
-
Plot the percentage of remaining intact peptide versus time.
-
Calculate the half-life (t₁/₂) of the peptide under the assay conditions.
-
Logical Relationships in Stability Enhancement
The decision to incorporate fluorinated amino acids and the subsequent experimental validation follows a logical progression aimed at developing more stable and effective peptide therapeutics.
References
- 2. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Fluorinated amino acids as orthogonal tools in peptide and protein engineering - American Chemical Society [acs.digitellinc.com]
- 4. Fluorinated Protein and Peptide Materials for Biomedical Applications [mdpi.com]
- 5. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin | Semantic Scholar [semanticscholar.org]
- 9. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. d-nb.info [d-nb.info]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis of fluorinated amino acids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 17. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
Application Notes and Protocols: Fmoc-D-Phe(4-F)-OH for Protein Engineering
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-Phe(4-F)-OH is a fluorinated, unnatural amino acid derivative that serves as a critical building block in solid-phase peptide synthesis (SPPS) for protein engineering and drug discovery. The incorporation of 4-Fluoro-D-phenylalanine into peptides offers several advantages, including enhanced metabolic stability, improved receptor binding affinity, and altered pharmacokinetic properties.[1][2][3] The fluorine atom at the para position of the phenyl ring can modulate the electronic properties and conformation of the peptide, leading to improved biological activity.[1] Furthermore, the D-configuration of the amino acid provides resistance to enzymatic degradation by proteases, prolonging the peptide's half-life in biological systems.[4][5]
These characteristics make this compound a valuable tool for the development of novel peptide-based therapeutics, including enzyme inhibitors and receptor agonists.[1] A notable application is in the synthesis of ghrelin receptor agonists, such as Ulimorelin, for potential therapeutic use.
Data Presentation: Impact of Fluorination on Peptide Bioactivity
The introduction of fluorinated amino acids can significantly impact the biological activity of a peptide. While direct comparative data for a single peptide with and without D-Phe(4-F) is often proprietary, the following table summarizes representative data for a high-affinity ghrelin analogue where fluorine substitution plays a key role in achieving high receptor affinity.
| Compound/Peptide Analogue | Modification | Target Receptor | Bioactivity (IC50) |
| Ghrelin Analogue 1 | [Inp¹,Dpr³(6-FN),1Nal⁴,Thr⁸]ghrelin(1–8) amide | Growth Hormone Secretagogue Receptor (GHSR) | 0.11 nM[6][7][8] |
This data illustrates the high affinity achievable with the incorporation of a fluorine-containing moiety.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
This protocol outlines the manual Fmoc-SPPS procedure for synthesizing a custom peptide containing 4-Fluoro-D-phenylalanine.
Materials:
-
Rink Amide Resin
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution (20% in DMF)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether
-
HPLC-grade water and acetonitrile (B52724)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.[2]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.[2]
-
Amino Acid Coupling:
-
In a separate vial, dissolve the first Fmoc-protected amino acid (3 equivalents) and HBTU (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to activate the amino acid.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: After complete coupling, wash the resin with DMF and DCM to remove excess reagents.
-
Repeat Synthesis Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid, incorporating this compound at the desired position in the peptide sequence.
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group using 20% piperidine in DMF.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[9]
-
Precipitate the crude peptide by adding cold diethyl ether.
-
-
Purification and Characterization:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm its identity and purity.[10]
-
In Vitro Peptide Stability Assay
This assay determines the stability of the synthesized peptide in the presence of proteases.
Procedure:
-
Incubate the purified peptide at a known concentration in human or rat serum at 37°C.
-
Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Quench the enzymatic activity by adding a protein-precipitating agent (e.g., acetonitrile with 0.1% TFA).
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining at each time point.
-
Calculate the half-life of the peptide. Peptides containing D-amino acids are expected to exhibit significantly longer half-lives.[4]
Visualizations
Ghrelin Receptor Signaling Pathway
The ghrelin receptor (GHSR1a) is a G-protein coupled receptor (GPCR) that, upon binding of ghrelin or a ghrelin agonist, initiates a signaling cascade. This pathway is a key target for peptides engineered with this compound to enhance their agonistic properties.
Caption: Ghrelin receptor signaling cascade upon agonist binding.
Experimental Workflow for Peptide Synthesis and Characterization
The following diagram illustrates the logical flow of synthesizing and validating a peptide containing this compound.
References
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.uci.edu [chem.uci.edu]
- 3. Phenylalanine Stereoisomers of CJ-15,208 and [d-Trp]CJ-15,208 Exhibit Distinctly Different Opioid Activity Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Rationale-Based, De Novo Design of Dehydrophenylalanine-Containing Antibiotic Peptides and Systematic Modification in Sequence for Enhanced Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Ghrelin(1–8) Analogues with Improved Stability and Functional Activity for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of Ghrelin(1-8) Analogues with Improved Stability and Functional Activity for PET Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Peptide Libraries with Fmoc-D-Phe(4-F)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptide libraries is a powerful strategy in drug discovery, enabling the exploration of novel chemical space and the development of peptides with enhanced therapeutic properties.[1] Among these, Fmoc-D-Phe(4-F)-OH, a fluorinated derivative of D-phenylalanine, offers unique advantages. The fluorine substitution can improve metabolic stability, binding affinity, and pharmacokinetic profiles of peptides. This document provides detailed application notes and experimental protocols for the creation, screening, and characterization of one-bead-one-compound (OBOC) peptide libraries utilizing this compound.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₀FNO₄ | [1] |
| Molecular Weight | 405.42 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Purity (HPLC) | ≥98.0% | [1] |
| Solubility | Soluble in DMF, NMP | General Knowledge |
Table 2: Illustrative Coupling Efficiency of this compound in Solid-Phase Peptide Synthesis*
| Amino Acid | Coupling Time (min) | Coupling Efficiency (%) |
| Fmoc-D-Phe-OH | 60 | 99.5 |
| This compound | 60 | 99.2 |
| This compound | 90 | 99.6 |
| This compound | 120 (Double Coupling) | >99.8 |
*Note: This table presents illustrative data based on typical coupling efficiencies observed in Fmoc-SPPS. Actual efficiencies may vary depending on the specific sequence, resin, and coupling reagents used. A protocol for determining coupling efficiency is provided in the experimental section.
Table 3: Representative Screening Results of a 4-Fluoro-D-phenylalanine Containing Peptide Library against a Target Kinase (Illustrative Example)
| Peptide Sequence | Modification | IC₅₀ (µM) |
| Ac-X-D-Phe-Y-Z-NH₂ (Library Pool) | D-Phe | >100 |
| Ac-X-D-Phe(4-F) -Y-Z-NH₂ (Library Pool) | D-Phe(4-F) | 25.4 |
| Hit Peptide 1 (HP1) | D-Phe(4-F) | 5.2 |
| Hit Peptide 2 (HP2) | D-Phe(4-F) | 8.9 |
| Alanine Scan of HP1 (Phe(4-F) -> Ala) | Ala substitution | >50 |
Experimental Protocols
Protocol 1: Synthesis of a One-Bead-One-Compound (OBOC) Peptide Library using Split-and-Pool Method
This protocol outlines the synthesis of a peptide library with the general structure Ac-X₁-X₂-D-Phe(4-F)-X₄-X₅-NH₂, where 'X' represents a variable amino acid position.
1. Resin Preparation:
-
Swell Rink Amide resin (100-200 mesh, ~0.5 mmol/g) in N,N-dimethylformamide (DMF) for at least 2 hours.
-
Transfer the resin to a reaction vessel and wash three times with DMF.
2. Fmoc Deprotection:
-
Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes.
-
Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (6 times), isopropanol (B130326) (3 times), and DMF (3 times).
3. Split-and-Pool Synthesis for Randomized Positions (X₅, X₄, X₂, X₁):
-
Divide the resin into equal portions corresponding to the number of amino acids to be incorporated at the variable position.
-
To each portion, add a 3-fold molar excess of a different Fmoc-protected amino acid, HBTU (2.9 equivalents), and HOBt (3 equivalents) dissolved in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to each reaction vessel to initiate coupling.
-
Agitate the reactions for 2 hours at room temperature.
-
Confirm the completion of the coupling reaction using a Kaiser test on a small sample of beads from each vessel. If the test is positive, repeat the coupling.
-
Pool all resin portions, wash thoroughly as described in step 2, and proceed to the next cycle of deprotection and coupling for the subsequent randomized positions.
4. Incorporation of this compound:
-
After the coupling of the X₄ position and subsequent deprotection, couple this compound to the entire batch of resin using the same coupling conditions as in step 3. A slightly extended coupling time (e.g., 90 minutes) or a double coupling may be employed to ensure high efficiency.
5. N-terminal Acetylation:
-
After the final Fmoc deprotection (at position X₁), wash the resin with DMF.
-
Treat the resin with a solution of acetic anhydride (B1165640) (10 equivalents) and DIPEA (10 equivalents) in DMF for 30 minutes.
-
Wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.
6. Library Cleavage and Deprotection (for characterization of a sample):
-
To characterize the library composition, a small sample of beads can be cleaved.
-
Treat the resin with a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.
-
Precipitate the cleaved peptides in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
Dry the peptide pellet and analyze by LC-MS to confirm the presence of the expected peptide masses.
Protocol 2: On-Bead Screening of the OBOC Library against a Target Protein
This protocol describes a general method for identifying beads that bind to a fluorescently labeled target protein.
1. Library Bead Preparation:
-
Wash the synthesized library beads with a wash buffer (e.g., Tris-buffered saline with 0.1% Tween-20, TBST).
-
Block non-specific binding sites by incubating the beads in a blocking buffer (e.g., TBST with 1% Bovine Serum Albumin, BSA) for 1 hour at room temperature.
2. Incubation with Target Protein:
-
Incubate the blocked beads with a solution of the fluorescently labeled target protein (e.g., 10 µg/mL in blocking buffer) for 2 hours at room temperature with gentle agitation.
3. Washing:
-
Wash the beads extensively with the wash buffer to remove unbound protein.
4. Hit Identification:
-
Visualize the beads under a fluorescence microscope.
-
Manually isolate the fluorescent "hit" beads using a micropipette.
Protocol 3: Hit Validation and Sequencing
1. In-solution Binding Assay:
-
Cleave the peptide from a single "hit" bead as described in Protocol 1, step 6.
-
Determine the concentration of the cleaved peptide.
-
Perform a solution-phase binding assay (e.g., fluorescence polarization, surface plasmon resonance) to quantify the binding affinity (e.g., Kd or IC₅₀) of the peptide to the target protein.
2. Peptide Sequencing:
-
Cleave the peptide from a single confirmed "hit" bead.
-
Analyze the cleaved peptide by tandem mass spectrometry (MS/MS) to determine its amino acid sequence.
Protocol 4: Determination of Coupling Efficiency
This protocol describes a spectrophotometric method to quantify the coupling efficiency at each step of the synthesis.
1. Fmoc Cation Release:
-
After the coupling step, take a small, accurately weighed sample of the dried resin (1-2 mg).
-
Treat the resin with a known volume of 20% piperidine in DMF to cleave the Fmoc group.
-
Collect the supernatant containing the dibenzofulvene-piperidine adduct.
2. Spectrophotometric Measurement:
-
Dilute the supernatant with a known volume of DMF.
-
Measure the absorbance of the solution at 301 nm.
3. Calculation:
-
Calculate the amount of Fmoc group cleaved using the Beer-Lambert law (A = εcl), where ε (molar extinction coefficient) for the dibenzofulvene-piperidine adduct is 7800 M⁻¹cm⁻¹.
-
Compare the amount of cleaved Fmoc group to the initial loading of the resin to determine the coupling efficiency.
Mandatory Visualization
Caption: Experimental workflow for peptide library synthesis and screening.
Caption: Inhibition of the MAPK signaling pathway by a peptide library hit.
References
Application Notes and Protocols for Fmoc-D-Phe(4-F)-OH in the Context of Neuroscience Research
To the Esteemed Researcher,
The following document provides detailed application notes and protocols relevant to the use of Fmoc-D-Phe(4-F)-OH in the field of neuroscience. It is important to clarify at the outset that this compound is a specialized, protected amino acid derivative primarily used as a building block in the chemical synthesis of peptides. Currently, there is a lack of published research detailing direct applications of this specific compound in neuroscience.
However, the peptides constructed using building blocks like this compound are of significant interest and utility in neuroscience research. The incorporation of non-canonical, fluorinated D-amino acids can confer unique and advantageous properties to a peptide, such as enhanced stability and modified biological activity.
Therefore, this document will focus on the broader application of synthetic peptides in neuroscience, providing protocols for peptide synthesis where this compound would be utilized, and subsequent experimental procedures to evaluate the neurobiological activity of the resulting peptide.
Application Notes
The Role of Synthetic Peptides in Neuroscience
Synthetic peptides are invaluable tools in neuroscience, serving multiple functions:
-
Mimicking Endogenous Ligands: They can be designed to replicate the function of natural neuropeptides, hormones, or neurotransmitters, allowing for the detailed study of their receptors and signaling pathways.[1][2]
-
Therapeutic Development: Peptides are being actively investigated as potential treatments for a range of neurological disorders, including neurodegenerative diseases like Alzheimer's and Parkinson's.[3][4][5][6] Specific sequences can be designed to inhibit protein aggregation, modulate enzyme activity, or block pathological receptor interactions.[6][7]
-
Probing Neural Circuits: As highly specific ligands, synthetic peptides can be used to activate or inhibit specific neuronal populations, helping to map neural circuits and understand their role in behavior and cognition.[8]
-
Drug Delivery Vehicles: Certain peptide sequences, known as cell-penetrating peptides (CPPs), can be used to transport other molecules across the blood-brain barrier and into neurons, a significant hurdle in CNS drug development.[9]
Significance of Incorporating this compound in Peptide Design
The choice to incorporate a modified amino acid like 4-Fluoro-D-phenylalanine into a peptide sequence is a strategic one, aimed at enhancing its properties as a research tool or therapeutic candidate.
-
Enhanced Stability: The D-configuration of the amino acid (D-Phe) provides significant resistance to degradation by proteases, which are ubiquitous in biological systems and rapidly break down natural L-amino acid peptides. This increases the peptide's in vivo half-life.[10]
-
Modulation of Bioactivity: The introduction of a fluorine atom at the 4-position of the phenyl ring can drastically alter the peptide's biophysical properties.[11] Fluorination can increase hydrophobicity and lipophilicity, which may improve membrane permeability and blood-brain barrier penetration.[12][13] It can also influence the peptide's conformation and binding affinity to its target receptor.[11]
-
Spectroscopic Probing: The ¹⁹F atom can be used as a spectroscopic handle in NMR studies to investigate the peptide's structure and its interaction with its biological target.[14]
By combining these features, a peptide synthesized with this compound could be engineered for greater stability, better brain penetration, and fine-tuned activity at its neural target.
Data Presentation
While biological activity data is specific to the final peptide sequence, the fundamental properties of the building block, this compound, are well-defined.
| Property | Value |
| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluorophenyl)propanoic acid |
| Molecular Formula | C₂₄H₂₀FNO₄ |
| Molecular Weight | 405.42 g/mol |
| Appearance | White to off-white powder |
| Primary Application | Fmoc Solid-Phase Peptide Synthesis (SPPS) |
| Key Structural Features | Fmoc protecting group (base-labile), D-chiral center (protease resistance), 4-Fluoro substitution (modified hydrophobicity) |
Experimental Protocols
Protocol 1: Synthesis of a Hypothetical Neuroactive Peptide using this compound
This protocol outlines the manual solid-phase peptide synthesis (SPPS) of a hypothetical pentapeptide (Tyr-D-Ala-D-Phe(4-F)-Gly-Trp) using Fmoc chemistry.[15][16]
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids: Fmoc-L-Tyr(tBu)-OH, Fmoc-D-Ala-OH, This compound , Fmoc-L-Gly-OH, Fmoc-L-Trp(Boc)-OH
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Reagents:
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator: DIPEA (N,N-Diisopropylethylamine)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
-
SPPS reaction vessel, shaker, filtration apparatus, HPLC system.
Methodology:
-
Resin Preparation:
-
Place Rink Amide resin in the reaction vessel.
-
Swell the resin in DMF for 1 hour with gentle agitation.[15]
-
-
First Amino Acid Coupling (Fmoc-L-Trp(Boc)-OH):
-
Drain the DMF.
-
In a separate tube, dissolve Fmoc-L-Trp(Boc)-OH (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.
-
Add DIPEA (6 eq) to activate the amino acid solution.[16]
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents.
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add fresh 20% piperidine in DMF and agitate for an additional 15 minutes to ensure complete removal of the Fmoc group.[16]
-
Wash the resin thoroughly with DMF (5x).
-
-
Subsequent Amino Acid Couplings:
-
Repeat steps 2 and 3 for each subsequent amino acid in the sequence: Fmoc-L-Gly-OH, This compound , Fmoc-D-Ala-OH, and finally Fmoc-L-Tyr(tBu)-OH.
-
After each coupling step, a small sample of resin can be taken for a Kaiser test to confirm the completion of the reaction.[17]
-
-
Final Deprotection:
-
After the final amino acid (Fmoc-L-Tyr(tBu)-OH) is coupled, perform the Fmoc deprotection step (Step 3) one last time.
-
-
Cleavage and Deprotection of Side Chains:
-
Wash the final peptide-resin with DCM (5x) and dry under vacuum.
-
Add the cleavage cocktail (TFA/TIS/H₂O) to the resin and agitate for 2-3 hours at room temperature.[15]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet again with cold ether.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[16]
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
-
Confirm identity and purity using Mass Spectrometry and analytical HPLC.
-
Protocol 2: In Vitro Assay for Neuroprotection against Glutamate-Induced Excitotoxicity
This protocol describes how to test the neuroprotective potential of the synthesized peptide on a neuronal cell line.[18][19]
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium: DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Synthesized peptide (Tyr-D-Ala-D-Phe(4-F)-Gly-Trp), dissolved in sterile water or DMSO
-
L-Glutamic acid (Glutamate) solution
-
CellTiter-Blue® Cell Viability Assay reagent
-
96-well clear-bottom black microplates
-
Microplate reader (fluorescence)
Methodology:
-
Cell Seeding:
-
Seed SH-SY5Y cells into a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Peptide Pre-treatment:
-
Prepare serial dilutions of the synthetic peptide in serum-free medium (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM).
-
Remove the culture medium from the wells.
-
Add 100 µL of the peptide solutions to the appropriate wells.
-
Include a "vehicle control" group with medium only.
-
Incubate for 2 hours at 37°C.
-
-
Induction of Excitotoxicity:
-
Prepare a stock solution of Glutamate in serum-free medium.
-
To all wells except the "untreated control" group, add a final concentration of Glutamate known to induce cell death (e.g., 5-10 mM).
-
The "untreated control" group receives only serum-free medium.
-
Incubate for 24 hours at 37°C.
-
-
Assessment of Cell Viability:
-
Add 20 µL of CellTiter-Blue® reagent to each well.[20]
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each condition relative to the untreated control (100% viability).
-
Plot the cell viability against the peptide concentration to determine the dose-dependent neuroprotective effect of the peptide.
-
Visualizations
References
- 1. Understanding Synthetic Peptides: A Gateway to Advanced Biotechnological Applications – Creative Enzymes Blog [creative-enzymes.com]
- 2. The Potential of Brain-Targeting Peptides in Scientific Research [nationthailand.com]
- 3. polarispeptides.com [polarispeptides.com]
- 4. Potentials of Neuropeptides as Therapeutic Agents for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modified neural peptides as a potent therapy for neurodegenerative diseases - Browse Articles - Conditioning Medicine [conditionmed.org]
- 6. Peptide Based Therapy for Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. economictimes.indiatimes.com [economictimes.indiatimes.com]
- 8. Exploring The Potential of Peptides in Neuroscience Research - The Point [thepoint.gm]
- 9. psychiatryonline.org [psychiatryonline.org]
- 10. genscript.com [genscript.com]
- 11. Fluorinated amino acids as orthogonal tools in peptide and protein engineering - American Chemical Society [acs.digitellinc.com]
- 12. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Utilization of fluorinated α-amino acids in small molecule drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemistry.du.ac.in [chemistry.du.ac.in]
- 16. rsc.org [rsc.org]
- 17. luxembourg-bio.com [luxembourg-bio.com]
- 18. benchchem.com [benchchem.com]
- 19. A synthetic peptide rescues rat cortical neurons from anesthetic-induced cell death, perturbation of growth and synaptic assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Application Notes and Protocols for the Post-Synthesis Modification of Peptides Containing 4-Fluorophenylalanine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids is a powerful strategy in peptide chemistry to enhance therapeutic properties such as metabolic stability, receptor affinity, and bioavailability. 4-Fluorophenylalanine (4-F-Phe) is a valuable analog of phenylalanine, where the fluorine atom can modulate electronic properties and create unique interactions. While the C-F bond is exceptionally stable and generally not amenable to direct post-synthesis modification, its structural and electronic similarity to other halogenated phenylalanines opens up powerful avenues for peptide diversification.
This document provides detailed protocols for the post-synthesis modification of peptides containing 4-iodophenylalanine (4-I-Phe), a close analog of 4-F-Phe, which serves as a versatile handle for various carbon-carbon and carbon-sulfur bond-forming reactions. These methods allow for the late-stage functionalization of peptides, enabling the creation of diverse peptide libraries for screening and optimization in drug discovery. We will focus on two robust and widely used methods: the Palladium-catalyzed Suzuki-Miyaura cross-coupling and a Copper-catalyzed thiolation. Additionally, we provide context through the signaling pathway of the Melanocortin 1 Receptor (MC1R), which can be activated by peptides containing modified phenylalanine residues.
Logical Framework for Modifying Halogenated Phenylalanine Residues
The choice of halogen on the phenylalanine ring dictates the feasible post-synthesis modification strategies. While 4-F-Phe is largely inert to common cross-coupling reactions, heavier halogens like iodine provide a reactive handle for a variety of transformations.
Caption: Logical relationships between halogenated Phe incorporation and subsequent modification options.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a 4-Iodophenylalanine-Containing Peptide
This protocol describes the initial synthesis of the peptide backbone containing the 4-I-Phe residue, which is the precursor for subsequent modifications. The Fmoc/tBu strategy is used.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-L-4-iodophenylalanine)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure or HOBt
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF, add 20% piperidine in DMF to the resin, and agitate for 20 minutes. Drain and repeat once for 5 minutes.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.) and Oxyma Pure (3 eq.) in DMF.
-
Add DIC (3 eq.) to the amino acid solution and allow it to pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Chain Elongation: Repeat steps 2-5 for each amino acid in the sequence, incorporating Fmoc-L-4-iodophenylalanine at the desired position.
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (Step 2) and wash thoroughly (Step 3). The resin-bound peptide is now ready for post-synthesis modification.
Protocol 2: On-Resin Suzuki-Miyaura Cross-Coupling
This protocol details the modification of the resin-bound 4-I-Phe peptide with a boronic acid.
Materials:
-
Resin-bound peptide containing 4-I-Phe (from Protocol 1)
-
Aryl or Heteroaryl boronic acid (5-10 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf)) (0.1-0.2 eq.)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (4-6 eq.)
-
Solvent (e.g., DMF, DME/H₂O, or Toluene/EtOH)
Procedure:
-
Resin Preparation: Swell the peptide-resin in the chosen reaction solvent for 30 minutes.
-
Reagent Mixture: In a separate vial, dissolve the boronic acid, palladium catalyst, and base in the reaction solvent. Degas the solution by bubbling with argon or nitrogen for 15 minutes.
-
Coupling Reaction: Add the degassed reagent mixture to the swollen peptide-resin.
-
Heating: Heat the reaction mixture at 60-100°C for 4-24 hours. Microwave irradiation can significantly shorten the reaction time.[1]
-
Washing: After the reaction is complete, cool the mixture to room temperature. Drain the solution and wash the resin extensively with DMF (5x), H₂O (3x), DMF (3x), and finally DCM (5x).
-
Cleavage and Purification:
-
Dry the resin under vacuum.
-
Cleave the modified peptide from the resin using a cleavage cocktail (e.g., 95% TFA/2.5% TIS/2.5% H₂O) for 2-3 hours.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and decant the ether.
-
Purify the crude peptide using reverse-phase HPLC (RP-HPLC).
-
Confirm the identity of the product by mass spectrometry (e.g., LC-MS).
-
Protocol 3: On-Resin Cu(I)-Mediated Thiolation
This protocol describes the conversion of a 4-I-Phe residue to a thiophenylalanine residue, which can be further modified.[2]
Materials:
-
Resin-bound peptide containing 4-I-Phe (from Protocol 1)
-
Thiolacetic acid (10 eq.)
-
Copper(I) iodide (CuI) (2 eq.)
-
N,N'-Dimethylethylenediamine (DMEDA) (4 eq.)
-
Base (e.g., K₃PO₄) (2 eq.)
-
Solvent (e.g., Toluene)
Procedure:
-
Resin Preparation: Swell the peptide-resin in Toluene for 30 minutes.
-
Reaction Setup: In a reaction vessel, combine the swollen resin, CuI, and K₃PO₄.
-
Reagent Addition: Add Toluene, followed by DMEDA and thiolacetic acid.
-
Heating: Heat the reaction mixture at 100-110°C for 16 hours under an inert atmosphere (e.g., Argon).
-
Washing: Cool the reaction to room temperature. Drain the solvent and wash the resin with Toluene (3x), DMF (5x), and DCM (5x).
-
Thioester Cleavage & Peptide Release: The resulting S-acetylated thiophenylalanine can be deprotected during the standard TFA cleavage step. Cleave the peptide from the resin as described in Protocol 2, Step 6.
-
Further Modification (Optional): The resulting free thiol on the phenylalanine residue can be selectively alkylated or used in disulfide bond formation.
Quantitative Data
The efficiency of post-synthesis modifications can vary depending on the peptide sequence, coupling partners, and reaction conditions. The following table summarizes representative yields for Suzuki-Miyaura couplings on halo-phenylalanine containing peptides.
| Peptide Sequence/Length | Halogenated Residue | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| Leu-Enkephalin Analog | 4-I-Phe | Aryltrifluoroborates | Pd(OAc)₂ / TPPTS | Aqueous, RT | ~95% | [3] |
| 28-mer Peptide | 4-I-Phe | Boronic Acid | Na₂PdCl₄ | Aqueous, 37°C | 83% | |
| 20-mer Peptide | 4-I-Phe | Boronic Acid (for tag) | Na₂PdCl₄ | Aqueous, 37°C | >80% | |
| Ac-Arg(Pbf)-Phe(4-I)-Arg(Pbf)-NH₂ | 4-I-Phe | Bulky Arylboronic Acids | Pd(OAc)₂ / P(o-tolyl)₃ | DME/H₂O | Good | [3] |
| Tripeptide on Resin | N-Boc-4-I-Phe | TPE-bromide | PdCl₂(dppf) / K₂CO₃ | 80°C, overnight | Good | [4] |
| Octapeptide (Enkephalin-like) | 4-I-Phe | Diverse Boronic Acids | Pd(PPh₃)₄ / K₃PO₄ | DMF, 50-80°C, 20h | Variable |
Application Example: Targeting the Melanocortin 1 Receptor (MC1R)
Modified peptides can serve as potent and selective ligands for G-protein coupled receptors (GPCRs). For instance, tetrapeptides containing modified D-phenylalanine residues have been developed as selective agonists for the human Melanocortin 1 Receptor (hMC1R), a key regulator of skin pigmentation and DNA repair in melanocytes.[5]
MC1R Signaling Pathway
Activation of MC1R by an agonist, such as a modified peptide, initiates a downstream signaling cascade primarily through the Gαs protein, leading to the production of eumelanin.
Caption: MC1R signaling pathway initiated by a peptide agonist.[6][7][8][9]
General Experimental Workflow
The overall process, from initial peptide synthesis to biological evaluation, follows a structured workflow. This ensures the efficient production, modification, and characterization of novel peptide candidates.
Caption: A typical workflow for the synthesis, modification, and evaluation of bioactive peptides.[10][11][12]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Thiophenylalanine-Containing Peptides via Cu(I)-mediated Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. air.unimi.it [air.unimi.it]
- 5. MC1R: Front and Center in the Bright Side of Dark Eumelanin and DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Melanocortin 1 Receptor: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Melanocortin 1 Receptor: Structure, Function, and Regulation [frontiersin.org]
- 9. MC1R, the cAMP pathway and the response to solar UV: Extending the horizon beyond pigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What Is the Workflow of Custom Modified Peptide Synthesis? | MtoZ Biolabs [mtoz-biolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. biotage.com [biotage.com]
Application Notes and Protocols for Analytical HPLC Purification of Peptides with Fmoc-D-Phe(4-F)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids, such as Fmoc-D-Phe(4-F)-OH, into peptide sequences is a powerful strategy for modulating their pharmacological properties, including metabolic stability, receptor affinity, and bioavailability. The successful synthesis and subsequent purification of these modified peptides are critical steps in drug discovery and development. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for the analysis and purification of synthetic peptides due to its high resolving power.[1]
This document provides detailed application notes and protocols for the analytical HPLC purification of peptides containing the fluorinated amino acid this compound. The presence of the fluorine atom increases the hydrophobicity of the phenylalanine side chain, which can influence the peptide's retention behavior during RP-HPLC. These guidelines offer a systematic approach to method development and optimization for achieving high-purity peptides.
Key Considerations for Peptides Containing this compound
The introduction of a 4-fluorophenylalanine residue can increase the hydrophobicity of a peptide, leading to longer retention times in reversed-phase chromatography compared to its non-fluorinated counterpart. This increased retention should be considered when designing the initial gradient conditions. Furthermore, as with all synthetic peptides, impurities can arise from various stages of synthesis, including incomplete couplings, deletions, and side-chain reactions.[2] A well-optimized HPLC method is therefore essential for the accurate assessment of purity and for the isolation of the target peptide.
Data Presentation
Table 1: Recommended Starting Conditions for Analytical RP-HPLC
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1-4.6 mm ID, 50-150 mm length, 1.7-5 µm particle size, 130-300 Å pore size | C18 is a versatile stationary phase for a wide range of peptide hydrophobicities. Smaller particle sizes offer higher resolution. Wider pores are suitable for larger peptides. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent, improving peak shape for basic peptides.[3] |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) | ACN is a common organic modifier for peptide elution. |
| Gradient | 5-65% B over 30 minutes | A broad initial gradient is recommended for scouting runs to determine the approximate elution time of the target peptide.[1] |
| Flow Rate | 0.3-1.0 mL/min (for 2.1-4.6 mm ID columns) | Adjusted based on column diameter to maintain optimal linear velocity. |
| Column Temperature | 30-40 °C | Elevated temperatures can improve peak shape and reduce viscosity. |
| Detection Wavelength | 214-220 nm | Detects the peptide backbone.[1] |
| Injection Volume | 5-20 µL | Dependent on sample concentration and column dimensions. |
Table 2: Troubleshooting Common HPLC Issues for Fluorinated Peptides
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with residual silanols; insufficient ion-pairing. | Increase TFA concentration to 0.15-0.20%. Use a highly end-capped column.[4] |
| Broad Peaks | Sub-optimal mobile phase composition; peptide aggregation. | Optimize gradient slope. Increase column temperature.[1] |
| Poor Resolution | Inappropriate gradient; co-eluting impurities. | Decrease gradient slope (e.g., 0.5% B/min). Screen different stationary phases (e.g., C8, Phenyl). |
| Ghost Peaks | Contamination in the mobile phase or system. | Use high-purity solvents and freshly prepared mobile phases. |
| Irreproducible Retention Times | Inadequate column equilibration; fluctuating temperature. | Ensure sufficient equilibration time between runs. Use a column thermostat. |
Experimental Protocols
Protocol 1: Initial Analytical HPLC Method Development
This protocol outlines a systematic approach to developing an analytical HPLC method for a novel peptide containing this compound.
-
Sample Preparation:
-
Dissolve the lyophilized crude peptide in Mobile Phase A or a minimal amount of a compatible organic solvent (e.g., DMSO) followed by dilution with Mobile Phase A to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[1]
-
-
Scouting Gradient:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.
-
Inject the prepared sample.
-
Run a broad linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 214 nm and 280 nm (if the peptide contains Trp or Tyr).
-
-
Gradient Optimization:
-
Based on the retention time (t_R) of the main peak in the scouting run, design a focused gradient.
-
Start the gradient at least 5% below the elution concentration of the target peptide.
-
Run a shallower gradient around the elution point of the target peptide (e.g., a slope of 0.5-1% increase in Mobile Phase B per minute) to improve resolution from closely eluting impurities.[5]
-
A typical optimized gradient might be 20-50% B over 30 minutes.
-
-
Flow Rate and Temperature Optimization:
-
Adjust the flow rate to optimize the trade-off between resolution and run time.
-
If peak shape is poor, increase the column temperature in increments of 5 °C (up to 60 °C) to assess for improvements.
-
Protocol 2: Peptide Cleavage and Deprotection
This protocol describes a standard procedure for cleaving the peptide from the solid-phase resin and removing side-chain protecting groups.
-
Resin Preparation:
-
Wash the peptide-resin with dichloromethane (B109758) (DCM) and dry it under a stream of nitrogen.
-
-
Cleavage Cocktail:
-
Prepare a cleavage cocktail appropriate for the resin and protecting groups used. A common cocktail for Fmoc-based synthesis is TFA/TIPS/H₂O (95:2.5:2.5 v/v/v).
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Washing:
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether multiple times to remove scavengers and residual cleavage reagents.
-
-
Lyophilization:
-
Dry the peptide pellet under vacuum and then lyophilize to obtain a fluffy white powder.
-
Mandatory Visualization
Caption: Workflow for Synthesis and Purification.
Caption: HPLC Method Development Logic.
References
Troubleshooting & Optimization
troubleshooting poor coupling efficiency of Fmoc-D-Phe(4-F)-OH
Welcome to the technical support center for troubleshooting the coupling efficiency of Fmoc-D-Phe(4-F)-OH. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing poor coupling efficiency with this compound, indicated by a positive Kaiser test. What are the potential causes?
A positive Kaiser test after coupling indicates the presence of unreacted free amines on the resin, signifying an incomplete reaction.[1] Several factors can contribute to this:
-
Steric Hindrance: Phenylalanine derivatives are inherently bulky, which can impede access to the reactive site. While this compound is not considered extremely hindered, steric effects can still slow down the coupling reaction.[2][3]
-
Peptide Aggregation: As the peptide chain elongates, it may form secondary structures (e.g., β-sheets) that physically block the N-terminal amine, preventing the incoming activated amino acid from reaching it. This is a common issue in SPPS, especially with hydrophobic residues.[4][5]
-
Suboptimal Activation: The carboxylic acid of this compound must be sufficiently activated for the coupling reaction to proceed efficiently. Inadequate activation can result from degraded reagents or an inappropriate choice of coupling agents for this specific amino acid.
-
Reagent Quality and Stoichiometry: The purity and concentration of the amino acid, coupling reagents, and solvents are critical. Using degraded reagents or incorrect molar ratios can lead to incomplete coupling.[1]
-
Reaction Conditions: Factors such as reaction time, temperature, and solvent choice significantly impact coupling efficiency.[6]
Q2: My Kaiser test remains positive after the standard coupling time. What steps can I take?
If you encounter an incomplete coupling, consider the following troubleshooting steps:
-
Extend the Coupling Time: Allow the reaction to proceed for an additional 1-2 hours and then repeat the Kaiser test.[1]
-
Perform a Double Coupling: If the test is still positive, filter and wash the resin thoroughly with DMF, then perform a second coupling with a fresh solution of activated this compound.[1]
-
Re-evaluate Your Reagents: Ensure that your this compound, coupling reagents (e.g., HBTU, HATU, DIC), and base (e.g., DIPEA) are fresh and of high purity. Moisture can degrade coupling reagents.
-
Increase Reagent Equivalents: For challenging couplings, increasing the equivalents of the amino acid and coupling reagents relative to the resin's free amines can drive the reaction to completion.
-
Change the Solvent: While DMF is the most common solvent, in cases of aggregation, switching to or incorporating N-methylpyrrolidone (NMP) may be beneficial due to its superior solvating properties.[]
Q3: Could the fluorine atom on the phenylalanine ring affect the coupling reaction?
The electron-withdrawing nature of the fluorine atom at the para-position of the phenyl ring can have a minor electronic effect, but it is not typically a primary cause of significant coupling issues. The main challenges are more likely related to steric hindrance and potential peptide aggregation.
Q4: Are there alternative coupling reagents that are more effective for sterically hindered or aggregation-prone sequences?
Yes, for difficult couplings, more potent activating reagents can be employed. While standard reagents like HBTU and DIC/HOBt are often sufficient[6], stronger activators may be necessary. Consider using:
-
HATU or HCTU: These are generally more efficient than HBTU, especially for hindered amino acids.
-
PyBOP: This phosphonium-based reagent is another powerful option for difficult couplings.
-
Amino Acid Fluorides: Pre-forming the amino acid fluoride (B91410) can be an effective strategy for sterically demanding couplings.
Q5: How can I mitigate peptide aggregation during synthesis?
Peptide aggregation is a significant cause of poor coupling efficiency.[4][5] Strategies to overcome this include:
-
Use of "Chaotropic" Salts: Adding a salt like LiCl to the coupling and deprotection solutions can help disrupt secondary structures.
-
Elevated Temperature: Performing the coupling at a higher temperature (e.g., using microwave-assisted SPPS) can increase reaction rates and disrupt aggregation.[2]
-
Solvent Choice: As mentioned, NMP can be a better solvent than DMF for aggregated sequences. A mixture of DMF and DCM can also be effective.
-
Backbone Protection: Incorporating backbone-protecting groups, such as Hmb or Dmb dipeptides, can disrupt interchain hydrogen bonding that leads to aggregation.
Quantitative Data Summary
The following table provides general recommendations for reagent stoichiometry in SPPS. Note that these may need to be optimized for the specific sequence and scale of your synthesis.
| Reagent | Molar Equivalents (relative to resin loading) | Notes |
| Fmoc-Amino Acid | 3 - 5 | For difficult couplings, such as with this compound, using a higher excess is recommended. |
| Coupling Reagent (e.g., HBTU, HATU) | 2.9 - 4.9 | Should be slightly less than the amino acid equivalent. |
| Base (e.g., DIPEA) | 6 - 10 | A larger excess is typically used to ensure the reaction medium is sufficiently basic. The use of collidine may be preferred in some cases to reduce racemization.[8] |
| DIC/HOBt (if used) | 3 - 5 (for each) | Both reagents are typically used in the same molar excess as the amino acid. |
Experimental Protocols
Standard Coupling Protocol for this compound
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes before starting the synthesis.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 5-10 minutes. Repeat this step once.[8]
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and IPA (2-3 times) to remove residual piperidine and dibenzofulvene-piperidine adduct.[8]
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 eq.), a coupling reagent such as HBTU (2.9-4.9 eq.), and a base like DIPEA (6-10 eq.) in DMF. Allow this pre-activation to proceed for 5-10 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-4 hours.[1]
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines.[1][8]
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x).[1]
-
Drying: Dry the resin under vacuum.
Kaiser Test Protocol
This test is used to detect free primary amines on the resin.
Reagents:
-
Solution A: 5 g ninhydrin (B49086) in 100 mL ethanol (B145695).
-
Solution B: 80 g phenol (B47542) in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.[1]
Procedure:
-
Take a small sample of resin beads (5-10 mg) and place them in a small glass test tube.
-
Wash the beads with DMF and then ethanol to remove any residual reagents.
-
Add 2-3 drops of each of the three Kaiser test solutions to the beads.
-
Heat the test tube at 100-110°C for 5 minutes.
-
Interpretation: [1]
-
Dark blue beads and/or solution: Positive result, indicating incomplete coupling (free amines are present).
-
Yellow or colorless beads and solution: Negative result, indicating complete coupling.
-
Visualizations
Caption: Troubleshooting workflow for poor coupling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 3. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 8. chempep.com [chempep.com]
Technical Support Center: Optimizing Fmoc-D-Phe(4-F)-OH Activation in SPPS
Welcome to the technical support center for the optimization of Fmoc-D-Phe(4-F)-OH activation in Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for this critical step in peptide synthesis. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary challenges when coupling this compound?
A1: The main challenges stem from the steric hindrance caused by the bulky fluorenylmethyloxycarbonyl (Fmoc) protecting group and the phenylalanyl side chain. This can lead to slower reaction kinetics and incomplete coupling reactions. Therefore, selecting a highly efficient coupling reagent and optimizing the activation time are crucial for success.[1][2][3]
Q2: My Kaiser test is positive after the initial coupling time. What should I do?
A2: A positive Kaiser test indicates the presence of unreacted free primary amines on the resin, signifying an incomplete coupling reaction.[2][4] You should:
-
Recouple: Perform a second coupling (a "double coupling") using a fresh solution of the activated amino acid.[2][5]
-
Change Reagents: If the second coupling is still incomplete, consider switching to a more potent coupling reagent for the subsequent steps, such as HATU or COMU.[5][6]
-
Increase Time/Temperature: For subsequent couplings of this amino acid, you can try increasing the coupling time or, if using a microwave synthesizer, slightly increasing the temperature.[2][7]
Q3: I'm observing a diastereomeric impurity in my final peptide. What could be the cause?
A3: The presence of a diastereomeric impurity suggests that racemization (epimerization) of the this compound may have occurred during the activation step.[4][7] Key factors influencing racemization include:
-
Prolonged Activation Time: Allowing the amino acid to remain in its activated state for too long before adding it to the resin can increase the risk of epimerization.[4][7]
-
Choice of Base: Strong, non-sterically hindered bases like N,N-diisopropylethylamine (DIPEA) can promote racemization. Consider using a weaker or more sterically hindered base like 2,4,6-collidine.[5][6]
-
Coupling Reagent: While highly reactive, some coupling reagents can increase the risk of racemization. The addition of an auxiliary agent like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) can help suppress this side reaction.[4][5][8]
Q4: The pre-activation solution of my amino acid, coupling reagent, and base turned yellow/orange. Is this a problem?
A4: It is common for the activation mixture to develop a yellow or orange color, especially when using reagents like HBTU or HATU in the presence of a base like DIPEA.[9] This is generally not indicative of a problem with the reaction and should not affect the coupling efficiency, provided that your reagents and solvent (e.g., DMF) are pure and fresh.[9]
Q5: Can I use carbodiimide (B86325) activators like DCC or DIC for this compound?
A5: Yes, carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) can be used. However, for sterically hindered amino acids, they are most effective when used with an additive like HOBt or OxymaPure to increase reaction rates and minimize the risk of racemization.[1][5][8]
Quantitative Data Summary
The optimal activation time for this compound is highly dependent on the chosen coupling reagent, solvent, and temperature. The following table summarizes recommended starting conditions based on best practices for sterically hindered amino acids. It is always recommended to monitor the reaction's completion via a Kaiser test.
| Coupling Reagent | Base (Equivalents) | Pre-Activation Time (minutes) | Typical Coupling Time (minutes) | Key Characteristics |
| HATU | DIPEA (2.0–3.0) | 1–5 | 30–120 | Highly reactive, effective for hindered couplings, low racemization risk.[10] |
| HBTU | DIPEA (2.0) | 1–5 | 30–120 | Good performance, lower cost than HATU, very low racemization.[10][11][12] |
| HCTU | DIPEA (2.0) | 1–5 | 30–120 | More reactive than HBTU due to the presence of 6-Cl-HOBt.[8] |
| PyBOP | DIPEA (2.0) | 1–5 | 60–240 | Strong phosphonium (B103445) salt-based reagent with high reactivity.[10] |
| COMU | DIPEA (2.0–3.0) | 1–5 | 30–120 | High efficiency comparable to HATU, with safer byproducts.[6] |
| DIC / OxymaPure | N/A | 2–10 | 60–240 | Carbodiimide method with an additive to suppress racemization and improve kinetics.[7][8] |
Experimental Protocols
Below are detailed methodologies for common activation procedures. These protocols assume a standard solid-phase synthesis setup.
Protocol 1: Activation using HATU
-
Resin Preparation: Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes. Perform Fmoc deprotection of the N-terminal amino group on the resin using 20% piperidine (B6355638) in DMF. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate reaction vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Base Addition: Add DIPEA (6 equivalents) to the amino acid solution.
-
Pre-activation: Allow the mixture to pre-activate for 1 to 5 minutes. The solution may change color.[9][13]
-
Coupling Reaction: Add the activated amino acid solution to the deprotected and washed peptide-resin.
-
Reaction: Agitate the mixture at room temperature for 30 to 120 minutes.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines.[2] If the test is positive, a second coupling may be necessary.
-
Washing: Once the coupling is complete (negative Kaiser test), thoroughly wash the resin with DMF to remove excess reagents and byproducts.
Protocol 2: Activation using DIC/OxymaPure
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform the Fmoc deprotection of the N-terminal amino group on the resin using 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Reagent Solution: In a separate reaction vessel, dissolve this compound (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.
-
Activation & Coupling: Add DIC (3 equivalents) to the amino acid/OxymaPure solution. Immediately add this complete mixture to the washed and deprotected peptide-resin.[7]
-
Reaction: Agitate the reaction mixture at room temperature for 1 to 4 hours.
-
Monitoring: Monitor the completion of the coupling reaction using a Kaiser test. If the test remains positive, the coupling step can be repeated.
-
Washing: After a negative Kaiser test result, wash the resin thoroughly with DMF to remove soluble byproducts and unreacted reagents.
Visual Guides
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
- 6. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 11. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Managing Peptide Aggregation with Hydrophobic Unnatural Amino Acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing and troubleshooting aggregation in peptides that contain hydrophobic unnatural amino acids.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in peptides containing hydrophobic unnatural amino acids?
Aggregation in peptides, particularly those with hydrophobic unnatural amino acids, is a multifaceted issue driven by the inherent tendency of these molecules to minimize contact with aqueous environments. The primary sequence of the peptide is a major determinant of its propensity to aggregate. Stretches of hydrophobic residues can lead to self-assembly into insoluble amyloid fibrils.[1] Key contributing factors include:
-
Hydrophobic Interactions: The primary driving force for aggregation is the hydrophobic effect, where nonpolar side chains of both natural and unnatural amino acids associate to reduce their exposure to water.[1][2][3] This can lead to the formation of various aggregate types, from amorphous particles to highly structured amyloid fibrils.[2]
-
Intermolecular Hydrogen Bonding: The peptide backbone can form intermolecular hydrogen bonds, leading to the formation of β-sheet structures, which are a hallmark of many peptide aggregates.[2]
-
Amino Acid Sequence: The specific sequence of amino acids significantly influences the intrinsic propensity of a peptide to aggregate. Regions with a high concentration of hydrophobic residues are known as aggregation-prone regions (APRs).[2]
-
Solution Conditions: Factors such as peptide concentration, pH, ionic strength, and temperature can all impact peptide stability and aggregation.[2][4][5] For instance, peptides are often least soluble at their isoelectric point (pI), where the net charge is zero.[5]
Q2: How can I predict the aggregation potential of my peptide sequence?
Several computational tools are available to predict the aggregation propensity of peptides based on their amino acid sequence.[2][4] These programs typically identify APRs by analyzing factors like hydrophobicity, charge, and the propensity to form β-sheets.[2] While many of these tools are designed for natural amino acids, some newer methods are being developed to account for the properties of unnatural amino acids.[6]
Q3: What strategies can be employed during peptide synthesis to minimize aggregation?
Aggregation can be a significant challenge during solid-phase peptide synthesis (SPPS). Several strategies can be implemented to mitigate this:
-
Resin Choice: Utilizing resins with good swelling properties, such as PEG-based resins, can improve the solvation of the growing peptide chain and reduce aggregation.[7]
-
Disrupting Secondary Structures: Incorporating structural elements that disrupt the hydrogen bonding of the peptide backbone can be effective. This includes the use of:
-
Pseudoprolines: Dipeptides derived from serine or threonine that introduce a "kink" in the peptide chain, disrupting the formation of secondary structures that lead to aggregation.[8]
-
Backbone-Protecting Groups: Groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) can be attached to the alpha-nitrogen of amino acids to prevent hydrogen bonding.[8]
-
-
Solvent Choice: Using solvents like N-methylpyrrolidone (NMP) or adding dimethylsulfoxide (DMSO) can help to disrupt aggregation.[8]
-
Chaotropic Salts: The addition of chaotropic salts such as CuLi, NaClO4, or KSCN can also help to break up aggregates.[8]
Q4: How do pH and buffer composition affect the solubility of peptides with hydrophobic unnatural amino acids?
The pH and composition of the buffer are critical for maintaining peptide solubility.
-
pH and Net Charge: The net charge of a peptide is dependent on the pH of the solution. At its isoelectric point (pI), a peptide has a net charge of zero and is typically least soluble. Adjusting the pH away from the pI can increase the net charge and improve solubility due to electrostatic repulsion between molecules.[5]
-
Ionic Strength: The ionic strength of the buffer, influenced by salt concentration, can affect electrostatic interactions. The effect of salts can be complex, as described by the Hofmeister series, and can either increase or decrease aggregation depending on the specific ions and their concentrations.[4]
-
Additives and Excipients: Various additives can be included in the buffer to enhance solubility and prevent aggregation. These include:
-
Organic Solvents: Low concentrations of organic solvents like DMSO, DMF, or acetonitrile (B52724) can help to solubilize hydrophobic peptides.[9][10]
-
Amino Acids: Certain amino acids, such as arginine and glutamic acid, can act as stabilizing agents and reduce aggregation.[4][11]
-
Detergents: Low concentrations of non-denaturing detergents can help to solubilize aggregates that have formed through hydrophobic interactions.[5][11]
-
Q5: What analytical techniques are suitable for detecting and characterizing peptide aggregation?
Several analytical techniques can be used to detect and characterize peptide aggregation. A combination of methods often provides the most comprehensive picture.
| Analytical Technique | Principle | Information Provided |
| UV-Vis Spectroscopy | Measures the absorption of light. An increase in turbidity due to large aggregates causes light scattering, which appears as an increase in absorbance at wavelengths above 320 nm.[12][13] | Rapid detection of large, insoluble aggregates. |
| Fluorescence Spectroscopy | Utilizes intrinsic fluorescence of aromatic residues (Trp, Tyr) or extrinsic fluorescent dyes like Thioflavin T (ThT) and Congo Red that bind to amyloid-like aggregates.[13] | Detection of fibrillar aggregates and monitoring of aggregation kinetics. |
| Circular Dichroism (CD) | Measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the secondary structure of the peptide. | Information on conformational changes, such as the formation of β-sheet structures characteristic of aggregates. |
| Dynamic Light Scattering (DLS) | Measures the fluctuations in scattered light intensity due to the Brownian motion of particles in solution. | Provides information on the size distribution of particles, allowing for the detection of aggregates. |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on their size. | Can be used to separate and quantify monomers, oligomers, and larger aggregates. |
| Transmission Electron Microscopy (TEM) | Provides high-resolution images of the morphology of peptide aggregates. | Visualization of fibrillar and amorphous aggregates. |
Troubleshooting Guides
Problem: My peptide, containing hydrophobic unnatural amino acids, has precipitated out of aqueous solution.
-
Initial Assessment:
-
Visually inspect the solution for cloudiness or visible precipitate.
-
Centrifuge a small aliquot to confirm the presence of a pellet.
-
-
Troubleshooting Steps:
Caption: Decision-making flowchart for solubilizing a precipitated peptide.
-
Detailed Protocol for Re-solubilization:
-
pH Adjustment: If the isoelectric point (pI) of the peptide is known, adjust the pH of the solution to be at least one to two units away from the pI. For basic peptides, try adding a small amount of dilute acetic acid. For acidic peptides, a dilute solution of ammonium (B1175870) hydroxide (B78521) can be used.[5][14]
-
Addition of Organic Solvents: For highly hydrophobic peptides, it may be necessary to first dissolve the peptide in a minimal amount of a strong organic solvent such as neat trifluoroacetic acid (TFA), formic acid, or hexafluoroisopropanol (HFIP) before diluting it into the desired aqueous buffer.[7][15] Alternatively, adding a co-solvent like DMSO, DMF, or acetonitrile to the aqueous buffer can improve solubility.[9][10]
-
Use of Chaotropic Agents: In cases of severe aggregation, the use of denaturing agents like 6M guanidinium (B1211019) hydrochloride or 8M urea (B33335) can be effective.[14] These should be used with caution as they can disrupt the desired peptide structure and may need to be removed through dialysis or buffer exchange.
-
Physical Disruption: Gentle warming (to no more than 40°C) or sonication can sometimes help to break up aggregates and improve solubility.[9]
-
Complete Re-solubilization: If the above steps fail, the peptide may need to be lyophilized and then re-dissolved in a strong solvent like TFA or HFIP, followed by careful evaporation of the solvent and resuspension in the desired buffer.[16]
-
Problem: I am observing poor biological activity, and I suspect peptide aggregation is the cause.
-
Experimental Workflow to Investigate Aggregation:
Caption: Experimental workflow to determine if aggregation is causing low bioactivity.
-
Key Experimental Protocols:
Thioflavin T (ThT) Assay for Amyloid Fibril Detection
-
Reagent Preparation:
-
Prepare a 1 mM ThT stock solution in water. Filter through a 0.22 µm filter.
-
Prepare your peptide solution at the desired concentration in the appropriate buffer.
-
-
Assay Procedure:
-
In a 96-well black plate, add your peptide solution.
-
Add the ThT stock solution to a final concentration of 10-20 µM.
-
Incubate the plate, with shaking, at a constant temperature (e.g., 37°C).
-
Measure the fluorescence intensity at regular intervals using a plate reader with excitation at ~440 nm and emission at ~485 nm.
-
-
Data Analysis:
-
An increase in fluorescence intensity over time is indicative of amyloid fibril formation. Plot fluorescence intensity versus time to observe the aggregation kinetics.
-
Dynamic Light Scattering (DLS) for Aggregate Size Distribution
-
Sample Preparation:
-
Prepare your peptide solution in a buffer that has been filtered through a 0.22 µm filter to remove any dust or particulate matter.
-
The peptide concentration should be optimized for your specific instrument, but typically ranges from 0.1 to 1.0 mg/mL.
-
-
Measurement:
-
Transfer the sample to a clean cuvette.
-
Place the cuvette in the DLS instrument and allow the temperature to equilibrate.
-
Perform the measurement according to the instrument's instructions.
-
-
Data Analysis:
-
The instrument software will provide a size distribution profile of the particles in solution. The presence of large particles or a high polydispersity index can indicate aggregation.
-
-
By following these guidelines and protocols, researchers can better anticipate, manage, and troubleshoot issues related to the aggregation of peptides containing hydrophobic unnatural amino acids, ultimately leading to more reliable and reproducible experimental outcomes.
References
- 1. Generic hydrophobic residues are sufficient to promote aggregation of the Alzheimer's Aβ42 peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. Protein Unfolding and Aggregation near a Hydrophobic Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. biorxiv.org [biorxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 10. bachem.com [bachem.com]
- 11. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 12. verifiedpeptides.com [verifiedpeptides.com]
- 13. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 15. iscabiochemicals.com [iscabiochemicals.com]
- 16. Solubilization and disaggregation of polyglutamine peptides - PMC [pmc.ncbi.nlm.nih.gov]
common side reactions during Fmoc-D-Phe(4-F)-OH incorporation
Welcome to the technical support center for the incorporation of Fmoc-D-Phe(4-F)-OH in solid-phase peptide synthesis (SPPS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential side reactions specific to the incorporation of this compound?
While there is limited literature detailing side reactions exclusively for this compound, the electron-withdrawing nature of the fluorine atom on the phenyl ring may influence common side reactions observed in Fmoc-SPPS. These potential issues include:
-
Racemization: The fluorine atom increases the acidity of the α-proton of the amino acid, potentially making it more susceptible to epimerization during the activation and coupling steps. This can lead to the formation of diastereomeric peptide impurities.
-
Incomplete Coupling: Steric hindrance and electronic effects of the fluorinated ring might lead to slower coupling kinetics, resulting in deletion sequences where the amino acid is not incorporated.
-
Diketopiperazine Formation: This is a common side reaction at the dipeptide stage, especially with D-amino acids, leading to the cleavage of the dipeptide from the resin.[1]
-
Side-chain reactions: Although the C-F bond is generally stable, harsh cleavage conditions could potentially lead to unforeseen side reactions.
Q2: How does the fluorine substituent affect the properties of the resulting peptide?
The incorporation of 4-fluorophenylalanine can modulate the biophysical and chemical properties of a peptide.[2] The high electronegativity of fluorine can influence:[2]
-
Acidity and basicity
-
Hydrophobicity
-
Conformation and geometry
-
Reactivity and bioavailability
-
Increased metabolic stability[2]
Q3: Which coupling reagents are recommended for incorporating this compound?
For potentially "difficult" couplings, such as those involving amino acids with electron-withdrawing groups, the choice of coupling reagent is critical to ensure high efficiency and minimize racemization.[3] Recommendations include:
-
Carbodiimides with additives: DIC/OxymaPure is a highly recommended combination for minimizing racemization.[3]
-
Uronium/Aminium salts: HATU and HCTU are efficient but may carry a higher risk of racemization with sensitive amino acids.[3] The use of additives like HOAt can help suppress this.[1]
-
Phosphonium salts: Reagents like PyBOP are also effective.
Q4: What are the best practices for handling and storing this compound?
To ensure the integrity of the reagent, it is crucial to handle and store it properly. Impurities in the starting material can lead to undesired side products.[2]
-
Storage: Store at 2-8°C, protected from moisture and light.
-
Handling: Minimize exposure to atmospheric moisture. Use in a dry, inert atmosphere if possible. Ensure the purity of the solvent (e.g., DMF) is high and free of amines.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the incorporation of this compound.
Problem 1: Low Coupling Efficiency / Incomplete Coupling
Symptom:
-
Positive Kaiser test (blue beads) after the coupling step.
-
Presence of deletion sequences (peptide lacking the D-Phe(4-F) residue) in the final product upon analysis by mass spectrometry.
Potential Causes:
-
Steric hindrance from the Fmoc group and the bulky side chain.
-
Aggregation of the growing peptide chain on the resin, limiting access of the activated amino acid.
-
Suboptimal activation of the amino acid.
Solutions:
| Strategy | Detailed Protocol |
| Double Coupling | After the initial coupling reaction, drain the reaction vessel and repeat the coupling step with a fresh solution of activated this compound. |
| Increase Reagent Excess | Increase the equivalents of this compound and coupling reagents (e.g., from 3 to 5 equivalents). |
| Change Coupling Reagent | Switch to a more powerful coupling reagent. See Table 1 for a comparison. |
| Increase Temperature | Perform the coupling at a slightly elevated temperature (e.g., 30-40°C) to improve kinetics. Note that this may increase the risk of racemization. |
| Use "Difficult Sequence" Protocols | Incorporate chaotropic salts or use solvents like NMP or DMSO to disrupt peptide aggregation.[4] |
Problem 2: High Levels of Racemization
Symptom:
-
Presence of a diastereomeric impurity in the HPLC or LC-MS analysis of the final peptide, corresponding to the incorporation of L-Phe(4-F) instead of D-Phe(4-F).
Potential Causes:
-
The electron-withdrawing fluorine atom increases the acidity of the α-proton, making it more susceptible to abstraction by base.
-
Prolonged pre-activation time of the amino acid, leading to the formation of a racemization-prone oxazolone (B7731731) intermediate.[3]
-
Use of a strong, non-hindered base during coupling.
-
Elevated coupling temperatures.
Solutions:
| Strategy | Detailed Protocol |
| Optimize Coupling Reagent and Additive | Use DIC in combination with an additive known to suppress racemization, such as OxymaPure or HOAt.[1][3] See Table 1 for a comparison of racemization risk. |
| Minimize Pre-activation Time | Add the activated amino acid solution to the resin immediately after preparation.[3] |
| Use a Sterically Hindered Base | If a base is required for the coupling reaction (e.g., with uronium/aminium salts), use a sterically hindered base like 2,4,6-collidine instead of DIPEA.[3] |
| Control Temperature | Perform the coupling at room temperature or below. Avoid elevated temperatures if racemization is a concern. |
Problem 3: Diketopiperazine Formation
Symptom:
-
Significant loss of peptide from the resin after the incorporation of the second amino acid.
-
Detection of the cyclic dipeptide in the cleavage solution.
Potential Causes:
-
This is a common side reaction when a D-amino acid is the second residue to be coupled, as the free N-terminus of the dipeptide can attack the ester linkage to the resin.
-
The use of piperidine (B6355638) for Fmoc deprotection can catalyze this side reaction.[1]
Solutions:
| Strategy | Detailed Protocol |
| Use a Bulky Resin | Employ a 2-chlorotrityl chloride (2-CTC) resin, as its steric bulk can inhibit diketopiperazine formation.[1] |
| Couple a Dipeptide | Instead of coupling this compound as a single amino acid, couple a pre-synthesized Fmoc-Xaa-D-Phe(4-F)-OH dipeptide. Note the risk of epimerization during the synthesis of the dipeptide itself.[1] |
| Modify Deprotection Conditions | Add HOBt to the piperidine deprotection solution to help suppress diketopiperazine formation.[1] |
Data Presentation
Table 1: Comparison of Common Coupling Reagents for this compound Incorporation
| Coupling Reagent | Additive | Relative Racemization Risk | Notes |
| DIC | None | High | Not recommended without an additive due to high risk of racemization.[3] |
| DIC | HOBt | Low | A standard and effective combination for suppressing racemization.[1] |
| DIC | OxymaPure | Very Low | Highly recommended for minimizing racemization.[3] |
| HBTU, TBTU, HCTU | - | Moderate to High | Efficient but can promote racemization, especially with sensitive amino acids.[3] |
| HATU | - | Moderate | Generally better than HBTU, but still carries a risk of racemization.[3] |
| COMU | - | Very Low | An Oxyma-based uronium salt with built-in racemization suppression.[3] |
Disclaimer: The relative racemization risk is based on general observations in peptide synthesis and data from studies on other racemization-prone amino acids.
Experimental Protocols
Protocol 1: Standard Coupling of this compound using DIC/OxymaPure
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform Fmoc deprotection of the N-terminal amino group on the resin using 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents) and OxymaPure (3 equivalents) in DMF.
-
Coupling: Add DIC (3 equivalents) to the amino acid/additive solution. Immediately add the activated solution to the washed and deprotected peptide-resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. If the test is positive (indicating incomplete coupling), a second coupling can be performed.
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF to remove any excess reagents and byproducts.
Visualizations
Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).
Caption: Troubleshooting workflow for addressing high racemization levels.
References
Technical Support Center: Solid-Phase Synthesis of Fluorinated Peptides
Welcome to the technical support center for the solid-phase synthesis of fluorinated peptides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the yield and purity of your fluorinated peptide products.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the solid-phase synthesis of fluorinated peptides?
A1: The introduction of fluorine atoms into peptide chains can present several challenges that may lead to lower yields and purity compared to their non-fluorinated analogs. The primary challenges include:
-
Increased Steric Hindrance: Fluorinated amino acids, particularly those with bulky fluoroalkyl groups, can sterically hinder the coupling reaction, leading to incomplete acylation and the formation of deletion sequences.
-
Altered Electronic Effects: The strong electron-withdrawing nature of fluorine can decrease the nucleophilicity of the N-terminal amine, slowing down the coupling reaction.
-
Peptide Aggregation: Fluorinated peptides have a higher propensity for aggregation on the solid support. This is driven by a combination of hydrophobic interactions and unique fluorous-fluorous interactions, which can physically block reactive sites and reduce reaction efficiency.[1][2]
-
Difficult Deprotection: In some cases, the altered electronic environment around the protecting group can make its removal more difficult, requiring harsher conditions or longer reaction times.
-
Cleavage and Side Reactions: The final cleavage from the resin and removal of side-chain protecting groups can be complicated by the presence of fluorine, potentially leading to unwanted side reactions if the cleavage cocktail is not optimized.
Q2: How do I choose the appropriate coupling reagents for fluorinated amino acids?
A2: Due to the challenges of steric hindrance and reduced nucleophilicity, more potent coupling reagents are often required for the efficient incorporation of fluorinated amino acids.
-
Uronium/Aminium-based Reagents: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are highly effective due to their rapid activation of the carboxylic acid.[3][4]
-
Phosphonium-based Reagents: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also excellent choices, particularly for sterically hindered couplings.
-
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): This reagent is known for its high reactivity and suppression of racemization.
For particularly difficult couplings, a combination of a strong coupling reagent and an additive like HOAt (1-Hydroxy-7-azabenzotriazole) or OxymaPure® (Ethyl cyanohydroxyiminoacetate) is recommended to enhance the reaction rate and minimize side reactions.
Q3: What strategies can be employed to minimize peptide aggregation during the synthesis of fluorinated peptides?
A3: Minimizing aggregation is critical for successful synthesis. Several strategies can be implemented:
-
"Difficult Sequence" Protocols: Employing specialized protocols for "difficult sequences" can be beneficial. This may include using higher temperatures (microwave-assisted synthesis), or solvents known to disrupt secondary structures.
-
Chaotropic Salts: The addition of chaotropic salts like LiCl or NaClO4 to the coupling and deprotection solutions can help to disrupt hydrogen bonding and reduce aggregation.[5]
-
Pseudoproline Dipeptides: The introduction of pseudoproline dipeptides at specific points in the peptide sequence can disrupt the formation of secondary structures that lead to aggregation.
-
Solvent Choice: While DMF is the most common solvent, NMP (N-Methyl-2-pyrrolidone) can be a better choice for hydrophobic and aggregation-prone sequences due to its superior solvating properties. In some cases, the use of "magic mixtures" (e.g., a combination of DMF, DCM, and NMP) can be effective.[5]
-
Resin Choice: Using a low-loading resin or a resin with a PEG (polyethylene glycol) linker can increase the distance between peptide chains, thereby reducing inter-chain aggregation.
Q4: Are there specific cleavage cocktails recommended for fluorinated peptides?
A4: The choice of cleavage cocktail depends on the specific fluorinated amino acids and other sensitive residues in your peptide. A standard cleavage cocktail is often a good starting point, but modifications may be necessary.
-
Standard Cocktail: A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS). TIS is a scavenger that helps to prevent the reattachment of protecting groups to sensitive residues.[6][7]
-
Cocktails for Sensitive Residues: If your peptide contains other sensitive residues like Cys, Met, or Trp, additional scavengers are necessary. For example, 1,2-ethanedithiol (B43112) (EDT) is used to protect Cys and Met from oxidation.[8][9]
-
"Odorless" Cocktails: For laboratories where the use of thiols is restricted, "odorless" cocktails like Reagent B (88% TFA, 5% phenol, 5% water, 2% TIS) can be used, although they may not be as effective at preventing the oxidation of methionine.[9]
It is always recommended to perform a small-scale test cleavage to optimize the cocktail and cleavage time for your specific fluorinated peptide.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Crude Peptide Yield | 1. Incomplete coupling of fluorinated amino acids. 2. Peptide aggregation blocking reactive sites. 3. Incomplete Fmoc deprotection. 4. Incomplete cleavage from the resin. | 1. Use a more potent coupling reagent (e.g., HATU, HCTU, COMU). Increase coupling time (double or triple coupling).[5] 2. Switch to NMP as the solvent. Add chaotropic salts (e.g., LiCl). Use a low-load resin or a PEG-based resin.[5][10] 3. Increase deprotection time or use a stronger base solution (e.g., 25-30% piperidine (B6355638) in DMF). Monitor Fmoc removal by UV. 4. Increase cleavage time. Ensure the chosen cleavage cocktail is appropriate for the resin and protecting groups. |
| Poor Purity (Multiple Peaks in HPLC) | 1. Deletion sequences from incomplete coupling. 2. Truncated sequences from incomplete deprotection. 3. Side reactions during cleavage. 4. Racemization of amino acids. | 1. Implement double coupling for fluorinated residues. Use a capping step (e.g., with acetic anhydride) after each coupling to block unreacted amines. 2. Ensure complete Fmoc removal before each coupling step. 3. Optimize the cleavage cocktail with appropriate scavengers (e.g., TIS, EDT, phenol) based on the peptide sequence.[6][8] 4. Use a less activating coupling reagent for sensitive residues or add an anti-racemization additive like OxymaPure®. |
| Peptide is Insoluble After Cleavage | 1. High hydrophobicity and aggregation tendency of the fluorinated peptide. | 1. Dissolve the crude peptide in a small amount of a strong organic solvent (e.g., hexafluoroisopropanol (HFIP), trifluoroethanol (TFE), or DMSO) before adding the purification buffer. Lyophilize the peptide from a solution containing a small amount of a volatile organic acid (e.g., acetic acid) to improve subsequent solubility. |
| Incomplete Removal of Side-Chain Protecting Groups | 1. Insufficient cleavage time. 2. Inappropriate cleavage cocktail for the protecting group. | 1. Extend the cleavage time (e.g., from 2 hours to 4 hours). 2. Ensure the cleavage cocktail is strong enough to remove all protecting groups. For example, Arg(Pbf) may require a longer cleavage time than Arg(Pmc). |
Quantitative Data
The following tables provide a summary of representative yield data for the solid-phase synthesis of fluorinated peptides. It is important to note that direct, side-by-side comparisons of fluorinated and non-fluorinated peptides under identical conditions are not always available in the literature. The data presented here is synthesized from multiple sources to provide a general overview of expected outcomes.
Table 1: Comparison of Crude Peptide Purity for a Model Peptide With and Without Fluorination
| Peptide Sequence | Coupling Conditions | Cleavage Cocktail | Crude Purity (%) |
| H-Ala-Phe-Gly-OH | HBTU/DIPEA in DMF | 95% TFA, 2.5% TIS, 2.5% H₂O | ~85% |
| H-Ala-(4-F-Phe)-Gly-OH | HATU/DIPEA in DMF | 95% TFA, 2.5% TIS, 2.5% H₂O | ~70% |
| H-Ala-(CF₃-Phe)-Gly-OH | COMU/DIPEA in NMP, Double Coupling | 95% TFA, 2.5% TIS, 2.5% H₂O | ~55% |
Note: This is a representative table created from trends observed in the literature. Actual results will vary depending on the specific sequence and experimental conditions.
Table 2: Yields of Fluorinated RGD Peptide Analogs
| Peptide | Synthesis Strategy | Overall Yield (%) | Reference |
| c(RGDfV) | Solution Phase | Not specified | [11] |
| c(RGDf-(S)-αTfmV) | Solid Phase | Moderate | [11] |
| Cypate-(RGD)₂-NH₂ | Solid Phase | 22 | [12] |
| Cypate-(RGD)₃-NH₂ | Solid Phase | 20 | [12] |
| Cypate-(RGD)₄-NH₂ | Solid Phase | 15 | [12] |
Experimental Protocols
Protocol 1: General Solid-Phase Synthesis of a Fluorinated Peptide (Manual Synthesis)
This protocol outlines the manual synthesis of a generic fluorinated peptide on a Rink Amide resin using Fmoc/tBu chemistry.
1. Resin Swelling:
-
Place the Rink Amide resin (e.g., 0.1 mmol scale) in a reaction vessel.
-
Add DMF (5 mL) and allow the resin to swell for 30 minutes with gentle agitation.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add 20% piperidine in DMF (5 mL) to the resin.
-
Agitate for 5 minutes. Drain.
-
Add fresh 20% piperidine in DMF (5 mL) and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL), followed by DMF (3 x 5 mL).
-
Perform a Kaiser test to confirm the presence of free amines.
3. Amino Acid Coupling (for non-fluorinated amino acids):
-
In a separate vial, dissolve the Fmoc-protected amino acid (0.5 mmol, 5 eq.), HBTU (0.48 mmol, 4.8 eq.), and HOBt (0.5 mmol, 5 eq.) in DMF (2 mL).
-
Add DIPEA (1.0 mmol, 10 eq.) and mix for 1-2 minutes to pre-activate.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (5 x 5 mL).
-
Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, repeat the coupling.
4. Amino Acid Coupling (for fluorinated amino acids):
-
In a separate vial, dissolve the Fmoc-protected fluorinated amino acid (0.5 mmol, 5 eq.) and HATU (0.48 mmol, 4.8 eq.) in NMP (2 mL).
-
Add DIPEA (1.0 mmol, 10 eq.) and mix for 1-2 minutes to pre-activate.
-
Add the activated amino acid solution to the resin.
-
Agitate for 2-4 hours at room temperature. Consider using elevated temperatures (e.g., 50°C) if the coupling is known to be difficult.
-
Drain the coupling solution and wash the resin with NMP (3 x 5 mL) and DMF (3 x 5 mL).
-
Perform a Kaiser test. It is highly recommended to perform a double coupling for fluorinated residues.
5. Capping (Optional but Recommended):
-
After a difficult coupling, it is advisable to cap any unreacted amines.
-
Treat the resin with a solution of acetic anhydride/DIPEA/DMF (5:6:89 v/v/v) for 30 minutes.
-
Drain and wash the resin with DMF (5 x 5 mL).
6. Repeat Cycles:
-
Repeat steps 2-4 (or 2-5) for each amino acid in the sequence.
7. Final Deprotection and Cleavage:
-
After the final coupling, perform a final Fmoc deprotection (step 2).
-
Wash the resin with DMF (5 x 5 mL) and DCM (5 x 5 mL) and dry the resin under vacuum for at least 1 hour.
-
Prepare a fresh cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) in a fume hood.
-
Add the cleavage cocktail to the resin (10 mL per 0.1 mmol of resin) and agitate gently for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate into a cold solution of diethyl ether to precipitate the peptide.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry the crude peptide under vacuum.
8. Purification:
-
Purify the crude peptide by reverse-phase HPLC (RP-HPLC) using a suitable gradient of water/acetonitrile containing 0.1% TFA.
-
Characterize the purified peptide by mass spectrometry.
Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Troubleshooting decision tree for fluorinated peptide synthesis.
References
- 1. experts.arizona.edu [experts.arizona.edu]
- 2. chemrxiv.org [chemrxiv.org]
- 3. rsc.org [rsc.org]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. bachem.com [bachem.com]
- 11. Incorporation of the unusual C(alpha)-fluoroalkylamino acids into cyclopeptides: synthesis of arginine-glycine-aspartate (RGD) analogues and study of their conformational and biological behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Evaluation of Near Infrared Fluorescent Multimeric RGD Peptides for Targeting Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Peptides with Unnatural Amino Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered when synthesizing peptides containing unnatural amino acids.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: Incomplete or Failed Coupling Reaction
Q1: My real-time monitoring (e.g., ninhydrin (B49086) test) indicates an incomplete coupling of an unnatural amino acid. What are the immediate steps to take?
A1: An incomplete coupling, especially with a sterically hindered or unusual amino acid, is a common challenge. The primary cause is often steric hindrance, which obstructs the approach of the reacting amino and carboxyl groups, slowing down peptide bond formation.[1] The growing peptide chain can also fold or aggregate, further blocking reactive sites.
Recommended Immediate Actions:
-
Double Coupling: This is the most common and effective first step. After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of activated amino acid and reagents.[1][2]
-
Increase Reaction Time: Extend the coupling time significantly, from the standard 1-2 hours to 4-24 hours, to allow the slow reaction to proceed towards completion.[2]
-
Increase Reagent Equivalents: Use a higher excess of the unnatural amino acid and coupling reagent, increasing from the standard 3-5 equivalents to 5-10 equivalents relative to the resin loading capacity.[2]
-
Elevate Temperature: Carefully increase the reaction temperature to 40-50°C. This can improve reaction kinetics but must be done cautiously, as elevated temperatures can increase the risk of side reactions like racemization.[2][3]
Issue 2: Poor Yield After Cleavage and Purification
Q2: I've completed the synthesis, but the final yield of my peptide containing an unnatural amino acid is extremely low. What could have gone wrong?
A2: Low final yield can stem from issues at multiple stages of the synthesis, cleavage, or purification process. Hydrophobic unnatural amino acids, in particular, can lead to aggregation and poor solubility.[2][4]
Troubleshooting Steps:
-
Review Synthesis Monitoring: Re-examine any in-process monitoring data (e.g., Kaiser tests, mass spectrometry of test cleavages) to pinpoint the specific coupling step(s) that may have been inefficient.
-
Optimize Cleavage Cocktail: Ensure the cleavage cocktail and scavengers are appropriate for your specific unnatural amino acid and other residues in the sequence. For example, tryptophan-containing peptides are prone to modification by released protecting groups, which can be minimized by using specific scavengers like thioanisole.[5]
-
Address Aggregation: If the unnatural amino acid is hydrophobic, aggregation during synthesis is a likely culprit.[4]
-
Improve Purification: Peptides with unnatural amino acids may have unusual retention behavior during HPLC.
-
Optimize Gradient: Experiment with different HPLC gradients (e.g., shallower gradients) to improve separation.
-
Alternative Solvents: Consider adding a small percentage of a different organic solvent (e.g., isopropanol) to your mobile phase to improve solubility.
-
Issue 3: Unexpected Side Products in Final Mass Spectrometry Analysis
Q3: My final product shows multiple unexpected peaks in the mass spectrum. What are the likely side reactions associated with unnatural amino acids?
A3: The introduction of unnatural amino acids can sometimes exacerbate common side reactions in solid-phase peptide synthesis (SPPS).[2]
Common Side Reactions and Solutions:
-
Racemization: The risk of losing stereochemical purity is higher with prolonged activation times or aggressive coupling reagents.[3][6] Using additives like HOBt or OxymaPure can suppress racemization.[3][6][7] For particularly prone residues, specialized coupling reagents like DEPBT may be necessary.[2][8]
-
Diketopiperazine Formation: This is common at the dipeptide stage, especially with proline or other secondary amines, leading to chain termination.[3] Using a sterically bulky resin, like 2-chlorotrityl chloride resin, can mitigate this issue.[2][3]
-
Aspartimide Formation: Sequences containing Asp-Gly or Asp-Ser are prone to this side reaction.[2][3] Using backbone protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) on the preceding amino acid can prevent this.[3]
Frequently Asked Questions (FAQs)
Coupling Reagents and Protocols
Q1: How do I choose the most effective coupling reagent for a sterically hindered unnatural amino acid?
A1: Standard carbodiimide (B86325) reagents like DCC and DIC are often inefficient for sterically hindered residues.[1] It is highly recommended to use more potent in-situ activating reagents.[1]
-
Uronium/Aminium Salts: Reagents like HATU, HCTU, and COMU are generally more effective than older reagents like HBTU.[2] HATU is often considered one of the most efficient due to the formation of highly reactive OAt esters.[1]
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are also highly effective. PyAOP is particularly powerful for difficult couplings.[1][9]
-
Acyl Fluorides: For extremely hindered couplings, such as with α,α-disubstituted amino acids, converting the carboxylic acid to an acyl fluoride (B91410) in situ can be a very effective strategy.[1][10]
| Reagent Class | Examples | Relative Reactivity | Notes |
| Carbodiimides | DIC, DCC | Low | Often insufficient for hindered couplings; require additives.[1][11] |
| Uronium/Aminium | HBTU, TBTU | Medium | Good for standard couplings.[8] |
| Uronium/Aminium | HATU, HCTU | High | Excellent for hindered couplings; HATU is often preferred.[1][2] |
| Oxyma-based | COMU | High | Safer alternative to benzotriazole-based reagents with comparable efficiency to HATU.[8][12] |
| Phosphonium | PyBOP, PyAOP | Very High | Excellent for difficult couplings; PyAOP is extremely potent.[1][9] |
Q2: Can you provide a standard protocol for coupling a sterically hindered amino acid?
A2: Yes, this is a robust protocol using HATU, a highly effective coupling reagent.
Detailed Protocol: Double Coupling of a Sterically Hindered Amino Acid using HATU
-
Resin Preparation: Following the standard N-terminal Fmoc deprotection of the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).
-
Reagent Preparation (First Coupling): In a separate vessel, pre-activate the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.
-
Pre-activation: Gently agitate the activation mixture for 1-5 minutes at room temperature.
-
First Coupling Reaction: Add the activated amino acid solution to the resin. Allow the coupling reaction to proceed for 45-60 minutes. Agitate the vessel to ensure proper mixing.
-
Washing: Wash the resin thoroughly with DMF (3 x 1 min).
-
Second Coupling: Repeat steps 2 through 4 with a fresh solution of the activated amino acid.
-
Final Wash: After the second coupling, wash the resin thoroughly with DMF (3 x 1 min) and then with DCM (3 x 1 min) to prepare for the next deprotection step or final cleavage.
Side Reactions and Purification
Q3: Are peptides with unnatural amino acids more prone to aggregation? How can I manage this?
A3: Yes, especially if the unnatural amino acid is large and hydrophobic. Aggregation can hinder both coupling reactions during synthesis and purification via HPLC.[2][4]
-
During Synthesis:
-
During Purification:
-
Dissolve the crude peptide in a stronger solvent like hexafluoroisopropanol (HFIP) before diluting and injecting it into the HPLC.
-
Use a shallower gradient during RP-HPLC to improve the separation of closely eluting species.
-
Q4: What are the best practices for cleavage and deprotection of peptides containing sensitive unnatural amino acids?
A4: The goal is to efficiently cleave the peptide from the resin and remove side-chain protecting groups while minimizing degradation of the peptide.
-
Choose the Right Scavengers: The choice of scavengers in the cleavage cocktail (typically TFA-based) is critical.[13] For example, use triisopropylsilane (B1312306) (TIPS) to scavenge carbocations and prevent re-attachment of protecting groups to sensitive residues like Trp or Tyr.[7]
-
Optimize Cleavage Time: While most linkages are cleaved within 2 hours, some side-chain protecting groups, like Arg(Pmc), may require longer times for complete removal.[13] However, prolonged exposure to strong acid can damage the peptide. Perform a time-course study (e.g., 1, 2, 4 hours) on a small scale to find the optimal cleavage time for your specific peptide.
-
Cold Precipitation: After cleavage, precipitate the peptide in cold diethyl ether to ensure it solidifies quickly, minimizing the time it spends dissolved in the residual TFA, which can cause degradation.[13]
Visual Guides
Workflow for Troubleshooting Incomplete Coupling
Caption: A logical workflow for troubleshooting an incomplete coupling reaction.
Decision Tree for Coupling Reagent Selection
Caption: A decision tree to guide the selection of an appropriate coupling reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 8. bachem.com [bachem.com]
- 9. researchgate.net [researchgate.net]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 11. jpt.com [jpt.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. tools.thermofisher.com [tools.thermofisher.com]
Fmoc-D-Phe(4-F)-OH incomplete deprotection issues
Welcome to the technical support center for Fmoc-D-Phe(4-F)-OH. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to the use of this amino acid derivative in solid-phase peptide synthesis (SPPS), with a focus on overcoming incomplete deprotection.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its common applications?
A1: this compound is a derivative of the non-proteinogenic amino acid D-4-Fluorophenylalanine, protected at the N-terminus with a 9-fluorenylmethyloxycarbonyl (Fmoc) group. The fluorine substitution on the phenyl ring can enhance the metabolic stability, binding affinity, and other pharmacokinetic properties of peptides.[1][2][3] It is commonly used in the synthesis of therapeutic peptides and as a tool for studying protein structure and function.[1][4]
Q2: Why might I experience incomplete Fmoc deprotection with this compound?
A2: While not always the case, incomplete Fmoc deprotection of this compound can occur due to a combination of factors:
-
Electronic Effects: The fluorine atom is highly electronegative, which can slightly alter the electronic properties of the amino acid, potentially impacting the kinetics of the base-catalyzed deprotection reaction.[1]
-
Steric Hindrance: Like other phenylalanine derivatives, the bulky side group can contribute to steric hindrance, especially within a growing peptide chain.
-
Peptide Aggregation: As the peptide elongates, it may form secondary structures like β-sheets, which can physically block the N-terminal Fmoc group from the deprotection reagent.[5][6] This is a sequence-dependent issue and not specific to this compound but is a common cause of incomplete deprotection.
Q3: How can I detect incomplete Fmoc deprotection?
A3: Several methods can be used to detect the presence of free amines after the deprotection step:
-
Kaiser Test: A widely used colorimetric test that turns blue or purple in the presence of primary amines. A yellow or colorless result suggests incomplete deprotection. Note that this test is not reliable for N-terminal proline.[5]
-
TNBS Test: The 2,4,6-trinitrobenzenesulfonic acid (TNBS) test is another colorimetric assay for detecting primary amines.[5]
-
UV Monitoring: Automated peptide synthesizers often monitor the UV absorbance of the deprotection solution. The cleavage of the Fmoc group releases a dibenzofulvene-piperidine adduct, which has a characteristic absorbance around 301-312 nm.[5] A lack of or reduced absorbance can indicate incomplete deprotection.
Troubleshooting Guide for Incomplete Deprotection
If you are experiencing incomplete deprotection of this compound, consider the following troubleshooting steps, starting with the simplest modifications.
Caption: A troubleshooting decision tree for incomplete Fmoc deprotection.
Issue 1: Standard Deprotection Protocol is Ineffective
-
Solution 1.1: Extend Reaction Time: Increase the deprotection time with the standard reagent. For example, if you are using a 10-minute deprotection, extend it to 15 or 20 minutes.
-
Solution 1.2: Perform a Double Deprotection: After the initial deprotection step, drain the reagent and add a fresh solution for a second deprotection cycle.[6]
Issue 2: Persistent Deprotection Problems
-
Solution 2.1: Verify Reagent Quality: Ensure that your DMF is amine-free and anhydrous. Piperidine (B6355638) can degrade over time; use a fresh bottle if necessary.
-
Solution 2.2: Increase Reagent Concentration: While 20% piperidine in DMF is standard, increasing the concentration to 30-50% can be effective for difficult sequences.[6][7]
-
Solution 2.3: Use an Alternative or Stronger Base:
-
Piperazine: Can be used as an alternative to piperidine and may offer advantages in minimizing certain side reactions.[8][9]
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A stronger, non-nucleophilic base that can be very effective for difficult deprotections. It is often used at low concentrations (e.g., 2%) in combination with a primary or secondary amine scavenger like piperidine or piperazine.[6][10]
-
Issue 3: Suspected Peptide Aggregation
-
Solution 3.1: Change the Solvent: N-Methyl-2-pyrrolidone (NMP) can be more effective than DMF at disrupting peptide aggregation.
-
Solution 3.2: Incorporate Chaotropic Agents: Adding chaotropic salts like LiCl or KSCN to the deprotection solution can help to break up secondary structures.
-
Solution 3.3: Microwave-Assisted SPPS: The use of microwave energy can accelerate the deprotection reaction and help to overcome aggregation-related issues.[6]
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
-
Swell the peptide-resin in DMF for at least 30 minutes.
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF (v/v) to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 10-20 minutes. For difficult sequences, this step can be repeated.[6]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (3-5 times).
-
Proceed to the next coupling step.
Protocol 2: Deprotection using DBU/Piperidine for Difficult Sequences
-
Swell the resin in DMF or NMP.
-
Drain the solvent.
-
Prepare a deprotection solution of 2% DBU (v/v) and 2% piperidine (v/v) in DMF or NMP.
-
Add the deprotection solution to the resin.
-
Agitate for an initial 3 minutes, then monitor the reaction. Extend the time as needed, typically up to 15-30 minutes for very difficult cases.
-
Drain the solution.
-
Wash the resin thoroughly with the corresponding solvent (DMF or NMP) to ensure complete removal of DBU.
-
Proceed to the next coupling step.
Data Presentation
The following tables summarize common deprotection conditions. Note that optimal conditions may vary depending on the specific peptide sequence.
Table 1: Common Fmoc Deprotection Reagents and Conditions
| Reagent | Concentration | Solvent | Typical Time | Notes |
| Piperidine | 20-50% (v/v) | DMF or NMP | 5-20 min | The most common and standard reagent.[6][7] |
| Piperazine | 10% (w/v) | DMF/Ethanol (9:1) | 10 min | An alternative to piperidine, may reduce side reactions.[9] |
| 4-Methylpiperidine | 20% (v/v) | DMF | 10 min | Another alternative to piperidine.[9] |
| DBU/Piperidine | 2% DBU, 2% Piperidine (v/v) | DMF or NMP | 3-30 min | For difficult sequences and to overcome aggregation. |
Table 2: Comparison of Deprotection Bases
| Base | pKa of Conjugate Acid | Relative Basicity | Common Use |
| Piperidine | 11.12 | Standard | Standard Fmoc deprotection. |
| Piperazine | 9.73 | Milder | Alternative to piperidine. |
| Morpholine | 8.33 | Milder | Can minimize diketopiperazine formation.[8] |
| DBU | 13.5 (in ACN) | Stronger | For difficult deprotections. |
Signaling Pathways and Workflows
Caption: The E1cB mechanism of Fmoc deprotection by piperidine.[11]
References
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [mdpi.com]
- 10. Preventing aspartimide formation in Fmoc SPPS of Asp‐Gly containing peptides — practical aspects of new trialkylcarbinol based protecting groups | Semantic Scholar [semanticscholar.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Navigating Steric Hindrance from Bulky Amino Acid Derivatives
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges posed by steric hindrance from bulky amino acid derivatives during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is causing my peptide coupling reaction to be slow or incomplete when using bulky amino acids?
A1: Slow or incomplete coupling reactions involving bulky amino acid derivatives are primarily due to steric hindrance. The large side chains of amino acids like α-aminoisobutyric acid (Aib), N-methylated amino acids, or others with significant branching near the alpha-carbon physically obstruct the approach of the reacting carboxyl and amino groups.[1][2][3] This steric clash slows down the rate of peptide bond formation and can lead to incomplete reactions, resulting in deletion sequences and lower purity of the final peptide.[4]
Q2: My standard carbodiimide (B86325) coupling protocol (e.g., DCC/DIC) is failing for a sterically hindered residue. What is the first troubleshooting step?
A2: Standard carbodiimide reagents are often not potent enough to overcome the steric barriers presented by bulky amino acids.[5] The recommended first step is to switch to a more powerful in-situ activating reagent. These reagents form highly reactive activated species that can facilitate coupling even in sterically demanding situations.[6]
Q3: Which coupling reagents are most effective for sterically hindered amino acids?
A3: For challenging couplings, reagents that generate highly reactive OAt or Oxyma esters are generally preferred.
-
Aminium/Uronium Reagents: HATU, HCTU, and TBTU are widely used. HATU is often considered one of the most efficient due to the formation of OAt esters.[7]
-
Phosphonium Reagents: PyAOP and PyBOP are also very effective.[5]
-
Oxyma-based Reagents: COMU is a newer generation coupling reagent that has shown efficiency comparable to HATU and is a safer alternative to reagents based on potentially explosive HOBt or HOAt.[7]
-
Acyl Fluorides: For extremely hindered couplings, converting the carboxylic acid to an acyl fluoride (B91410) using reagents like TFFH can be a highly effective strategy.[7][8]
Q4: I've switched to a more potent coupling reagent, but my yield is still low. What other experimental parameters can I optimize?
A4: If a powerful coupling reagent alone is insufficient, consider the following optimizations:
-
Microwave-Assisted Synthesis: The application of microwave energy can significantly accelerate coupling reactions, especially for hindered amino acids.[1][3][9] It allows for rapid heating, leading to faster reaction kinetics and often improved peptide purity.[10]
-
Extended Reaction Times: For particularly difficult couplings, extending the reaction time may be necessary to drive the reaction to completion.[2]
-
Elevated Temperatures: Increasing the reaction temperature, often in conjunction with microwave synthesis, can help overcome the activation energy barrier.[8][9]
-
High Pressure: Applying high hydrostatic pressure (in the kbar range) can be an effective, albeit less common, method to overcome steric hindrance by favoring the formation of the more compact transition state.[11]
Q5: Are there any specific strategies for incorporating α-aminoisobutyric acid (Aib)?
A5: Yes, the incorporation of Aib, a common non-proteinogenic amino acid used to induce helical structures, often requires special conditions due to its gem-dimethyl group.[12][13][14]
-
Potent Coupling Reagents: The use of HATU, HBTU, or PyBOP is highly recommended.[2]
-
Microwave-Enhanced SPPS: This has proven to be a very effective method for the efficient coupling of Aib residues, significantly reducing synthesis time and improving purity compared to conventional methods.[1][3]
-
Alternative Methods: For longer polypeptides containing Aib, chemoenzymatic polymerization using enzymes like papain has been demonstrated as a viable synthetic route.[13]
Data Summary
Table 1: Comparison of Coupling Reagent Performance in Sterically Hindered Couplings
| Coupling Reagent Class | Example Reagents | Generated Active Ester | Relative Reactivity | Key Advantages |
| Aminium/Uronium (OAt-based) | HATU, PyAOP | OAt | Highest | Highly efficient for difficult and sterically hindered couplings. |
| Aminium/Uronium (Oxyma-based) | COMU | Oxyma Pure | High | Safer alternative to OAt-based reagents with comparable efficiency.[7] |
| Aminium/Uronium (OBt-based) | HBTU, TBTU | OBt | Medium | Good general-purpose reagents, widely used in SPPS. |
| Phosphonium (OBt-based) | PyBOP, BOP | OBt | Medium-High | Good for difficult couplings, but generally less reactive than OAt-based reagents. |
| Acyl Fluoride Precursors | TFFH, BTFFH | Acyl Fluoride | Very High | Excellent for extremely hindered substrates where other methods fail.[7][8] |
Table 2: Efficacy of Microwave-Assisted Solid-Phase Peptide Synthesis (MA-SPPS) for Hindered Peptides
| Peptide Sequence | Synthesis Method | Synthesis Time | Crude Purity | Reference |
| VQAibAibIDYING-OH | MA-SPPS | < 2 hours | 95% | [1] |
| VQ(N-Me-A)(N-Me-A)IDYING-OH | MA-SPPS | < 2 hours | 86% | [1] |
| GEQKLGAibAibAibASEESLG-NH₂ | MA-SPPS | < 3 hours | 89% | [1] |
| GEQKLGAibAibAibASEEDLG-NH₂ | Conventional SPPS | 40 hours | < 10% | [1] |
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Coupling of a Sterically Hindered Amino Acid (e.g., Fmoc-Aib-OH)
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in a suitable solvent like DMF.
-
Fmoc Deprotection: Treat the resin with a 20% piperidine (B6355638) solution in DMF under microwave irradiation (e.g., 3 minutes at 75°C) to remove the Fmoc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DMF.
-
Coupling Cocktail Preparation: In a separate vessel, dissolve the sterically hindered amino acid (e.g., Fmoc-Aib-OH, 4 equivalents), a potent coupling reagent (e.g., HATU, 3.9 equivalents), and a base (e.g., DIPEA, 8 equivalents) in DMF.
-
Activation: Allow the coupling cocktail to pre-activate for 1-2 minutes at room temperature.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Perform the coupling reaction under microwave irradiation (e.g., 5-20 minutes at 75-90°C).[9] The duration and temperature may need optimization depending on the specific sequence.
-
Washing: After the coupling is complete, wash the resin extensively with DMF to remove excess reagents and byproducts.
-
Repeat Cycle: Proceed to the deprotection step for the next amino acid in the sequence.
Protocol 2: Coupling via In Situ Acyl Fluoride Formation for Extremely Hindered Residues
This protocol is adapted for situations where even potent uronium/phosphonium reagents fail.
-
Acyl Fluoride Formation:
-
Dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 equivalent) in an anhydrous solvent like DCM.
-
Add a fluorinating agent such as TFFH (1 equivalent) and a base like DIPEA (2 equivalents).[8]
-
Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.[6]
-
-
Coupling Reaction:
-
Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.
-
If the reaction is sluggish at room temperature, it can be heated (e.g., in a microwave reactor at 80°C) to drive the coupling to completion.[8]
-
-
Monitoring and Washing:
-
Monitor the reaction for completeness using a qualitative test (e.g., Kaiser test).
-
Once complete, thoroughly wash the resin with DCM and DMF.
-
Visual Guides
Caption: Workflow for a microwave-assisted coupling cycle.
Caption: Troubleshooting decision tree for hindered couplings.
References
- 1. kohan.com.tw [kohan.com.tw]
- 2. lifetein.com [lifetein.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Green synthesis of building blocks, drug candidates and fine chemicals by barochemistry: application of high pressure in organic synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC01075F [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Chemoenzymatic synthesis of polypeptides containing the unnatural amino acid 2-aminoisobutyric acid - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC03095A [pubs.rsc.org]
- 14. 2-Aminoisobutyric acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Strategies to Reduce Racemization During Coupling Reactions
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in minimizing racemization during peptide coupling reactions. This guide provides practical troubleshooting advice and frequently asked questions (FAQs) to ensure the stereochemical integrity of your synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the process where a pure enantiomer of an amino acid (typically the L-form in natural peptides) is converted into a mixture of both L- and D-enantiomers during synthesis. This alteration of the chiral center (the alpha-carbon) can lead to the incorporation of the incorrect stereoisomer into the peptide chain, which can significantly impact the peptide's three-dimensional structure, biological activity, and therapeutic efficacy.
Q2: What are the primary mechanisms of racemization during peptide coupling?
A2: Racemization during peptide coupling primarily occurs through two mechanisms:
-
Oxazolone (B7731731) (Azlactone) Formation: This is the most prevalent pathway. The activated carboxyl group of the N-protected amino acid cyclizes to form a 5(4H)-oxazolone intermediate. The proton at the chiral center of this intermediate is acidic and can be readily abstracted by a base, leading to a loss of stereochemical integrity. Subsequent nucleophilic attack by the amine component on the achiral oxazolone ring can yield both L- and D-peptides.[1]
-
Direct Enolization: This mechanism involves the direct abstraction of the alpha-proton from the activated amino acid by a base, forming an achiral enolate intermediate. This enolate can then be protonated from either side, resulting in racemization. This pathway is less common but can be significant under strongly basic conditions.[1][2]
Q3: Which amino acids are most susceptible to racemization?
A3: While any chiral amino acid can undergo racemization, some are more prone to it than others. Histidine (His) and Cysteine (Cys) are particularly susceptible to racemization.[3][4] Other amino acids with electron-withdrawing groups in their side chains can also be more vulnerable.[2] Aspartic acid is another amino acid that can be susceptible to racemization, especially in the context of aspartimide formation.[4]
Troubleshooting Guides
Issue 1: High levels of D-isomers detected in the final peptide.
This is a common problem that can often be traced back to the coupling conditions. Here's a step-by-step guide to troubleshoot and mitigate this issue.
References
Technical Support Center: Identifying Deletion Sequences in Peptides with Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of deletion sequences in peptides using mass spectrometry.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow, from sample preparation to data analysis.
Question: I am not detecting any peptides with deletions, even though I suspect they are present in my sample. What could be the problem?
Answer:
Several factors could contribute to the failure to detect peptide deletions. Consider the following troubleshooting steps:
-
Sample Preparation:
-
Inefficient Protein Extraction: Ensure your protein extraction protocol is robust enough to solubilize the proteins of interest. Low-abundance proteins may require specific enrichment strategies.[1]
-
Incomplete Proteolytic Digestion: In-solution or in-gel digestion protocols must be optimized to ensure complete cleavage. Incomplete digestion can lead to a failure to generate the specific peptide containing the deletion.[1][2]
-
Sample Purity: The presence of salts, detergents (like SDS or Triton X-100), or polymers can interfere with ionization and suppress the signal of your target peptides.[3] Ensure thorough sample cleanup using methods like HPLC, C18 desalting columns, or spin columns.[3][4]
-
-
Mass Spectrometry Analysis:
-
Instrument Calibration: An improperly calibrated mass spectrometer can lead to inaccurate mass measurements, preventing the correct identification of peptides with deletions. Regularly calibrate your instrument.
-
Data-Dependent Acquisition (DDA) Settings: In DDA, the instrument selects the most intense precursor ions for fragmentation. If the deleted peptide is of low abundance, it may not be selected for MS/MS analysis. Consider optimizing your DDA parameters or using a data-independent acquisition (DIA) approach.
-
Fragmentation Method: Different fragmentation techniques (CID, HCD, ETD) produce different fragmentation patterns.[5][6] For some peptides, one method might be more effective at generating informative fragment ions to identify the deletion.
-
-
Data Analysis:
-
Incorrect Search Parameters: When using database search software, ensure that your search parameters are set correctly. This includes specifying the correct enzyme, precursor and fragment mass tolerances, and variable modifications.
-
Database Limitations: Standard protein sequence databases do not typically contain information on protein variants.[7] To identify endogenous deletions, you need to search against a custom database that includes known or predicted variant sequences.[7][8]
-
Question: My search results show a potential peptide deletion, but I am unsure if it is a true identification or a false positive. How can I validate this?
Answer:
Validating a potential peptide deletion is crucial to avoid misinterpretation. Here are several validation strategies:
-
Manual Spectra Interpretation: Manually inspect the MS/MS spectrum. A true deletion will result in a characteristic mass shift in the b- and y-ion series. The mass difference between consecutive fragment ions should correspond to the mass of the deleted amino acid(s).
-
High-Resolution Mass Spectrometry: Use a high-resolution mass spectrometer to obtain accurate mass measurements of the precursor and fragment ions. This can help to confidently distinguish a true deletion from other modifications with similar nominal masses.
-
Multiple Fragmentation Techniques: Analyze the sample using different fragmentation methods (e.g., CID and ETD).[6] Consistent identification of the deletion across different fragmentation patterns increases confidence.
-
Genomic or Transcriptomic Sequencing: If possible, validate the presence of the deletion at the genomic or transcriptomic level through DNA or RNA sequencing. This provides the ultimate confirmation of the variant's existence.[7]
-
Use of Bioinformatics Tools: Employ specialized bioinformatics workflows and software designed for variant peptide detection.[7][8] These tools often incorporate statistical models to estimate the false discovery rate (FDR) for variant identifications.[8]
Question: I am having trouble distinguishing a peptide with a single amino acid deletion from a peptide with a post-translational modification (PTM) of a similar mass.
Answer:
This is a common challenge in proteomics. Here's how you can approach this problem:
-
Accurate Mass Measurement: High-resolution mass spectrometry is essential. The mass difference between the modified and unmodified amino acid will likely be slightly different from the mass of the deleted amino acid.
-
Fragmentation Pattern Analysis:
-
Internal Fragments: Look for internal fragment ions (fragments containing neither the N- nor C-terminus). The masses of these ions can help to pinpoint the location of the modification or deletion.
-
Signature Ions: Some PTMs produce characteristic neutral losses or signature ions upon fragmentation.[9][10] For example, phosphopeptides often show a neutral loss of 98 Da (H3PO4). The absence of such signatures can support the deletion hypothesis.
-
-
Chemical Derivatization: In some cases, chemical derivatization can be used to alter the mass of a specific PTM, making it easier to distinguish from a deletion.
-
Software Tools: Utilize advanced search algorithms that can consider a wide range of PTMs and can help to differentiate between different possibilities based on the fragmentation data.[9][10]
Frequently Asked Questions (FAQs)
Q1: What is the general workflow for identifying endogenous peptide deletions using mass spectrometry?
A1: The workflow typically involves several key steps. A bioinformatics workflow for identifying variant peptides, including deletions, starts with searching MS/MS data against a comprehensive protein sequence database that includes known variants.[7][8] The identified wild-type and variant peptides are then filtered based on a calculated false discovery rate (FDR) to ensure the reliability of the identifications.[8]
Q2: What are the key considerations for sample preparation when aiming to identify peptide deletions?
A2: Proper sample preparation is critical for the successful identification of any peptide, including those with deletions.[4] Key considerations include:
-
Minimizing Contamination: Use high-purity reagents and avoid contact with common contaminants like keratins.
-
Complete Denaturation, Reduction, and Alkylation: Ensure that all disulfide bonds are broken to allow for complete digestion by the protease.
-
Efficient and Specific Proteolysis: Use a high-quality protease (e.g., trypsin) and optimize digestion conditions (pH, temperature, time) to achieve complete and specific cleavage.
-
Thorough Desalting: Remove all salts and detergents before mass spectrometry analysis, as they can severely interfere with ionization.[3]
Q3: How do I interpret an MS/MS spectrum to confirm a peptide deletion?
A3: In a typical tandem mass spectrum, you will see a series of b-ions (containing the N-terminus) and y-ions (containing the C-terminus). A deletion of an amino acid will cause a "jump" in the mass of the corresponding ion series. For example, if an amino acid is deleted between the third and fourth residues of a peptide, you will observe a normal mass difference between the b2 and b3 ions, but the mass difference between the b3 and b4 ions will be the mass of the fourth amino acid plus the mass of the deleted amino acid. A similar pattern will be observed in the y-ion series.
Q4: What software tools are available to help identify peptide deletions?
A4: Several software packages can be used for this purpose. The key is to use a search engine that allows for searching against a custom protein database containing the variant sequences. Popular search engines include:
-
SEQUEST
-
Mascot
-
X! Tandem
-
MyriMatch [8]
Additionally, de novo sequencing tools can be used to sequence peptides without relying on a database, which can be useful for identifying novel or unexpected deletions.[11][12]
Experimental Protocols
Protocol 1: In-Solution Tryptic Digestion for Peptide Deletion Analysis
This protocol outlines a general procedure for the in-solution digestion of a complex protein sample.
Materials:
-
Protein sample in a suitable buffer (e.g., 8 M urea (B33335) in 50 mM Tris-HCl, pH 8.0)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
C18 desalting spin column
Procedure:
-
Reduction: Add DTT to the protein solution to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.
-
Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.
-
Dilution and Digestion: Dilute the sample 4-fold with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to 2 M. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalting: Desalt the peptide mixture using a C18 spin column according to the manufacturer's instructions.
-
Drying and Reconstitution: Dry the desalted peptides in a vacuum centrifuge and reconstitute in a suitable solvent (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.
Protocol 2: Bioinformatics Workflow for Variant Peptide Identification
This protocol describes a general bioinformatics workflow for identifying peptide deletions from mass spectrometry data.[7][8]
Software and Databases:
-
Mass spectrometry data files (e.g., .raw, .mzML)
-
A protein sequence database (e.g., UniProt)
-
A database of known protein variants (e.g., dbSNP, COSMIC) or a custom-generated variant database from genomic/transcriptomic data.
-
A database search engine (e.g., SEQUEST, Mascot, X! Tandem)
-
A tool for False Discovery Rate (FDR) analysis (e.g., Percolator, PeptideProphet)
Procedure:
-
Database Preparation: Create a custom protein sequence database by incorporating the variant sequences into your standard protein database. Ensure that the variant entries are clearly identifiable.
-
Database Search: Search your MS/MS data against the custom database using your chosen search engine. Specify relevant parameters such as precursor and fragment mass tolerances, enzyme, and potential post-translational modifications.
-
Post-processing and FDR Calculation: Process the search results to calculate the False Discovery Rate (FDR) for both wild-type and variant peptide identifications separately. A typical FDR cutoff is 1%.
-
Filtering and Reporting: Filter the identified peptides based on the FDR cutoff. Generate a report of high-confidence wild-type and variant peptide identifications, including those with deletions.
-
Manual Validation: Manually inspect the MS/MS spectra of the identified deletion-containing peptides to confirm the quality of the match and the presence of characteristic fragment ions.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 3. massspec.unm.edu [massspec.unm.edu]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Mass Spectrometric Identification of Endogenous Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Large-scale Identification of Endogenous Secretory Peptides Using Electron Transfer Dissociation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A bioinformatics workflow for variant peptide detection in shotgun proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Bioinformatics Workflow for Variant Peptide Detection in Shotgun Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Peptide and Protein De Novo Sequencing by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 12. De novo peptide sequencing via manual interpretation of MS/MS spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Solvent Choice for Difficult Peptide Sequences
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing and handling difficult peptide sequences.
Frequently Asked Questions (FAQs)
Q1: How do I choose an initial solvent for my peptide?
A1: The initial choice of solvent depends primarily on the peptide's amino acid composition and overall charge.[1][2][3] First, determine if your peptide is acidic, basic, or neutral by calculating its net charge at a neutral pH.[3]
-
Acidic Peptides (net negative charge): Attempt to dissolve in a small amount of a basic solvent like 0.1% aqueous ammonia (B1221849) (NH4OH) or 10% ammonium (B1175870) bicarbonate, and then dilute with water to the desired concentration.[1][2]
-
Basic Peptides (net positive charge): Try dissolving in a small amount of an acidic solvent such as 10-30% acetic acid or 0.1% trifluoroacetic acid (TFA), followed by dilution with water.[1]
-
Neutral or Hydrophobic Peptides: These are often challenging to dissolve in aqueous solutions. Start with a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or acetonitrile (B52724) (ACN).[1][3] Once dissolved, slowly add your aqueous buffer to the peptide solution.[2]
Q2: My hydrophobic peptide won't dissolve in aqueous buffers. What should I do?
A2: For highly hydrophobic peptides (over 50% hydrophobic residues), organic solvents are often necessary.[3] DMSO is a common first choice due to its high solubilizing power and compatibility with many biological assays at low concentrations.[2][3] If DMSO is not suitable (e.g., for peptides containing cysteine or methionine which can be oxidized), other options include DMF, isopropanol, or methanol.[2] A small amount of a strong disaggregating agent like hexafluoroisopropanol (HFIP) can also be used, which is particularly effective for amyloidogenic peptides.[4][5][6] After initial dissolution in the organic solvent, the solution should be slowly diluted with the desired aqueous buffer.
Q3: What are chaotropic agents and when should I use them?
A3: Chaotropic agents, such as 6-8 M guanidine (B92328) hydrochloride (GdnHCl) or urea (B33335), disrupt the hydrogen-bonding network of water, which can help to solubilize peptides that tend to aggregate by breaking up secondary structures like β-sheets.[7][8][9] They are particularly useful for peptides that form gels or are highly insoluble. However, these agents are denaturing and may interfere with biological assays, so their use should be carefully considered.[8]
Q4: Can pH adjustment improve the solubility of my peptide?
A4: Yes, adjusting the pH of the solvent can significantly impact peptide solubility. Peptides are generally least soluble at their isoelectric point (pI), the pH at which they have no net charge. Solubilizing a peptide at a pH away from its pI will increase its net charge and enhance its interaction with the aqueous solvent. For acidic peptides, using a basic buffer (pH > 7) will increase their negative charge, while for basic peptides, an acidic buffer (pH < 7) will increase their positive charge, both of which can improve solubility.[2]
Q5: My peptide appears to be dissolved, but I'm getting inconsistent results in my experiments. What could be the issue?
A5: The peptide may be forming soluble aggregates or oligomers, which are not visible to the naked eye. These aggregates can have different biological activities and can lead to inconsistent results. It is advisable to check for aggregation using techniques like Size-Exclusion Chromatography (SEC) or Native PAGE. To minimize aggregation, always use sterile, and for some peptides, oxygen-free, buffers. Sonication can also help to break up small aggregates.[3]
Troubleshooting Guides
Problem: The lyophilized peptide powder does not dissolve.
| Possible Cause | Troubleshooting Steps |
| Incorrect initial solvent choice. | 1. Calculate the peptide's net charge to determine if it is acidic, basic, or neutral.[3] 2. Based on the charge, select an appropriate initial solvent (acidic for basic peptides, basic for acidic peptides, and organic for neutral/hydrophobic peptides).[1][2] |
| Peptide is highly hydrophobic. | 1. Attempt to dissolve a small amount of the peptide in a minimal volume of DMSO or DMF.[3] 2. If it dissolves, slowly add the aqueous buffer to the peptide-organic solvent mixture with gentle vortexing.[2] 3. For very difficult peptides, especially those prone to forming β-sheets, consider using HFIP for initial dissolution, followed by evaporation of the HFIP and resuspension in the desired solvent.[4][5] |
| Peptide has formed strong aggregates. | 1. Try gentle sonication in a water bath to help break up aggregates.[3] 2. If sonication is insufficient, consider using a chaotropic agent like 6 M GdnHCl or 8 M urea for initial solubilization, followed by dilution. Be aware of the potential for interference in downstream applications.[8] |
Problem: The peptide dissolves initially but precipitates upon dilution with an aqueous buffer.
| Possible Cause | Troubleshooting Steps |
| The peptide is crashing out of the solution as the solvent polarity changes. | 1. Add the peptide-organic solvent solution dropwise into the vortexing aqueous buffer to avoid localized high concentrations of the peptide. 2. Try a different organic co-solvent that is more miscible with your aqueous buffer. |
| The pH of the final solution is close to the peptide's isoelectric point (pI). | 1. Adjust the pH of the aqueous buffer to be at least 2 units away from the peptide's pI. |
| The final concentration of the peptide is too high. | 1. Prepare a more dilute final solution. |
Quantitative Data on Solvent Performance
The following tables provide a summary of solubility data and the effectiveness of common solvents for difficult peptides.
Table 1: Solubility of Amyloid Beta (1-42)
| Solvent | Concentration | Observations | Reference |
| Hexafluoroisopropanol (HFIP) | 40 mg/mL | Promotes α-helical structure and is a strong disaggregating agent. | [10] |
| Dimethyl sulfoxide (DMSO) | 10.2 mM | Dissolves the peptide, but may take time. | [10] |
| 0.1% Aqueous Ammonia | 1 mg/mL | Rapidly dissolves the peptide. | [5][6] |
| 1 mM NaOH | Not specified | Can be used to dissolve the peptide. | [5][6] |
| Water | 1 mg/mL | Generally, has low solubility. | [11] |
| 1% NH4OH | 1 mg/mL | Recommended for resuspension. |
Table 2: Comparison of Chaotropic Agents for Protein Denaturation
| Chaotropic Agent | Typical Denaturing Concentration | Key Characteristics | Reference |
| Guanidine Hydrochloride (GdnHCl) | 6 M for complete denaturation | Stronger denaturant than urea. Can interfere with ion-exchange chromatography. | [8] |
| Urea | 8 M for complete denaturation | Weaker denaturant than GdnHCl. Can lead to carbamylation of primary amines at elevated temperatures. | [8] |
Experimental Protocols
Protocol 1: Peptide Solubility Testing
Objective: To determine the optimal solvent for a difficult peptide sequence.
Materials:
-
Lyophilized peptide
-
Sterile, distilled water
-
0.1% Trifluoroacetic acid (TFA) in water
-
10% Acetic acid in water
-
0.1% Ammonium hydroxide (B78521) in water
-
10% Ammonium bicarbonate in water
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Initial Assessment: Calculate the net charge of the peptide at neutral pH to classify it as acidic, basic, or neutral.
-
Small-Scale Test: Weigh out a small, known amount of peptide (e.g., 1 mg) into a microcentrifuge tube.
-
Solvent Addition (based on peptide type):
-
Acidic Peptide: Add a small volume (e.g., 20 µL) of 0.1% ammonium hydroxide or 10% ammonium bicarbonate.
-
Basic Peptide: Add a small volume (e.g., 20 µL) of 0.1% TFA or 10% acetic acid.
-
Neutral/Hydrophobic Peptide: Add a small volume (e.g., 20 µL) of DMSO.
-
-
Dissolution: Vortex the tube gently for 1-2 minutes. If the peptide does not dissolve, sonicate in a water bath for 5-10 minutes.
-
Observation: Visually inspect the solution for any undissolved particles. A completely dissolved peptide will form a clear solution.
-
Dilution: If the peptide dissolves in the initial solvent, slowly add sterile water or your desired buffer dropwise while vortexing to reach the final desired concentration. Observe for any precipitation.
-
Troubleshooting: If the peptide does not dissolve in the first-choice solvent, repeat the process with an alternative solvent from the appropriate category. For very difficult peptides, proceed to stronger organic solvents like DMF or consider chaotropic agents.
Protocol 2: Thioflavin T (ThT) Assay for Peptide Aggregation
Objective: To monitor the kinetics of amyloid-like fibril formation of a peptide.
Materials:
-
Peptide stock solution (prepared in an appropriate non-interfering solvent)
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., PBS, pH 7.4)
-
Black, clear-bottom 96-well plate
-
Fluorescence plate reader with excitation at ~440 nm and emission at ~485 nm
Procedure:
-
Preparation of Reagents:
-
Prepare the peptide solution at the desired starting concentration for the aggregation assay. It is often necessary to first disaggregate any pre-existing oligomers or fibrils by treating the stock solution with HFIP or a brief pH excursion, followed by removal of the treatment agent and resuspension in the assay buffer.
-
Dilute the ThT stock solution in the assay buffer to the final working concentration (e.g., 20 µM).
-
-
Assay Setup:
-
In each well of the 96-well plate, add the peptide solution to a final volume of 100-200 µL.
-
Add the ThT working solution to each well.
-
Include control wells: buffer with ThT only (for background fluorescence) and a positive control if available.
-
-
Incubation and Measurement:
-
Place the plate in the fluorescence plate reader, set to the desired temperature (e.g., 37°C).
-
Set the reader to take fluorescence measurements at regular intervals (e.g., every 15-30 minutes) for the desired duration of the experiment. Intermittent shaking between reads can promote aggregation.
-
-
Data Analysis:
-
Subtract the background fluorescence (buffer + ThT) from the fluorescence readings of the peptide-containing wells.
-
Plot the fluorescence intensity versus time. A sigmoidal curve is characteristic of amyloid fibril formation, with a lag phase, an exponential growth phase, and a plateau phase.
-
Protocol 3: Analysis of Peptide Aggregation by Size-Exclusion Chromatography (SEC)
Objective: To separate and quantify soluble aggregates, oligomers, and monomers of a peptide.
Materials:
-
Peptide solution
-
SEC column suitable for the molecular weight range of the peptide and its expected aggregates.
-
HPLC system with a UV detector
-
Mobile phase (e.g., phosphate-buffered saline, pH 7.4)
-
Molecular weight standards for column calibration
Procedure:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation: Prepare the peptide solution in the mobile phase. Centrifuge the sample to remove any insoluble material before injection.
-
Injection and Separation: Inject a known volume of the peptide solution onto the column. The separation occurs based on the hydrodynamic radius of the molecules, with larger aggregates eluting first, followed by oligomers, and then the monomer.
-
Detection: Monitor the elution profile using a UV detector at a wavelength where the peptide absorbs (typically 214 nm or 280 nm).
-
Data Analysis:
-
Identify the peaks corresponding to aggregates, oligomers, and the monomer based on their elution times relative to the molecular weight standards.
-
Integrate the area under each peak to determine the relative percentage of each species in the sample.
-
Visualizations
Caption: Decision workflow for selecting an appropriate solvent.
Caption: General pathway of peptide aggregation.
Caption: Workflow for a Thioflavin T (ThT) aggregation assay.
References
- 1. bachem.com [bachem.com]
- 2. jpt.com [jpt.com]
- 3. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 4. researchgate.net [researchgate.net]
- 5. lifetein.com [lifetein.com]
- 6. bachem.com [bachem.com]
- 7. Effects of urea and guanidine hydrochloride on peptide and nonpolar groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Guanidine hydrochloride and urea,which one is better for protein denaturation? [yacooscience.com]
- 9. Distinct and Nonadditive Effects of Urea and Guanidinium Chloride on Peptide Solvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. anaspec.com [anaspec.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
Technical Support Center: Fmoc-D-Phe(4-F)-OH Coupling Strategies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the double coupling strategy of Fmoc-D-Phe(4-F)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered a "difficult" amino acid to couple?
A1: this compound is a derivative of the amino acid D-phenylalanine, where the amine group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and a fluorine atom is substituted at the 4-position of the phenyl ring. While not as sterically hindered as some other amino acids, the bulky Fmoc protecting group and the phenyl ring can lead to incomplete coupling reactions, especially in certain peptide sequences. The 4-fluoro substitution can also influence the electronic properties of the side chain, potentially affecting reaction kinetics.
Q2: When should I consider using a double coupling strategy for this compound?
A2: A double coupling strategy is recommended under the following circumstances:
-
Positive Kaiser Test: If a Kaiser test performed after the initial coupling reaction indicates the presence of unreacted primary amines (a blue or purple color).[1]
-
Sterically Hindered Sequences: When this compound is being coupled to a sterically demanding amino acid or a growing peptide chain prone to aggregation.
-
Known Difficult Sequences: If the peptide sequence is known to be "difficult," meaning it has a tendency for incomplete reactions due to secondary structure formation (e.g., β-sheets).[2]
-
To Maximize Yield and Purity: When the highest possible purity and overall yield of the final peptide are critical for the application.
Q3: What are the main advantages of a double coupling strategy?
A3: The primary advantages of employing a double coupling strategy are:
-
Increased Coupling Efficiency: Repeating the coupling step helps to drive the reaction to completion, ensuring that a higher percentage of the free amines on the resin are acylated.
-
Reduced Deletion Sequences: By minimizing incomplete couplings, the formation of undesirable truncated or deletion peptide sequences is significantly reduced.[3]
-
Improved Crude Peptide Purity: A more complete coupling leads to a cleaner crude product, which can simplify the subsequent purification process.
Q4: Can the 4-fluoro substitution on the phenyl ring affect the coupling reaction?
A4: Yes, the fluorine atom can influence the coupling reaction. Fluorine is a highly electronegative atom, which can alter the electronic properties of the phenyl ring. This may have a modest impact on the reactivity of the carboxylic acid group during activation. However, the primary challenge in coupling this compound typically remains the steric hindrance from the Fmoc group and the amino acid side chain.
Troubleshooting Guide
This guide addresses common issues encountered during the coupling of this compound and provides systematic solutions.
Problem 1: Positive Kaiser Test After a Single Coupling
-
Symptom: The resin beads and/or the solution turn blue or purple after performing the Kaiser test, indicating the presence of unreacted primary amines.[1]
-
Cause: Incomplete coupling of the this compound.
-
Solution:
-
Perform a Double Coupling: Immediately follow the first coupling with a second coupling step using fresh reagents.
-
Optimize Coupling Reagents: Consider using a more potent activating reagent such as HATU or HBTU in combination with a base like DIEA.
-
Increase Reaction Time: Extend the coupling time for both the first and second coupling reactions.
-
Problem 2: Low Crude Peptide Purity with Deletion Sequences
-
Symptom: HPLC analysis of the crude peptide shows significant peaks corresponding to the desired peptide minus the D-Phe(4-F) residue.[3]
-
Cause: Inefficient coupling of this compound throughout the synthesis.
-
Solution:
-
Implement a Systematic Double Coupling Strategy: For all couplings of this compound, and potentially for other sterically hindered residues in the sequence, systematically perform a double coupling.
-
Verify Reagent Quality: Ensure that the this compound, coupling reagents, and solvents are of high purity and have been stored correctly to prevent degradation.[4]
-
Monitor Each Coupling Step: Perform a Kaiser test after each coupling of a difficult amino acid to ensure the reaction has gone to completion before proceeding to the next deprotection step.[4]
-
Problem 3: Low Overall Yield of the Final Peptide
-
Symptom: The final isolated yield of the purified peptide is lower than expected.
-
Cause: Cumulative loss of peptide from the resin due to incomplete couplings at multiple steps, including the this compound addition.
-
Solution:
-
Employ a Double Coupling Strategy: This is the most direct way to improve the efficiency of each coupling step and maximize the amount of the full-length peptide on the resin.
-
Optimize Resin Swelling: Ensure the resin is adequately swollen before the first amino acid coupling to maximize the accessibility of reactive sites.
-
Review Deprotection Steps: Incomplete Fmoc deprotection can also lead to lower yields. Ensure the deprotection step is complete before coupling.
-
Quantitative Data
| Coupling Strategy | Coupling Reagent | Crude Purity (%) | Target Peptide Yield (%) | Deletion Peptide (%) |
| Single Coupling | HBTU/DIEA | ~85% | ~80% | ~15% |
| Double Coupling | HBTU/DIEA | >95% | >90% | <5% |
| Single Coupling | HATU/DIEA | ~90% | ~85% | ~10% |
| Double Coupling | HATU/DIEA | >98% | >95% | <2% |
Note: This data is representative and based on typical outcomes for difficult couplings in SPPS. Actual results may vary depending on the specific peptide sequence, resin, and reaction conditions.
Experimental Protocols
Protocol 1: Standard Double Coupling using HBTU/DIEA
-
Resin Preparation: Following the standard Fmoc deprotection of the N-terminal amino group on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).
-
First Coupling:
-
In a separate vessel, pre-activate this compound (3 equivalents relative to the resin loading) with HBTU (2.9 equivalents) and DIEA (6 equivalents) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 45-60 minutes.
-
Drain the reaction vessel and wash the resin with DMF (3 x 1 min).
-
-
Second Coupling:
-
Repeat the pre-activation and coupling steps with a fresh solution of activated this compound.
-
Agitate the reaction mixture for 45-60 minutes.
-
Drain the reaction vessel and wash the resin thoroughly with DMF (3 x 1 min) and then DCM (3 x 1 min) to prepare for the next deprotection step or a Kaiser test.
-
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling.
Protocol 2: Kaiser Test (Ninhydrin Test)
This qualitative test is used to detect the presence of free primary amines on the resin.
-
Reagents:
-
Solution A: 5 g ninhydrin (B49086) in 100 mL ethanol.
-
Solution B: 80 g phenol (B47542) in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.
-
-
Procedure:
-
Take a small sample of resin beads (approximately 1-2 mg) in a small glass test tube.
-
Add 2-3 drops of each solution (A, B, and C) to the test tube.
-
Heat the test tube at 100-120°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
-
Interpretation of Results:
-
Blue/Purple: Incomplete coupling (free amines are present). A double coupling is recommended.
-
Yellow/Colorless: Complete coupling (no free primary amines detected).
-
Visualizations
Caption: Workflow for a single amino acid coupling cycle in SPPS, incorporating a decision point for double coupling based on the Kaiser test result.
Caption: A logical troubleshooting workflow for addressing incomplete coupling of this compound.
References
predicting difficult sequences in Fmoc-based peptide synthesis
Welcome to the technical support center for Fmoc-based solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and predict challenges associated with difficult peptide sequences.
Frequently Asked Questions (FAQs)
Q1: What makes a peptide sequence "difficult" to synthesize using Fmoc-SPPS?
A1: "Difficult sequences" are those prone to synthesis failure due to their intrinsic chemical and physical properties. Key factors include:
-
Aggregation: The growing peptide chains interact with each other via hydrogen bonds, forming insoluble aggregates on the resin beads. This is a primary cause of synthesis problems.[1][2][3]
-
Secondary Structure Formation: Certain sequences have a high propensity to form stable secondary structures, particularly β-sheets, which can hinder reagent accessibility.[1][4]
-
Hydrophobicity: Peptides rich in hydrophobic amino acids are more likely to aggregate.[2][3]
-
Peptide Length: Longer peptides are statistically more prone to failed synthesis due to the cumulative probability of incomplete reactions at each cycle.[5][6]
-
Problematic Amino Acid Residues: Specific amino acids or motifs, such as Asp-Gly sequences, can lead to side reactions like aspartimide formation.[2] Repetitive sequences can also pose challenges.[7]
Q2: How can I predict if my peptide sequence will be difficult to synthesize?
A2: Several computational tools and analytical methods can help predict synthesis difficulty:
-
Predictive Software: Machine learning-based tools can predict the likelihood of a successful synthesis.[6] Examples include PepSySco, which has shown a higher accuracy (AUC of 0.806) compared to other tools.[5][6] Other proprietary algorithms like GenScript's NeoPre™ and Almac's PREDICTIDE™ also exist to evaluate synthesis feasibility based on sequence characteristics.[8][9][10]
-
Sequence Analysis: Analyzing the peptide for characteristics like hydrophobicity, length, and the presence of aggregation-prone regions can provide an indication of potential difficulty.[3]
-
In-line Monitoring: For automated flow-based synthesis, in-line UV-vis monitoring of the Fmoc deprotection step can provide real-time data on reaction kinetics and detect aggregation as it occurs.[4][11]
Q3: What are the initial signs of a difficult synthesis?
A3: During synthesis, you might observe the following indicators of a difficult sequence:
-
Poor Resin Swelling: The resin beads may shrink, clump, or fail to swell properly in the synthesis solvent, indicating peptide aggregation.[2][12]
-
Slow or Incomplete Fmoc Deprotection: A significant slowdown in the removal of the Fmoc group, often monitored by UV absorbance, suggests that the N-terminus is not readily accessible.[13][14]
-
Positive Kaiser or TNBS Test after Coupling: These tests detect free primary amines. A positive result after a coupling step indicates that the amino acid addition was incomplete.[12]
-
Failed Analytical HPLC/MS of a Test Cleavage: Analysis of a small sample of cleaved peptide may show a complex mixture of deletion sequences, truncations, or the desired product in very low abundance.[3]
Q4: What is peptide aggregation and how can I prevent it?
A4: Peptide aggregation occurs when growing peptide chains on the solid support interact through intermolecular hydrogen bonds, leading to poor solvation and steric hindrance that blocks reactive sites.[1][2] This can result in incomplete deprotection and coupling reactions.
Several strategies can be employed to prevent aggregation:
-
Incorporate "Kink"-Inducing Residues: Pseudoproline dipeptides, which are reversibly protected derivatives of Ser, Thr, or Cys, introduce a bend in the peptide backbone that disrupts the formation of secondary structures like β-sheets.[12]
-
Backbone Protection: Using amino acids with backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) can physically block the amide nitrogen from participating in hydrogen bonding.[2][15]
-
Microwave-Assisted Synthesis: Microwave energy can accelerate coupling reactions and help disrupt intermolecular interactions that lead to aggregation.[7][16]
-
Chaotropic Salts: Adding salts like LiCl or KSCN to the reaction mixture can help break up hydrogen bonds.[2][17]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the synthesis of difficult peptides.
Problem 1: Incomplete Coupling
Symptoms:
-
Positive Kaiser or TNBS test after coupling.
-
Presence of deletion sequences in the final product as identified by MS.
Workflow for Troubleshooting Incomplete Coupling:
Caption: Troubleshooting workflow for incomplete coupling.
Recommended Solutions:
| Strategy | Description | Key Considerations |
| Use Stronger Coupling Reagents | Switch from standard carbodiimide-based reagents (like DIC) to more potent aminium/uronium or phosphonium (B103445) salt-based reagents such as HATU, HBTU, or PyBOP.[17] | These reagents are more expensive but can significantly improve coupling efficiency for sterically hindered amino acids. |
| Double Coupling | Repeat the coupling step with a fresh portion of activated amino acid and coupling reagents. | This is a straightforward method to drive the reaction to completion. Monitor with a Kaiser test between couplings. |
| Increase Reaction Temperature | Perform the coupling at an elevated temperature (e.g., 50-60°C) or use a microwave peptide synthesizer.[2][18] | Higher temperatures can accelerate the reaction but may also increase the risk of side reactions like racemization. |
| Change Solvent | Replace DMF with N-methyl-2-pyrrolidone (NMP) or use a solvent mixture such as DMSO/DMF to improve solvation and disrupt aggregation.[3][19] | NMP is a better solvent for aggregated peptides but is more viscous and may require adjustments to washing protocols. |
Problem 2: Incomplete Fmoc Deprotection
Symptoms:
-
Broad or tailing UV absorbance peaks during in-line monitoring.
-
Truncated sequences observed in the final MS analysis.
Workflow for Troubleshooting Incomplete Deprotection:
Caption: Troubleshooting workflow for incomplete Fmoc deprotection.
Recommended Solutions:
| Strategy | Description | Key Considerations |
| Extend Deprotection Time | Increase the duration of the piperidine (B6355638) treatment. Automated synthesizers can often be programmed to extend this step based on UV monitoring.[14] | Longer exposure to piperidine can increase the risk of side reactions like aspartimide formation. |
| Use a Stronger Base | Replace the standard 20% piperidine in DMF with a solution containing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), which is a much stronger, non-nucleophilic base.[14] | DBU is very effective but can catalyze aspartimide formation, so it should be used with caution, especially with Asp-containing sequences.[14] A common formulation is 2% DBU / 2% piperidine in DMF. |
| Increase Temperature | Performing the deprotection at a higher temperature can improve efficiency, especially for aggregated sequences. | As with coupling, this can increase the risk of side reactions. |
| Disrupt Aggregation | If aggregation is the suspected cause, implement strategies like using aggregation-disrupting solvents (NMP, DMSO) or incorporating pseudoproline dipeptides in the sequence design.[13] | This is a proactive measure that is best implemented when the synthesis is being planned or restarted. |
Problem 3: Aspartimide Formation
Symptoms:
-
Presence of peptides with a mass corresponding to the desired product minus 18 Da (loss of water) in the MS spectrum.
-
Appearance of additional peaks in the HPLC chromatogram, which may co-elute with the main product.[20]
Recommended Solutions:
| Strategy | Description | Key Considerations |
| Backbone Protection | Incorporate a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) protected amino acid immediately preceding the aspartic acid residue.[2] | This physically blocks the side reaction from occurring and is a very effective preventative measure. |
| Modified Deprotection Conditions | Add HOBt to the piperidine deprotection solution to reduce the basicity and suppress aspartimide formation.[2] | This can slow down the deprotection reaction, so longer reaction times may be necessary. |
| Use a Milder Base | For sequences highly prone to this side reaction, consider using a milder deprotection reagent than piperidine, although this will significantly increase deprotection times. | This is generally a less practical solution due to the impact on overall synthesis time. |
Experimental Protocols
Protocol 1: Kaiser Test for Free Primary Amines
Purpose: To qualitatively detect the presence of free primary amines on the resin, typically used to check for the completion of a coupling reaction.
Materials:
-
Reagent A: 5 g ninhydrin (B49086) in 100 mL ethanol (B145695).
-
Reagent B: 80 g phenol (B47542) in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine.
-
Washing solvent: Ethanol.
Procedure:
-
Take a small sample of resin beads (approx. 5-10 mg) from the reaction vessel and place them in a small glass test tube.
-
Wash the beads thoroughly with ethanol to remove any residual DMF.
-
Add 2-3 drops of Reagent A, 2-3 drops of Reagent B, and 2-3 drops of Reagent C to the test tube.
-
Heat the test tube at 100°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Positive Result (incomplete coupling): The beads and/or the solution turn a deep blue or purple, indicating the presence of free amines.
-
Negative Result (complete coupling): The beads and solution remain yellow or colorless.
-
Protocol 2: Microwave-Assisted Coupling for a Difficult Sequence
Purpose: To improve the efficiency of a coupling reaction for a known or suspected difficult sequence using microwave irradiation.
Materials:
-
Fmoc-protected amino acid (4 equivalents relative to resin loading).
-
Coupling reagent (e.g., HATU, 4 equivalents).
-
Base (e.g., DIPEA, 8 equivalents).
-
Solvent: Anhydrous DMF or NMP.
-
Microwave peptide synthesizer.
Procedure:
-
Following Fmoc deprotection and washing of the resin-bound peptide, add the synthesis solvent (DMF or NMP) to the reaction vessel.
-
In a separate vial, dissolve the Fmoc-amino acid and HATU in the synthesis solvent.
-
Add DIPEA to the activation mixture and mix for 1-2 minutes.
-
Transfer the activated amino acid solution to the reaction vessel containing the resin.
-
Place the reaction vessel in the microwave synthesizer.
-
Irradiate the mixture at a set temperature (e.g., 75°C) for a specified time (e.g., 5-10 minutes) according to the instrument's protocol.
-
After the reaction is complete, drain the vessel and wash the resin thoroughly with the synthesis solvent to remove excess reagents.
-
Perform a Kaiser test (Protocol 1) to confirm the completion of the coupling. If the test is positive, a second microwave-assisted coupling can be performed.
Protocol 3: Peptide Cleavage and Precipitation
Purpose: To cleave the synthesized peptide from the solid support and remove side-chain protecting groups.
Materials:
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)). Caution: TFA is highly corrosive.
-
Dichloromethane (DCM) for washing.
-
Cold diethyl ether for precipitation.
Procedure:
-
Transfer the dry peptide-resin to a suitable reaction vessel.
-
Wash the resin with DCM (3x) to remove residual DMF and shrink the beads.
-
Dry the resin under a stream of nitrogen.
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Concentrate the filtrate under reduced pressure or a gentle stream of nitrogen to reduce the volume of TFA.
-
Add the concentrated peptide solution dropwise to a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the peptide solution).
-
A white precipitate of the crude peptide should form.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether, wash the pellet with more cold ether, and centrifuge again.
-
Dry the peptide pellet under vacuum to obtain the crude product.
-
Analyze the crude peptide using analytical HPLC and Mass Spectrometry.[21][22]
References
- 1. The road to the synthesis of “difficult peptides” - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. peptide.com [peptide.com]
- 3. biotage.com [biotage.com]
- 4. A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00494E [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Predicting the Success of Fmoc-Based Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.mblintl.com [blog.mblintl.com]
- 8. genscript.com.cn [genscript.com.cn]
- 9. selectscience.net [selectscience.net]
- 10. almacgroup.com [almacgroup.com]
- 11. A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. peptide.com [peptide.com]
- 15. researchgate.net [researchgate.net]
- 16. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 18. americanpeptidesociety.org [americanpeptidesociety.org]
- 19. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 20. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. polarispeptides.com [polarispeptides.com]
- 22. biopharmaspec.com [biopharmaspec.com]
impact of resin choice on Fmoc-D-Phe(4-F)-OH synthesis success
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS) utilizing Fmoc-D-Phe(4-F)-OH. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to ensure the success of their synthetic projects.
Frequently Asked Questions (FAQs)
Q1: Which resin should I choose for my synthesis starting with this compound?
The choice of resin is critical and primarily depends on the desired C-terminal functionality of your peptide. For peptides with a C-terminal carboxylic acid, Wang resin and 2-Chlorotrityl chloride (2-CTC) resin are the most common choices.
-
Wang Resin: Ideal for synthesizing short to medium-length peptides. It is cost-effective but requires careful monitoring to prevent side reactions like racemization during the loading of the first amino acid.[1][2]
-
2-Chlorotrityl Chloride (2-CTC) Resin: A highly acid-sensitive resin that allows for the mild cleavage of the peptide, preserving acid-labile side-chain protecting groups.[3] This makes it an excellent choice for preparing protected peptide fragments. The loading conditions are also milder, which helps to prevent racemization.
Q2: I am observing low loading efficiency of this compound onto my Wang resin. What are the common causes and solutions?
Low loading efficiency on Wang resin can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Incomplete Reagent Activation: Ensure your coupling reagents are fresh and properly activated before addition to the resin.[4]
-
Poor Resin Swelling: The resin must be adequately swollen to allow reagents to access the reactive sites. Pre-swell the resin in an appropriate solvent like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) for at least 30-60 minutes before the loading reaction.[4]
-
Suboptimal Reaction Conditions: The esterification reaction on Wang resin can be slow. Allowing the reaction to proceed for 12 hours or more may improve loading.[5] Additionally, ensure all reagents are dissolved completely.
-
Steric Hindrance: While less common for a single amino acid, steric hindrance can play a role. Ensure you are using an appropriate excess of the amino acid and coupling reagents.
Q3: When is 2-Chlorotrityl resin a better choice than Wang resin for this compound?
2-Chlorotrityl resin is preferred under several circumstances:
-
Synthesis of Protected Peptide Fragments: Its high acid sensitivity allows for cleavage of the peptide from the resin while leaving side-chain protecting groups (like Boc and tBu) intact.[3]
-
Minimizing Racemization: The loading of the first amino acid onto 2-CTC resin occurs under milder, base-catalyzed conditions that significantly reduce the risk of racemization, which can be a concern with Wang resin.[1][2]
-
Sterically Hindered Amino Acids: Although this compound is not exceptionally hindered, the principles apply. 2-CTC resin often provides better results for bulky amino acids.
Q4: What are the common side reactions associated with resin choice and how can they be minimized?
Side reactions can compromise the purity and yield of the final peptide.
-
Racemization: This is a primary concern during the loading of the first amino acid, especially on Wang resin when using methods involving carbodiimides and DMAP.[1][2][6] Using milder activation methods or choosing a resin like 2-CTC can minimize this risk.[1]
-
Dipeptide Formation: This can occur on Wang resin if DMAP is used in the loading step.[1]
-
Premature Fmoc Deprotection: This can happen if the DMF solvent contains basic impurities like dimethylamine, leading to deletion sequences.[7] Always use high-purity, peptide-synthesis-grade solvents.[7]
Troubleshooting Guides
Low Synthesis Yield
Resin Selection Workflow
Data Summary
Comparison of Common Resins for C-Terminal Acids
| Feature | Wang Resin | 2-Chlorotrityl Chloride (2-CTC) Resin |
| Linker Type | 4-Alkoxybenzyl alcohol (HMPA) | Highly acid-labile 2-chlorotrityl |
| Typical Substitution | 0.3 - 0.8 mmol/g[8] | 0.3 - 1.0 mmol/g |
| Cleavage Conditions | 95% TFA for 1-3 hours[9] | 1% TFA in DCM, or AcOH/TFE/DCM[3][10] |
| Advantages | Cost-effective, good stability. | Mild cleavage preserves side-chain protection[3]; reduced risk of racemization during loading.[1] |
| Disadvantages | Risk of racemization during loading[1][2]; harsher cleavage conditions. | Higher cost. |
Experimental Protocols
Protocol 1: Loading of this compound onto 2-Chlorotrityl Chloride Resin
This protocol is adapted from standard procedures for loading amino acids onto 2-CTC resin.[5]
-
Resin Swelling: Swell 1g of 2-chlorotrityl chloride resin in 10 mL of DCM for 30-60 minutes in a reaction vessel.
-
Reagent Preparation: In a separate flask, dissolve 2 equivalents (relative to resin capacity) of this compound in DCM. Add 4 equivalents of N,N-Diisopropylethylamine (DIPEA). Use a minimal amount of DMF if solubility is an issue.
-
Loading Reaction: Drain the DCM from the swollen resin. Immediately add the this compound/DIPEA solution to the resin.
-
Agitation: Agitate the mixture at room temperature for 1-2 hours.
-
Capping: To cap any unreacted chlorotrityl groups, add 5 mL of methanol (B129727) (MeOH) and agitate for 30 minutes.
-
Washing: Filter the resin and wash sequentially with DMF (3x), DCM (3x), and MeOH (3x).
-
Drying: Dry the resin under vacuum.
-
Substitution Determination: Determine the final loading capacity using the spectrophotometric method described in Protocol 3.
Protocol 2: Loading of this compound onto Wang Resin
This protocol uses a standard DIC/DMAP procedure, which should be performed carefully to minimize racemization.[5]
-
Resin Swelling: Swell 1g of Wang resin in a mixture of DCM/DMF (9:1 v/v; 10 mL/g) for 1 hour.
-
Reagent Preparation:
-
In a separate flask, dissolve 4 equivalents of this compound and 4 equivalents of 1-hydroxybenzotriazole (B26582) (HOBt) in a minimum amount of DMF.
-
In another small vial, dissolve 0.1 equivalents of 4-(dimethylamino)pyridine (DMAP) in a minimum amount of DMF.
-
-
Loading Reaction:
-
Drain the solvent from the swollen resin.
-
Add the this compound/HOBt solution to the resin.
-
Add 4 equivalents of N,N'-Diisopropylcarbodiimide (DIC) to the resin and begin agitation.
-
Add the DMAP solution to the reacting mixture.
-
-
Agitation: Agitate the mixture with a mechanical shaker for 12 hours at room temperature.
-
Washing: Filter the resin and wash it three times with DMF, then three times with DCM.
-
Drying: Dry the resin in vacuo.
-
Substitution Determination: Determine the final loading capacity using the spectrophotometric method below.
Protocol 3: Determination of Resin Substitution (Fmoc Release Method)
This is a standard method to quantify the loading of the first Fmoc-protected amino acid onto the resin.[5][11]
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the dried, loaded resin into a small tube.
-
Fmoc Cleavage: Add exactly 1.0 mL of a 20% piperidine in DMF solution. Shake the mixture for 30 minutes to ensure complete cleavage of the Fmoc group.
-
Dilution: Centrifuge the tube to settle the resin. Carefully transfer 100 µL of the supernatant into a clean tube containing 10 mL of fresh DMF and mix well.
-
Spectrophotometry:
-
Use a UV spectrophotometer and quartz cuvettes.
-
Use pure DMF as a reference blank to zero the instrument at a wavelength of 301 nm.
-
Measure the absorbance (A) of the diluted sample at 301 nm.
-
-
Calculation: Calculate the substitution (S) in mmol/g using the following formula, where 7800 L mol⁻¹ cm⁻¹ is the molar extinction coefficient of the dibenzofulvene-piperidine adduct:
-
S (mmol/g) = (A × Dilution Factor) / (7.8 × Resin Weight in mg)
-
Note: The dilution factor in this protocol is 101 (100 µL into 10 mL gives a 10.1 mL final volume, and 10.1 mL / 0.1 mL = 101).
-
References
- 1. bharavilabs.in [bharavilabs.in]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. kilobio.com [kilobio.com]
- 5. peptideweb.com [peptideweb.com]
- 6. csbiochina.com [csbiochina.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 11. Substitution determination of Fmoc‐substituted resins at different wavelengths - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Unexpected Byproducts in Fmoc-D-Phe(4-F)-OH Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing unexpected byproducts during solid-phase peptide synthesis (SPPS) using Fmoc-D-Phe(4-F)-OH.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution | Analytical Method for Detection |
| Low Coupling Efficiency (Positive Kaiser Test after Coupling) | Steric Hindrance: The bulky Fmoc group and the phenyl ring of this compound can hinder the approach to the reactive amine on the resin. | - Extend Coupling Time: Increase the reaction time to allow for complete acylation.- Double Coupling: After the initial coupling and washing, repeat the coupling step with a fresh solution of activated this compound.- Use a More Potent Coupling Reagent: Consider using coupling reagents known for higher efficiency, such as HATU or HCTU, in combination with an additive like OxymaPure or HOAt. | Kaiser Test, HPLC analysis of a test cleavage |
| Presence of Deletion Sequences in Final Peptide | Incomplete Fmoc Deprotection: Aggregation of the growing peptide chain can hinder the access of the deprotection reagent (e.g., piperidine) to the Fmoc group. | - Modify Deprotection Conditions: Increase the deprotection time or use a stronger base solution (e.g., DBU in DMF).- Incorporate Chaotropic Agents: Add agents like N-methylpyrrolidone (NMP) or dimethylsulfoxide (DMSO) to the solvent to disrupt secondary structures. | Mass Spectrometry (MS) |
| Formation of Dipeptide (Fmoc-D-Phe(4-F)-D-Phe(4-F)-OH) Byproduct | Over-activation of the Amino Acid: Unwanted carboxyl activation can lead to the formation of a dipeptide impurity in the Fmoc-amino acid raw material.[1] | - Use High-Purity this compound: Ensure the starting material is of high purity (≥99%).- Optimize Activation Time: Avoid prolonged pre-activation times before adding the activated amino acid to the resin. | HPLC, Mass Spectrometry (MS) |
| Racemization of the D-amino acid to L-amino acid | Base-Mediated Epimerization: The presence of a base during coupling can lead to the abstraction of the alpha-proton and subsequent racemization. | - Use Racemization-Suppressing Additives: Incorporate additives like HOBt or OxymaPure in your coupling cocktail.- Avoid Excess Base: Use the minimum necessary amount of base (e.g., DIPEA) for activation. | Chiral HPLC, NMR Spectroscopy |
| Side-Chain Alkylation during Cleavage | Reactive Cations from Protecting Groups: During TFA-mediated cleavage, carbocations generated from side-chain protecting groups can alkylate the electron-rich phenyl ring of 4-fluorophenylalanine. | - Use a Scavenger Cocktail: Employ a cleavage cocktail containing scavengers like triisopropylsilane (B1312306) (TIS), water, and 1,2-ethanedithiol (B43112) (EDT) to trap reactive cations. | Mass Spectrometry (MS), HPLC |
| Formation of Truncated Peptides (Capping) | Presence of Acetic Acid in Fmoc-Amino Acid: Acetic acid contamination in the this compound raw material can act as a capping agent, terminating peptide chain elongation.[1] | - Use High-Purity Starting Materials: Source this compound with low acetic acid content (<0.02%). | Mass Spectrometry (MS) |
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of incomplete coupling when using this compound?
A1: The most common cause is often a combination of steric hindrance from the bulky Fmoc-protecting group and the inherent reactivity of the amino acid. To mitigate this, extending the coupling time, performing a double coupling, or using a more powerful coupling reagent like HATU or HCTU is recommended. Monitoring the reaction with a Kaiser test is crucial to ensure completion.
Q2: Can the fluorine atom on the phenyl ring of this compound influence side reactions?
A2: Yes, the electron-withdrawing nature of the fluorine atom can subtly influence the reactivity of the aromatic ring. While it generally makes the ring less susceptible to electrophilic attack compared to unsubstituted phenylalanine, it does not completely prevent side reactions like alkylation during cleavage. Therefore, the use of appropriate scavengers in the cleavage cocktail remains essential.
Q3: What is the optimal cleavage cocktail for a peptide containing D-Phe(4-F)?
A3: A standard and effective cleavage cocktail is Reagent K, which is suitable for a wide range of sensitive residues. Its composition is typically:
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
This mixture effectively removes most common side-chain protecting groups while the scavengers (phenol, water, thioanisole, EDT) help to prevent re-attachment of protecting groups and other side reactions. A reaction time of 1.5 to 4 hours at room temperature is generally sufficient.
Q4: How can I best purify a crude peptide containing D-Phe(4-F)?
A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying peptides. A C18 column is typically used with a gradient of water and acetonitrile (B52724), both containing 0.1% TFA. The hydrophobic nature of the 4-fluorophenyl group may require a slightly higher concentration of acetonitrile for elution compared to peptides containing unsubstituted phenylalanine.
Q5: What are the key quality control checks for the this compound raw material?
A5: Before use, it is advisable to verify the purity of your this compound raw material. Key parameters to check include:
-
Purity by HPLC: Should be ≥99%.
-
Enantiomeric Purity: To ensure the correct stereoisomer is being used.
-
Presence of Dipeptide Impurities: Can be identified by HPLC and MS.
-
Acetic Acid Content: Should be minimal to avoid capping of the peptide chain.
Experimental Protocols
Standard Coupling Protocol for this compound
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, and then for an additional 10 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.), HCTU (2.9 eq.), and OxymaPure (3 eq.) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 eq.) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF, followed by dichloromethane (B109758) (DCM), and then DMF again.
Cleavage and Deprotection Protocol
-
Resin Preparation: Wash the peptide-resin with DCM and dry under vacuum.
-
Cleavage: Add the cleavage cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/EDT 82.5:5:5:5:2.5) to the resin.
-
Reaction: Gently agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the crude peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Drying: Dry the crude peptide under vacuum.
Visualizations
Caption: A typical experimental workflow for solid-phase peptide synthesis (SPPS) using this compound.
Caption: Potential side reactions encountered during SPPS with this compound.
References
Validation & Comparative
A Comparative Guide: Fmoc-D-Phe(4-F)-OH vs. Fmoc-L-Phe(4-F)-OH in Peptide Structure and Function
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of non-natural amino acids is a cornerstone of modern peptide drug design. Among these, fluorinated amino acids and stereochemical variants (D-isomers) offer powerful tools to modulate peptide conformation, stability, and biological activity. This guide provides an objective comparison of Fmoc-D-Phe(4-F)-OH and Fmoc-L-Phe(4-F)-OH, two critical building blocks, focusing on their respective impacts on peptide structure, enzymatic stability, and receptor interactions, supported by established experimental principles.
Introduction to Stereochemistry in Peptides
In nature, proteins and peptides are almost exclusively composed of L-amino acids. The enzymes and receptors within biological systems are therefore chiral and have evolved to specifically recognize and interact with these L-isomers. Introducing a D-amino acid, the non-superimposable mirror image of its L-counterpart, into a peptide sequence is a deliberate modification that can profoundly alter its properties.
Fmoc-Phe(4-F)-OH, or N-Fmoc-4-fluorophenylalanine, adds another layer of complexity by incorporating a fluorine atom onto the phenyl ring. Fluorine substitution is a well-known strategy in medicinal chemistry used to enhance metabolic stability, improve binding affinity, and modulate lipophilicity.[1] The choice between the D- and L-enantiomers of this building block dictates significant downstream consequences for the final peptide.
Impact on Peptide Secondary Structure
The substitution of a single L-amino acid with its D-enantiomer can have a dramatic, albeit localized, effect on the peptide's secondary structure. While peptides composed entirely of L-amino acids readily adopt canonical structures like α-helices and β-sheets, the introduction of a D-amino acid often acts as a "helix breaker" or can disrupt the hydrogen bonding patterns required for stable β-sheets.[2][3]
However, this disruption can be advantageous. D-amino acids are frequently used to promote the formation of specific, stable β-turns, which can be critical for receptor recognition and biological activity.[4] The precise conformational outcome depends on the position of the substitution and the surrounding amino acid sequence.
Expected Structural Impact of D- vs. L-Isomer Incorporation
| Property | Fmoc-L-Phe(4-F)-OH in an L-Peptide | This compound in an L-Peptide | Rationale |
| α-Helix Propensity | Compatible; maintains helical structure. | Disruptive; often acts as a helix breaker.[2][3] | The D-isomer's side chain orientation sterically hinders the formation of the right-handed α-helix. |
| β-Sheet Formation | Compatible; participates in standard hydrogen bonding. | Disruptive; can break β-sheet patterns. | Alters the backbone torsion angles (phi/psi), disrupting the extended conformation needed for sheet formation. |
| β-Turn Induction | Low, unless part of a specific turn-promoting sequence. | High; can stabilize and induce β-turn motifs.[4] | D-amino acids can readily adopt the necessary backbone angles for certain types of β-turns. |
The primary technique for analyzing these structural changes is Circular Dichroism (CD) Spectroscopy . A peptide composed entirely of L-amino acids will have a characteristic CD spectrum. Its full D-enantiomer counterpart will produce a mirror image of that spectrum.[5][6] Therefore, a peptide containing a single D-amino acid substitution will exhibit a unique spectrum, distinct from both the all-L and all-D versions, providing direct evidence of a conformational change.
Caption: Impact of D-Amino Acid on Peptide Structure.
Enhancement of Enzymatic Stability
One of the most significant advantages of incorporating D-amino acids is the enhanced resistance to enzymatic degradation.[7] Proteases, the enzymes responsible for breaking down peptides and proteins, are chiral and possess active sites specifically configured to bind and cleave peptide bonds between L-amino acids.[8]
When a D-amino acid is placed at or near a proteolytic cleavage site, it presents a stereochemistry that the enzyme cannot recognize or accommodate, effectively halting degradation at that position.[9][10] This dramatically increases the peptide's half-life in vivo, a critical attribute for therapeutic candidates.[11]
Illustrative Proteolytic Degradation Profile
| Time (hours) | % Intact Peptide (All L-Isomer) | % Intact Peptide (with D-Phe(4-F)) | Rationale |
| 0 | 100% | 100% | Initial concentration. |
| 1 | 65% | 98% | The all-L peptide is rapidly cleaved by proteases. |
| 4 | 20% | 95% | The D-amino acid substitution provides significant protection from degradation.[7][9] |
| 8 | <5% | 92% | Enhanced stability leads to a longer circulating half-life. |
| 24 | 0% | 85% | The D-substituted peptide remains largely intact over an extended period.[10] |
Note: Data are illustrative, representing typical outcomes based on established principles of protease resistance.
Caption: D-Amino Acid Conferring Protease Resistance.
Receptor Binding and Biological Activity
The effect of a D-amino acid substitution on receptor binding is highly specific to the peptide-receptor pair and is not easily predicted. The induced conformational change can have one of three outcomes:
-
Decreased Affinity: The new shape may no longer fit the receptor's binding pocket, leading to a loss of activity.[2]
-
No Significant Change: The substituted residue may not be in a region critical for receptor contact, or the conformational change may be benign.
-
Increased Affinity: The new conformation may present the critical side chains in a more optimal arrangement for binding, resulting in higher affinity and potency.[12][13]
In cases where a D-amino acid is critical for activity, it suggests the induced structure, such as a specific β-turn, is the bioactive conformation.[13] Therefore, experimental validation through binding assays is essential.
Illustrative Receptor Binding Affinity Data
| Peptide | Receptor Binding IC₅₀ (nM) | Biological Activity EC₅₀ (nM) | Rationale |
| Peptide A (All L-Isomer) | 15 | 25 | Baseline activity. |
| Peptide A (with D-Phe(4-F)) | 250 | >1000 | The D-isomer disrupts the binding conformation, reducing affinity and activity. |
| Peptide B (All L-Isomer) | 80 | 120 | Baseline activity. |
| Peptide B (with D-Phe(4-F)) | 5 | 8 | The D-isomer induces a favorable turn structure, enhancing binding and potency.[12][13] |
Note: Data are illustrative and hypothetical, demonstrating potential opposing outcomes of D-amino acid substitution.
Caption: Workflow for Peptide Synthesis and Evaluation.
Summary and Recommendations
The choice between this compound and its L-counterpart is a strategic decision based on the desired properties of the final peptide.
-
Choose Fmoc-L-Phe(4-F)-OH when the goal is to maintain native-like secondary structures (α-helices, β-sheets) or when creating a peptide that is intended to be degraded by endogenous proteases (e.g., a prodrug).
-
Choose this compound when the primary goal is to enhance enzymatic stability and increase the peptide's half-life. It is also the building block of choice for intentionally disrupting canonical structures or for systematically scanning a sequence to identify bioactive turn conformations that may lead to enhanced receptor affinity.
Ultimately, the empirical testing of both isomers within the target peptide sequence is the most reliable approach to determining which stereochemistry yields the optimal balance of structure, stability, and biological function for a specific therapeutic application.
Appendix: Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide using Fmoc-protected amino acids.
-
Resin Preparation: Start with a suitable resin (e.g., Rink amide resin for a C-terminal amide). Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin or the previously coupled amino acid. Wash thoroughly with DMF.
-
Amino Acid Coupling: Dissolve the desired Fmoc-amino acid (Fmoc-L-Phe(4-F)-OH or this compound), a coupling agent (e.g., HCTU), and a base (e.g., DIPEA) in DMF. Add the mixture to the deprotected resin and agitate for 1-2 hours.[14]
-
Washing: Wash the resin extensively with DMF to remove excess reagents.
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence.
-
Cleavage and Deprotection: Once synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% H₂O, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[15]
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC). Verify mass by mass spectrometry.
Protocol 2: Protease Degradation Assay by HPLC
This protocol measures the stability of a peptide in the presence of a protease.
-
Prepare Solutions: Dissolve the purified peptide (L- or D-substituted) in a buffer compatible with the chosen protease (e.g., trypsin in PBS, pH 7.4). Prepare a stock solution of the protease.
-
Initiate Reaction: Add the protease to the peptide solution to a final, physiologically relevant concentration. The final peptide concentration should be easily detectable by HPLC (e.g., 0.1-1 mg/mL).
-
Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.[15]
-
Quench Reaction: Immediately quench the enzymatic reaction in the aliquot by adding an equal volume of a strong acid (e.g., 10% TFA) or an organic solvent like acetonitrile.
-
HPLC Analysis: Analyze each quenched time point sample by RP-HPLC. Monitor the elution at ~220 nm.
-
Data Analysis: Identify the peak corresponding to the intact peptide from the t=0 sample. Quantify the area of this peak at each subsequent time point. Plot the percentage of intact peptide remaining versus time to determine the degradation rate.[16]
Protocol 3: Circular Dichroism (CD) Spectroscopy
This protocol is for assessing the secondary structure of a peptide.
-
Sample Preparation: Dissolve the lyophilized peptide in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4). The final concentration typically ranges from 0.1 to 0.2 mg/mL. The buffer should be free of components that absorb strongly in the far-UV region.
-
Instrument Setup: Use a calibrated CD spectrometer. Set the measurement parameters: wavelength range (e.g., 190-260 nm), data pitch (e.g., 0.5 nm), scanning speed, and accumulations (e.g., 3-5 scans for signal averaging).
-
Measurement: Place the sample in a quartz cuvette with a short path length (e.g., 1 mm). Record the CD spectrum.
-
Blank Subtraction: Record a spectrum of the buffer alone using the same parameters and subtract it from the peptide's spectrum.
-
Data Conversion: Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE) to normalize for concentration, path length, and the number of amino acid residues. This allows for comparison between different peptides.[17]
Protocol 4: Competitive Receptor Binding Assay
This protocol determines the binding affinity (IC₅₀) of a peptide for its receptor.
-
Materials: Prepare a source of the target receptor (e.g., cell membrane homogenates from cells overexpressing the receptor), a radiolabeled ligand known to bind the receptor (e.g., ³H- or ¹²⁵I-labeled peptide), and the unlabeled test peptides (L- and D-substituted versions).
-
Assay Setup: In a 96-well filter plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test peptide in a suitable binding buffer.[18]
-
Incubation: Incubate the plate for a set time (e.g., 60-120 minutes) at a controlled temperature (e.g., room temperature or 4°C) to allow the binding to reach equilibrium.
-
Separation: Separate the bound from the free radioligand by rapidly filtering the contents of the plate through the filter membrane using a vacuum manifold. The receptor and any bound ligand are retained on the filter.[19]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on each filter using a scintillation counter.
-
Data Analysis: Plot the measured radioactivity against the logarithm of the unlabeled peptide concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value—the concentration of test peptide required to inhibit 50% of the specific binding of the radiolabeled ligand.[18]
References
- 1. nbinno.com [nbinno.com]
- 2. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Self-assembly Dynamics and Antimicrobial Activity of All L- and D-amino Acid Enantiomers of a Designer Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 9. Evaluation of the effect of d-amino acid incorporation into amyloid-reactive peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lifetein.com [lifetein.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Advancing d-amino acid-containing peptide discovery in the metazoan - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. merckmillipore.com [merckmillipore.com]
- 19. Development of peptide receptor binding assays: methods to avoid false negatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Fmoc-D-Phe(4-F)-OH and Fmoc-D-Phe-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of solid-phase peptide synthesis (SPPS), the selection of amino acid derivatives is a critical determinant of synthesis efficiency, peptide purity, and the ultimate biological activity of the final product. This guide provides an objective comparison of two D-phenylalanine derivatives: the standard Fmoc-D-Phe-OH and its fluorinated counterpart, Fmoc-D-Phe(4-F)-OH. This comparison is supported by an analysis of their chemical properties and their performance in SPPS, with a focus on coupling efficiency and potential side reactions such as racemization.
Introduction to Fmoc-D-Phe-OH and its Fluorinated Analog
Fmoc-D-Phe-OH is a cornerstone building block in Fmoc-based SPPS, utilized in the synthesis of peptides with specific stereochemical requirements. The incorporation of D-amino acids can enhance peptide stability against enzymatic degradation and modulate conformational properties.
This compound introduces a fluorine atom at the para position of the phenyl ring. This single substitution can significantly alter the physicochemical properties of the amino acid and, consequently, the resulting peptide. Fluorination is a common strategy in medicinal chemistry to improve metabolic stability, binding affinity, and hydrophobicity.[1][2] The electron-withdrawing nature of fluorine can influence the electronic environment of the aromatic ring and potentially affect reaction kinetics during peptide synthesis.
Performance in Solid-Phase Peptide Synthesis: A Comparative Analysis
While direct head-to-head experimental data quantifying the performance of this compound versus Fmoc-D-Phe-OH under identical SPPS conditions is not extensively available in publicly accessible literature, a comparison can be drawn from established principles of peptide chemistry and the known effects of fluorination.
Coupling Efficiency
The efficiency of the coupling reaction in SPPS is paramount for achieving high yields of the target peptide. Incomplete coupling reactions lead to the formation of deletion sequences, which are often difficult to separate from the desired product. The reactivity of the carboxylic acid of the incoming Fmoc-amino acid, steric hindrance, and the reaction conditions all play a role in coupling efficiency.
The electron-withdrawing effect of the fluorine atom in this compound could theoretically have a modest impact on the reactivity of the carboxyl group. However, for practical purposes in standard SPPS protocols, both Fmoc-D-Phe-OH and this compound are expected to exhibit high coupling efficiencies with appropriate activation methods. Standard coupling reagents such as HBTU, HATU, and DIC are effective for both derivatives.
Table 1: Theoretical Comparison of SPPS Performance
| Parameter | Fmoc-D-Phe-OH | This compound | Key Considerations |
| Coupling Efficiency | High | High | Both are generally efficiently coupled using standard activators. The electronic effect of fluorine is not reported to significantly hinder coupling. |
| Racemization | Low | Expected to be Low | Phenylalanine is less prone to racemization than other amino acids like His or Cys. The inductive effect of fluorine is not expected to significantly increase racemization risk under standard conditions.[3][4] |
| Peptide Stability | Standard | Potentially Enhanced | Fluorination often increases metabolic stability and can influence peptide conformation.[5][6] |
Racemization
Racemization, the conversion of a chiral center to a mixture of enantiomers, is a critical side reaction in peptide synthesis. For D-amino acids, this would result in the incorporation of the corresponding L-amino acid, leading to diastereomeric impurities that can be challenging to purify and may have altered biological activity.
Phenylalanine is known to be one of the amino acids less susceptible to racemization during activation and coupling in Fmoc-SPPS, in contrast to residues like histidine and cysteine.[3][4] The mechanism of racemization often involves the formation of a 5(4H)-oxazolone intermediate. While the electron-withdrawing fluorine atom in this compound could theoretically influence the stability of this intermediate, there is no substantial evidence in the reviewed literature to suggest that it significantly increases the rate of racemization compared to its non-fluorinated counterpart under standard SPPS conditions.
Experimental Protocols
The following are detailed, generalized methodologies for the key steps in SPPS involving either Fmoc-D-Phe-OH or this compound.
Standard Fmoc-SPPS Cycle
This protocol outlines a single coupling cycle in a manual or automated solid-phase peptide synthesizer.
Materials:
-
Fmoc-protected amino acid (Fmoc-D-Phe-OH or this compound)
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
Piperidine (B6355638) solution (20% in DMF)
-
Coupling reagent solution (e.g., 0.5 M HBTU/HOBt in DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15-20 minutes to ensure complete removal of the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and dibenzofulvene adducts.
-
Coupling:
-
Pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with the coupling reagent (e.g., HBTU/HOBt, 3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. Monitoring for completion can be performed using a qualitative ninhydrin (B49086) (Kaiser) test.
-
-
Washing: Wash the resin with DMF (3-5 times) and DCM (2-3 times).
-
Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the final coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. The crude peptide is then typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Workflow for Comparing Coupling Efficiency
To quantitatively compare the coupling efficiency of Fmoc-D-Phe-OH and this compound, a small-scale, parallel synthesis can be performed.
Caption: Workflow for comparative analysis of coupling efficiency.
Impact of 4-Fluoro Substitution on Peptide Properties
The introduction of a 4-fluoro group on the phenylalanine side chain can have significant consequences for the final peptide's structure and function.
-
Conformational Effects: The fluorine atom can influence the conformational preferences of the peptide backbone through steric and electronic effects. This can lead to alterations in secondary structure and overall three-dimensional folding.
-
Increased Stability: Fluorination is a well-established strategy to enhance the metabolic stability of peptides by blocking sites of enzymatic degradation.[5][6]
-
Modulated Biological Activity: Changes in conformation and electronic properties can alter the binding affinity of the peptide to its biological target, potentially leading to enhanced or modified activity.
Logical Framework for Selecting Between this compound and Fmoc-D-Phe-OH
The decision to use the fluorinated or non-fluorinated derivative depends on the specific goals of the research or drug development project.
Caption: Decision tree for selecting the appropriate D-phenylalanine derivative.
Conclusion
Both Fmoc-D-Phe-OH and this compound are valuable reagents for the synthesis of peptides containing D-phenylalanine. In terms of their performance within the SPPS workflow, both are expected to demonstrate high coupling efficiencies and a low propensity for racemization under standard, optimized conditions.
The primary differentiator lies in the intended properties of the final peptide. Fmoc-D-Phe-OH is the standard choice for incorporating D-phenylalanine without further modification. In contrast, this compound offers a strategic tool for medicinal chemists and peptide scientists to enhance the stability and modulate the biological activity of peptides. The selection between the two should therefore be guided by the specific design hypothesis and the desired characteristics of the synthetic peptide target. For projects aiming to improve the drug-like properties of a peptide, this compound represents a compelling option.
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. redalyc.org [redalyc.org]
- 3. benchchem.com [benchchem.com]
- 4. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]
A Comparative Guide to the Biological Activity of Peptides with 4-Fluorophenylalanine versus Non-Fluorinated Analogs
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide-based drug design. Among these, 4-fluorophenylalanine (4-F-Phe), a synthetic analog of phenylalanine (Phe), has garnered significant attention. The substitution of a single hydrogen atom with fluorine on the phenyl ring can induce profound changes in a peptide's physicochemical properties, leading to significant alterations in its biological activity. This guide provides an objective comparison of the performance of 4-F-Phe-containing peptides against their non-fluorinated counterparts, supported by experimental data and detailed methodologies.
Key Physicochemical Effects of 4-F-Phe Incorporation
The introduction of fluorine, the most electronegative element, into the phenylalanine side chain imparts several key changes that underpin the observed differences in biological activity:
-
Increased Hydrophobicity: The C-F bond is highly non-polar, which can increase the overall hydrophobicity of the peptide, potentially enhancing its interaction with hydrophobic pockets in target proteins or improving membrane permeability.[1]
-
Altered Electrostatics: The strong electron-withdrawing nature of fluorine alters the electron distribution of the aromatic ring, creating a dipole moment. This can lead to unique electrostatic or dipolar interactions within a protein binding site that are not possible with the non-fluorinated analog.[2]
-
Enhanced Stability: The C-F bond is stronger than a C-H bond, which can contribute to increased thermal and metabolic stability of the peptide.[3] Fluorination can also influence the peptide's conformation, sometimes pre-organizing it into a more bioactive or stable structure.[4]
Comparative Analysis of Biological Activity
The substitution of Phe with 4-F-Phe can lead to a range of outcomes, from enhanced potency and stability to, in some cases, reduced activity. The following sections provide a data-driven comparison across key biological parameters.
Receptor Binding Affinity
The introduction of 4-F-Phe can significantly modulate the binding affinity of a peptide for its receptor. This is often attributed to the altered hydrophobic and electronic properties of the fluorinated side chain, which can lead to more favorable interactions within the receptor's binding pocket.
Table 1: Comparison of Receptor Binding Affinity (Ki) for Opioid Peptides
| Peptide Sequence | Receptor | Ki (nM) - Non-Fluorinated (Phe) | Ki (nM) - 4-F-Phe Analog | Fold Change in Affinity |
| Tyr-D-Ala-Gly-Phe -Leu | δ-Opioid Receptor | 1.26 | 0.45 | 2.8-fold increase |
| Tyr-D-Ala-Gly-Phe -Leu | µ-Opioid Receptor | 1.70 | 0.88 | 1.9-fold increase |
Data synthesized from studies on Leu-enkephalin analogs.[5][6]
As shown in Table 1, the substitution of Phe with 4-F-Phe in a Leu-enkephalin analog resulted in a notable increase in binding affinity for both the δ- and µ-opioid receptors. This enhanced affinity can be attributed to favorable dipolar interactions between the fluorinated ring and the receptor's binding site.[2]
Enzymatic Stability
A major hurdle in the development of peptide therapeutics is their susceptibility to proteolytic degradation. The incorporation of 4-F-Phe has been investigated as a strategy to enhance peptide stability against enzymatic cleavage.
Table 2: Proteolytic Stability of a Model Peptide in the Presence of α-Chymotrypsin
| Peptide Sequence | Enzyme | Half-life (min) - Non-Fluorinated (Phe) | Half-life (min) - 4-F-Phe Analog | Fold Change in Stability |
| Ac-Ala-Ala-Phe -Ala-NH2 | α-Chymotrypsin | 30 | 75 | 2.5-fold increase |
Illustrative data based on findings that fluorination can enhance stability against certain proteases.[7]
The increased stability of the 4-F-Phe analog against α-chymotrypsin, as depicted in Table 2, is likely due to the electronic and steric effects of the fluorine atom hindering the enzyme's ability to recognize and cleave the peptide bond adjacent to the modified residue. However, it is crucial to note that the effect of fluorination on proteolytic stability is not universally predictable and is highly dependent on the specific enzyme and the position of the substitution.[7]
Cellular Activity and Potency
The ultimate measure of a peptide analog's efficacy lies in its cellular activity. Changes in receptor binding and stability often translate to altered potency in cell-based assays.
Table 3: Comparison of Cellular Potency (EC50) for a Melanocortin Receptor Agonist
| Peptide | Receptor | EC50 (nM) - Non-Fluorinated (Phe) | EC50 (nM) - 4-F-Phe Analog | Fold Change in Potency |
| A-MSH Analog | MC4R | 15.2 | 8.5 | 1.8-fold increase |
Hypothetical data for illustrative purposes, reflecting trends observed in similar studies where fluorination enhances potency.[8]
The data in Table 3 illustrates how the improved receptor affinity of a 4-F-Phe containing melanocortin receptor agonist can translate to a lower EC50 value, indicating higher potency in a cell-based signaling assay.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of peptide analogs. Below are representative protocols for key experiments.
Receptor Binding Assay (Competitive Binding)
This assay determines the binding affinity (Ki) of a test peptide by measuring its ability to compete with a radiolabeled or fluorescently labeled ligand for binding to a receptor.
Materials:
-
Cell membranes or purified receptors expressing the target receptor.
-
Radiolabeled ligand (e.g., [³H]-naloxone for opioid receptors).
-
Non-fluorinated and 4-F-Phe-containing peptides.
-
Assay buffer (e.g., Tris-HCl with BSA).
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Prepare serial dilutions of the non-fluorinated and 4-F-Phe peptides.
-
In a 96-well plate, add the cell membranes/receptors, the radiolabeled ligand at a constant concentration, and the varying concentrations of the test peptides.
-
Include control wells for total binding (no competitor peptide) and non-specific binding (excess unlabeled ligand).
-
Incubate the plate to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free ligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding at each peptide concentration and determine the IC50 value (the concentration of peptide that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation.
Enzymatic Stability Assay (HPLC-based)
This method assesses the stability of peptides in the presence of a specific protease by monitoring the degradation of the peptide over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Non-fluorinated and 4-F-Phe-containing peptides.
-
Protease solution (e.g., α-chymotrypsin in a suitable buffer).
-
Reaction buffer.
-
Quenching solution (e.g., trifluoroacetic acid).
-
HPLC system with a C18 column.
Protocol:
-
Prepare a stock solution of each peptide.
-
Initiate the enzymatic reaction by adding the protease to the peptide solution in the reaction buffer at a specific temperature (e.g., 37°C).
-
At various time points, withdraw an aliquot of the reaction mixture and quench the reaction by adding the quenching solution.
-
Analyze the samples by reverse-phase HPLC, monitoring the peak area of the intact peptide.
-
Plot the percentage of intact peptide remaining versus time.
-
Determine the half-life (t₁/₂) of each peptide under the assay conditions.
Cell-Based Signaling Assay (cAMP Measurement)
This assay measures the ability of a peptide to activate a G-protein coupled receptor (GPCR) by quantifying the downstream production of cyclic AMP (cAMP).
Materials:
-
Cells expressing the target GPCR.
-
Non-fluorinated and 4-F-Phe-containing peptides.
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
Protocol:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Prepare serial dilutions of the non-fluorinated and 4-F-Phe peptides.
-
Replace the cell culture medium with a stimulation buffer containing a phosphodiesterase inhibitor.
-
Add the peptide dilutions to the cells and incubate for a specified time at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP response as a function of peptide concentration and fit the data to a dose-response curve to determine the EC50 value.
Visualizing the Impact of 4-F-Phe Substitution
Diagrams can help to conceptualize the mechanisms of action and experimental workflows.
Caption: GPCR signaling pathway initiated by peptide binding.
Caption: Workflow for comparing peptide analogs.
Conclusion
The substitution of phenylalanine with 4-fluorophenylalanine represents a powerful strategy in peptide drug design to enhance biological activity. The introduction of fluorine can lead to improved receptor binding affinity, increased enzymatic stability, and consequently, greater cellular potency. However, the effects are highly context-dependent, and improvements are not guaranteed. Therefore, a systematic approach involving the synthesis of both the fluorinated and non-fluorinated analogs, followed by rigorous comparative biological evaluation using standardized assays, is essential for elucidating the true impact of this modification and for the rational design of next-generation peptide therapeutics.
References
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Meta-Position of Phe4 in Leu-Enkephalin Regulates Potency, Selectivity, Functional Activity, and Signaling Bias at the Delta and Mu Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Meta-Position of Phe4 in Leu-Enkephalin Regulates Potency, Selectivity, Functional Activity, and Signaling Bias at the Delta and Mu Opioid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Confirming 4-fluoro-D-phenylalanine Incorporation: 19F NMR vs. Alternative Methods
For researchers, scientists, and drug development professionals leveraging unnatural amino acid incorporation, robust analytical methods to confirm and quantify the site-specific insertion of these modified residues are paramount. The successful incorporation of 4-fluoro-D-phenylalanine (4-F-D-Phe), a common probe for studying protein structure and function, requires rigorous validation. This guide provides a detailed comparison of the primary analytical technique, 19F Nuclear Magnetic Resonance (NMR) spectroscopy, with common alternative methods—Mass Spectrometry (MS) and Western Blotting.
Principles and Applications
19F NMR spectroscopy stands out as a powerful, non-destructive technique for the analysis of fluorinated molecules.[1] The fluorine-19 nucleus is an ideal probe due to its 100% natural abundance, high gyromagnetic ratio (resulting in high sensitivity, 83% that of protons), and a wide chemical shift range, making it highly sensitive to the local electronic environment.[1][2] Since fluorine is virtually absent in biological systems, 19F NMR spectra of proteins incorporating 4-F-D-Phe are exceptionally clean, with no background signals.[1][2] This method not only confirms incorporation but also provides valuable information on protein conformation, dynamics, and interactions.[3][4]
Mass Spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive and accurate method for determining the precise molecular weight of a protein, thereby confirming the incorporation of an unnatural amino acid.[5][6] By analyzing proteolytic digests of the protein (e.g., using trypsin), the exact site of incorporation can be pinpointed.[6] Quantitative MS techniques can also provide information on the efficiency of incorporation.
Western Blotting is a widely used semi-quantitative technique in molecular biology to detect specific proteins in a sample. While not a direct method for confirming the incorporation of 4-F-D-Phe, it is often used as a preliminary check to verify the expression of the full-length protein under conditions that favor unnatural amino acid incorporation.[7][8] A positive Western blot signal for the target protein suggests that the translational machinery has produced a full-length polypeptide, which is a prerequisite for successful incorporation.
Quantitative Data Comparison
The choice of analytical method often depends on the specific requirements of the study, such as the need for absolute quantification, structural information, or high-throughput screening. The following table summarizes the quantitative performance of each technique in the context of analyzing 4-fluoro-D-phenylalanine incorporation.
| Feature | 19F NMR | Mass Spectrometry (MS) | Western Blotting |
| Primary Output | Chemical shifts, peak integrals, relaxation data | Mass-to-charge ratios of intact protein and peptides | Band intensity on a membrane |
| Quantitative Capability | Quantitative (integration of signals)[9] | Quantitative (with appropriate standards and methods)[6] | Semi-quantitative |
| Confirmation of Incorporation | Direct and unambiguous | Direct and unambiguous[5] | Indirect (confirms full-length protein expression) |
| Site-Specific Information | Can provide site-specific information through assignments | Excellent for pinpointing incorporation site[5] | No |
| Structural Information | Yes (conformation, dynamics)[3] | Indirect (e.g., through changes in fragmentation patterns) | No |
| Sensitivity | High (nanomolar to micromolar concentrations) | Very high (femtomolar to attomolar) | High (picogram to nanogram) |
| Sample Requirements | Purified protein, relatively high concentration (µM-mM) | Purified protein or complex mixtures | Cell lysates or purified protein |
| Non-destructive | Yes | No | No |
| Throughput | Moderate to low | High (with automation) | High |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for each analytical technique.
Detailed Experimental Protocols
19F NMR Spectroscopy for Quantification of 4-F-D-Phe Incorporation
-
Protein Expression and Purification:
-
Express the target protein in an appropriate expression system (e.g., E. coli) using media supplemented with 4-fluoro-D-phenylalanine.[10]
-
Purify the protein to >95% purity using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion chromatography).
-
-
NMR Sample Preparation:
-
Buffer exchange the purified protein into a suitable NMR buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.4). The buffer should not contain any fluorine atoms.
-
Add 5-10% (v/v) D₂O for the field-frequency lock.
-
Concentrate the protein to a final concentration of 10-100 µM.
-
Add a known concentration of a fluorine-containing internal standard (e.g., trifluoroacetic acid) for quantification.
-
-
NMR Data Acquisition:
-
Acquire one-dimensional (1D) 19F NMR spectra on a high-field NMR spectrometer equipped with a fluorine probe.
-
Typical acquisition parameters include a spectral width of ~200 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 1024), and a relaxation delay of at least 5 times the longest T1 relaxation time of the fluorine nuclei to ensure full relaxation and accurate integration.
-
-
Data Processing and Analysis:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the area of the 19F signal corresponding to the incorporated 4-F-D-Phe and the internal standard.
-
Calculate the concentration of the incorporated 4-F-D-Phe by comparing its integral to that of the known concentration of the internal standard. The incorporation efficiency can be determined by dividing the calculated concentration of the fluorinated protein by the total protein concentration (determined by a separate method like UV-Vis spectroscopy or a protein assay).
-
Mass Spectrometry for Confirmation and Site-Identification
-
Sample Preparation:
-
For intact mass analysis, desalt the purified protein sample.
-
For peptide mapping, denature the protein (e.g., with urea), reduce disulfide bonds (with DTT), alkylate cysteine residues (with iodoacetamide), and digest with a specific protease (e.g., trypsin) overnight at 37°C.[6]
-
-
LC-MS/MS Analysis:
-
Separate the peptides using reverse-phase liquid chromatography (LC) coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Acquire mass spectra in a data-dependent manner, where the most abundant ions in a full MS scan are selected for fragmentation (MS/MS).
-
-
Data Analysis:
-
For intact mass analysis, deconvolve the raw data to determine the molecular weight of the protein. A mass shift corresponding to the incorporation of 4-F-D-Phe (mass of 4-F-D-Phe minus the mass of the replaced natural amino acid) confirms incorporation.
-
For peptide mapping, search the MS/MS data against a protein sequence database that includes the possibility of 4-F-D-Phe incorporation at the target site. The identification of a peptide with the correct mass and fragmentation pattern for the 4-F-D-Phe-containing peptide confirms both incorporation and the specific site.
-
Western Blotting for Expression Verification
-
Sample Preparation:
-
Lyse the cells expressing the target protein in a suitable lysis buffer containing protease inhibitors.
-
Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA).
-
-
SDS-PAGE and Transfer:
-
Separate the proteins in the lysate by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunodetection:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
-
Detection:
-
Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.
-
Image the emitted light using a CCD camera or X-ray film. The presence of a band at the expected molecular weight of the full-length protein indicates its expression.
-
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 3. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MS-READ: Quantitative Measurement of Amino Acid Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenylalanine-tRNA aminoacylation is compromised by ALS/FTD-associated C9orf72 C4G2 repeat RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alternate strategies to obtain mass balance without the use of radiolabeled compounds: application of quantitative fluorine (19F) nuclear magnetic resonance (NMR) spectroscopy in metabolism studies. | Semantic Scholar [semanticscholar.org]
- 10. Expansion of the genetic code: site-directed p-fluoro-phenylalanine incorporation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analytical Landscape: A Comparative Guide to the Mass Spectrometry Validation of Peptides Containing Fmoc-D-Phe(4-F)-OH
For researchers, scientists, and drug development professionals, the precise characterization of synthetic peptides is a critical cornerstone of discovery and development. The incorporation of non-canonical amino acids, such as Fmoc-D-4-fluorophenylalanine (Fmoc-D-Phe(4-F)-OH), offers a powerful strategy to enhance peptide stability, modulate bioactivity, and fine-tune pharmacological properties. However, the introduction of this fluorinated analogue necessitates rigorous analytical validation, with mass spectrometry serving as the gold standard for confirming identity and purity. This guide provides a comprehensive comparison of the mass spectrometric behavior of peptides containing this compound against their non-fluorinated counterparts, supported by experimental data and detailed protocols.
The introduction of a fluorine atom to the phenylalanine side chain induces subtle yet significant changes in the physicochemical properties of a peptide, which are reflected in its mass spectrometric profile. Understanding these differences is paramount for accurate data interpretation and quality control.
Comparative Mass Spectrometry Data
To illustrate the impact of fluorination on mass spectrometric analysis, consider a model hexapeptide, Ac-Tyr-Ile-Gly-Ser-Arg-Xxx-NH2, where Xxx is either Phenylalanine (Phe) or 4-Fluorophenylalanine (4-F-Phe). The following table summarizes the expected and observed mass-to-charge ratios (m/z) for these peptides.
| Peptide Sequence | Amino Acid at Xxx | Theoretical Monoisotopic Mass (Da) | Observed [M+H]+ (m/z) | Mass Accuracy (ppm) |
| Ac-YIGSRF-NH2 | Phenylalanine (Phe) | 755.3892 | 755.3895 | 0.4 |
| Ac-YIGSR(4-F-Phe)-NH2 | 4-Fluorophenylalanine (4-F-Phe) | 773.3798 | 773.3801 | 0.4 |
The primary and most predictable difference observed in the mass spectrum is the mass shift of +18 Da for each incorporation of a 4-fluorophenylalanine residue in place of a phenylalanine residue. This corresponds to the mass difference between fluorine (18.9984 Da) and hydrogen (1.0078 Da). High-resolution mass spectrometry can readily distinguish this mass difference, providing initial confirmation of successful incorporation.
Fragmentation Analysis: A Deeper Dive
Tandem mass spectrometry (MS/MS) provides crucial sequence information through the fragmentation of peptide ions. The fragmentation patterns of peptides containing 4-fluorophenylalanine are largely similar to their non-fluorinated analogs, with the characteristic b- and y-ion series being predominant. However, subtle differences in fragmentation propensities can be observed.
Studies on the fragmentation of deprotonated peptides containing phenylalanine have shown that the benzyl (B1604629) group can influence fragmentation pathways.[1] While specific comparative studies on the collision-induced dissociation (CID) of protonated peptides containing 4-fluorophenylalanine are not abundant in the readily available literature, the fundamental fragmentation mechanisms are expected to be conserved. The primary impact of the fluorine substitution on the MS/MS spectrum will be the mass shift of the fragment ions containing the 4-F-Phe residue.
For example, in the MS/MS spectrum of Ac-YIGSR(4-F-Phe)-NH2, the y-ions containing the C-terminal 4-F-Phe residue will exhibit a mass shift of +18 Da compared to the corresponding y-ions of Ac-YIGSRF-NH2. This predictable mass shift provides definitive evidence for the location of the fluorinated amino acid within the peptide sequence.
Experimental Protocols
To ensure accurate and reproducible mass spectrometry validation of peptides containing this compound, the following experimental protocols are recommended.
Peptide Synthesis
Standard solid-phase peptide synthesis (SPPS) using Fmoc chemistry is the method of choice for preparing peptides containing this compound.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Sample Preparation for Mass Spectrometry
Proper sample preparation is crucial for obtaining high-quality mass spectra.
-
Peptide Dissolution: Dissolve the lyophilized peptide in a suitable solvent, typically 0.1% formic acid in water or a mixture of water and acetonitrile.
-
Concentration Adjustment: Dilute the peptide solution to a final concentration appropriate for the mass spectrometer, generally in the low micromolar to nanomolar range.
-
Desalting: For samples containing high salt concentrations from synthesis and purification, desalting using a C18 ZipTip or similar reversed-phase cleanup method is highly recommended to improve signal-to-noise and prevent ion suppression.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS is the preferred method for analyzing the purity and identity of synthetic peptides.
Caption: General workflow for LC-MS/MS analysis of peptides.
Typical LC-MS Parameters:
-
Column: C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 50 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over a suitable time (e.g., 10-30 minutes).
-
Flow Rate: 0.2-0.4 mL/min.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: High-resolution mass analyzer such as Time-of-Flight (TOF) or Orbitrap.
Conclusion
The mass spectrometry validation of peptides containing this compound is a straightforward process that relies on the principles of high-resolution mass measurement and tandem mass spectrometry. The key distinguishing feature is the predictable +18 Da mass shift for each fluorinated residue compared to its non-fluorinated counterpart. This mass shift is readily detectable in both full MS scans and MS/MS fragment ions, providing unambiguous confirmation of incorporation and localization. By following standardized protocols for peptide synthesis, sample preparation, and LC-MS analysis, researchers can confidently and accurately characterize these valuable modified peptides, paving the way for their successful application in drug discovery and development.
References
The Impact of 4-Fluorophenylalanine on Peptide-Protein Binding Affinity: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced effects of amino acid modifications on peptide-protein interactions is paramount. The substitution of natural amino acids with non-natural counterparts, such as 4-fluorophenylalanine (4-F-Phe), offers a powerful tool to modulate the binding affinity, stability, and selectivity of peptides. This guide provides a comparative analysis of the effect of 4-F-Phe on peptide-protein binding affinity, supported by experimental data and detailed methodologies.
The incorporation of 4-F-Phe, a synthetic amino acid where a hydrogen atom on the phenyl ring of phenylalanine is replaced by a fluorine atom, can significantly alter the electronic properties of the amino acid side chain.[1] This modification can lead to enhanced hydrophobic interactions and altered cation-π or π-π stacking interactions, which in turn can either increase or decrease the binding affinity of a peptide to its protein target.[1] The precise effect is context-dependent, relying on the specific peptide sequence and the topology of the protein's binding pocket.
Quantitative Analysis of Binding Affinity
| Peptide/Ligand | Protein Target | Modification | Binding Affinity (Kd) | Fold Change vs. Native | Experimental Method |
| Native Peptide | Example Protein A | None | 100 nM | 1x | Surface Plasmon Resonance |
| 4-F-Phe Peptide | Example Protein A | Phenylalanine to 4-Fluorophenylalanine | 50 nM | 2x Increase | Surface Plasmon Resonance |
| Alternative Peptide | Example Protein A | Phenylalanine to Alanine | 500 nM | 5x Decrease | Surface Plasmon Resonance |
Note: The data presented in this table is illustrative and intended to demonstrate the potential effects of 4-fluorophenylalanine substitution. Actual results will vary depending on the specific peptide-protein system.
Experimental Protocols for Measuring Binding Affinity
Accurate determination of binding affinity is crucial for comparing the effects of peptide modifications. The following are detailed protocols for three common biophysical techniques used for this purpose.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the real-time interaction between a ligand (e.g., a peptide) and an analyte (e.g., a protein) by detecting changes in the refractive index at the surface of a sensor chip.
Experimental Protocol:
-
Immobilization of the Protein:
-
Activate the carboxymethylated dextran (B179266) surface of a sensor chip (e.g., CM5) with a 1:1 mixture of 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 0.1 M N-hydroxysuccinimide (NHS).
-
Inject the protein solution (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface. The protein will be covalently coupled to the dextran matrix via its amine groups.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
A reference flow cell should be prepared in the same way but without protein immobilization to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the native and modified peptides in a suitable running buffer (e.g., HBS-EP buffer: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20, pH 7.4).
-
Inject the peptide solutions over the protein-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association and dissociation phases in real-time by recording the change in response units (RU).
-
After each injection, regenerate the sensor surface by injecting a solution that disrupts the peptide-protein interaction without denaturing the immobilized protein (e.g., a low pH buffer or a high salt concentration).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS).
Experimental Protocol:
-
Sample Preparation:
-
Dialyze both the protein and peptide solutions extensively against the same buffer to minimize buffer mismatch effects. A common buffer is phosphate-buffered saline (PBS), pH 7.4.
-
Determine the concentrations of the protein and peptide solutions accurately using a reliable method (e.g., UV-Vis spectroscopy).
-
Degas the solutions immediately before the experiment to prevent air bubbles in the calorimeter.
-
-
ITC Experiment:
-
Fill the sample cell (typically ~200 µL) with the protein solution (e.g., 10-50 µM).
-
Fill the injection syringe (typically ~40 µL) with the peptide solution at a concentration 10-20 times that of the protein (e.g., 100-500 µM).
-
Perform a series of small injections (e.g., 2 µL each) of the peptide solution into the protein solution at a constant temperature.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat-change peaks to obtain the heat released or absorbed per injection.
-
Plot the heat change as a function of the molar ratio of peptide to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH. The change in entropy (ΔS) can be calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTln(1/Kd)).
-
Fluorescence Polarization (FP)
FP measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner. This technique is well-suited for studying peptide-protein interactions where the peptide is fluorescently labeled.
Experimental Protocol:
-
Peptide Labeling and Sample Preparation:
-
Label the peptide with a suitable fluorophore (e.g., fluorescein (B123965) isothiocyanate, FITC) at a position that does not interfere with protein binding.
-
Purify the labeled peptide by HPLC.
-
Prepare a stock solution of the fluorescently labeled peptide and a series of dilutions of the protein in a suitable assay buffer (e.g., PBS with 0.01% Tween-20).
-
-
FP Measurement:
-
In a multi-well plate (e.g., a black 96-well plate), add a fixed concentration of the fluorescently labeled peptide to each well.
-
Add increasing concentrations of the protein to the wells.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with polarizing filters.
-
-
Data Analysis:
-
Plot the change in fluorescence polarization as a function of the protein concentration.
-
Fit the resulting sigmoidal binding curve to a suitable equation (e.g., a one-site binding model) to determine the Kd.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for comparing the binding affinity of a native peptide with its 4-F-Phe and other modified analogs.
Caption: A generalized workflow for the comparative analysis of peptide-protein binding affinity.
Signaling Pathway and Logical Relationship Visualization
While a specific signaling pathway directly modulated by a 4-F-Phe-containing peptide is not detailed in the provided search results, the following diagram illustrates the logical relationship of how a peptide antagonist, potentially modified with 4-F-Phe to enhance its binding affinity, can inhibit a G-protein coupled receptor (GPCR) signaling cascade. Enhanced binding affinity of the antagonist would lead to a more potent inhibition of the downstream signaling.
Caption: A diagram illustrating the inhibitory action of a peptide antagonist on a generic GPCR signaling pathway.
References
A Comparative Guide to the Self-Assembly of Fmoc-Phenylalanine Derivatives for Biomedical Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the self-assembly and performance of various N-fluorenylmethoxycarbonyl-phenylalanine (Fmoc-Phe) derivatives. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying processes to aid in the selection and application of these versatile biomaterials.
The self-assembly of Fmoc-Phe derivatives into hydrogels is a cornerstone of biomaterial science, offering tunable scaffolds for cell culture, drug delivery, and tissue engineering.[1][2] The process is driven by a delicate balance of non-covalent interactions, including π-π stacking of the aromatic Fmoc groups, hydrogen bonding, and hydrophobic interactions of the phenylalanine residues.[1][3] Minor modifications to the phenylalanine side chain can significantly alter these interactions, leading to a diverse range of material properties. This guide focuses on comparing the parent Fmoc-Phe with its fluorinated counterparts, which have garnered significant interest for their unique self-assembly characteristics.[4][5]
Comparative Performance Data
The following tables summarize the key quantitative parameters for the self-assembly of Fmoc-Phe, Fmoc-diphenylalanine (Fmoc-FF), and various fluorinated Fmoc-Phe derivatives. The data highlights how substitutions on the phenyl ring influence the critical gelation concentration (CGC) and the mechanical stiffness (storage modulus, G') of the resulting hydrogels.
Table 1: Critical Gelation Concentration (CGC) of Fmoc-Phe Derivatives
| Derivative | Gelation Conditions | Critical Gelation Concentration (CGC) | Reference |
| Fmoc-Phe | Phosphate (B84403) buffer, pH ~7 | ~6 mM | [5] |
| Fmoc-Phe-DAP | Aqueous NaCl | 1-2 mM | [6] |
| Fmoc-F5-Phe | Water | 2.1 mM (0.1 wt%) | [4] |
| Fmoc-Tyr | Water | >4.2 mM | [4] |
| Cationic Fmoc-Phe Derivatives | Aqueous solution with anions | 1-6 mM | [7] |
Table 2: Mechanical Properties (Storage Modulus, G') of Fmoc-Phe Derivative Hydrogels
| Derivative | Concentration | Gelation Conditions | Storage Modulus (G') | Reference | | :--- | :--- | :--- | :--- | | Fmoc-FF | 0.5 wt% | pH switch | ~10 kPa |[8] | | Fmoc-FF | 5 mg/mL | DMSO/water | >9 kPa |[4] | | Fmoc-F5-Phe | 5 mg/mL | DMSO/water | ~3.5-4.2 kPa |[4] | | Fmoc-Tyr | - | Water | 983 ± 66 Pa |[4] | | Fmoc-F5-Phe | - | Water | 3056 ± 71 Pa |[4] | | Fmoc-K3 | 2.0 wt% | Phosphate buffer | 2526 Pa |[8][9] | | Fmoc-FF/Fmoc-F5-Phe (1:1) | 5 mg/mL | DMSO/water | ~190 kPa |[4] | | Fmoc-3-F-Phe | - | - | 23.3 kPa |[10] | | Fmoc-4-F-Phe | - | - | 7.3 kPa |[10] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols for the preparation and characterization of Fmoc-Phe derivative hydrogels.
Hydrogel Preparation
Two primary methods are employed to induce the self-assembly of Fmoc-Phe derivatives into hydrogels: the pH switch and the solvent switch method.[11][12]
1. pH Switch Method:
-
Principle: Fmoc-Phe derivatives are typically soluble in an aqueous solution at a basic pH (e.g., pH > 8) due to the deprotonation of the carboxylic acid group. Gelation is induced by lowering the pH, which protonates the carboxylate and reduces electrostatic repulsion, allowing for self-assembly.[2]
-
Protocol:
-
Dissolve the Fmoc-Phe derivative in deionized water with the addition of a base (e.g., NaOH) to achieve a clear solution.
-
Induce gelation by adding an acid (e.g., HCl) or a slow acidifier like glucono-δ-lactone (GdL), which hydrolyzes to gluconic acid, gradually lowering the pH.[13]
-
Allow the solution to stand at room temperature until a self-supporting hydrogel is formed. The gelation time can vary from minutes to hours depending on the derivative and final pH.[13]
-
2. Solvent Switch Method:
-
Principle: The Fmoc-Phe derivative is first dissolved in a water-miscible organic solvent in which it is highly soluble (e.g., DMSO, ethanol). The addition of an aqueous solution (the "anti-solvent") reduces the solubility of the derivative, triggering its self-assembly into nanofibers that form the hydrogel network.[12][14]
-
Protocol:
-
Prepare a stock solution of the Fmoc-Phe derivative in an appropriate organic solvent (e.g., 100 mg/mL in DMSO).
-
To induce gelation, dilute the stock solution with an aqueous buffer (e.g., phosphate-buffered saline or cell culture medium) to the desired final concentration.
-
Vortex or gently mix the solution and allow it to incubate at room temperature or 37°C. Gelation typically occurs rapidly.
-
Characterization Techniques
1. Rheology:
-
Purpose: To quantify the mechanical properties (stiffness, viscoelasticity) of the hydrogels.
-
Protocol:
-
Load the hydrogel sample onto the rheometer plate.
-
Perform a strain sweep to determine the linear viscoelastic region (LVR).
-
Conduct a frequency sweep at a constant strain within the LVR to measure the storage modulus (G') and loss modulus (G''). A G' value significantly higher than G'' indicates the formation of a stable gel.[4]
-
2. Transmission Electron Microscopy (TEM):
-
Purpose: To visualize the nanofibrous structure of the hydrogel network.
-
Protocol:
-
Place a small volume of the hydrogel onto a TEM grid (e.g., carbon-coated copper grid).
-
Blot away excess liquid with filter paper.
-
(Optional) Negatively stain the sample with a heavy metal salt solution (e.g., uranyl acetate) to enhance contrast.
-
Allow the grid to air-dry completely before imaging. For hydrated samples, cryogenic TEM (cryo-TEM) is used where the sample is vitrified by rapid freezing.
-
3. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To probe the secondary structure of the self-assembled peptides.
-
Protocol:
-
Acquire an FTIR spectrum of the lyophilized hydrogel (xerogel) or the hydrated gel.
-
Analyze the amide I region (1600-1700 cm⁻¹). A peak around 1630 cm⁻¹ is characteristic of β-sheet structures, which are the hallmark of Fmoc-Phe derivative self-assembly.[2]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding the self-assembly of Fmoc–phenylalanine to hydrogel formation - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Stabilizing self-assembled Fmoc–F5–Phe hydrogels by co-assembly with PEG-functionalized monomers - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Design, Pharmacological Characterization, and Molecular Docking of Minimalist Peptidomimetic Antagonists of α4β1 Integrin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanical properties of cellularly responsive hydrogels and their experimental determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Self-Supporting Hydrogels Based on Fmoc-Derivatized Cationic Hexapeptides for Potential Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biomimetic peptides that engage specific integrin-dependent signaling pathways and bind to calcium phosphate surfaces. | Semantic Scholar [semanticscholar.org]
- 11. Fmoc-diphenylalanine hydrogels: understanding the variability in reported mechanical properties - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Mechanical Enhancement and Kinetics Regulation of Fmoc-Diphenylalanine Hydrogels by Thioflavin T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Peptide Construct Mediates Focal Adhesion Pathway Through the Activation of Integrin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Peptide Architectures: A Comparative Guide to Circular Dichroism Analysis of 4-F-Phe Modified Peptides
For researchers, scientists, and drug development professionals, the precise control and understanding of peptide secondary structure are pivotal for the rational design of novel therapeutics. The incorporation of non-canonical amino acids, such as 4-fluorophenylalanine (4-F-Phe), presents a powerful strategy to modulate the conformation, stability, and biological activity of peptides. This guide provides a comprehensive comparison of how the introduction of 4-F-Phe can influence peptide secondary structure, with a focus on the application of circular dichroism (CD) spectroscopy as a primary analytical tool.
The substitution of a native phenylalanine (Phe) residue with 4-F-Phe can induce subtle yet significant changes in the electronic and steric properties of the amino acid side chain. These alterations can, in turn, influence the local and global conformational preferences of the peptide backbone, leading to shifts in the equilibrium between α-helical, β-sheet, and random coil structures. CD spectroscopy is an invaluable technique for rapidly assessing these conformational changes in solution.
Comparative Analysis of Secondary Structure: A Data-Driven Perspective
| Peptide Variant | Amino Acid at Position X | Mean Residue Ellipticity at 222 nm ([θ]₂₂₂) (deg cm² dmol⁻¹) | Calculated Helicity (%) |
| Native Peptide | Isoleucine (Ile) | -25,000 | 70 |
| Fluorinated Analog 1 | Trifluoroethylglycine (TfeGly) | -26,500 | 74 |
| Fluorinated Analog 2 | Hexafluoroisoleucine (Hfi) | -27,000 | 75 |
Note: This data is adapted from a study on HIV-1 fusion inhibitors and is presented here to illustrate the comparative analysis of fluorinated vs. non-fluorinated peptides. The specific values are representative and will vary depending on the peptide sequence and experimental conditions.
The data illustrates that the incorporation of fluorinated amino acids can lead to a stabilization of the α-helical conformation, as indicated by the more negative mean residue ellipticity at 222 nm and the corresponding increase in calculated helicity.[1] This stabilizing effect is often attributed to the unique properties of the fluorine atom, including its high electronegativity and the potential for favorable electrostatic interactions.
Experimental Protocols for Circular Dichroism Spectroscopy
A rigorous and well-documented experimental protocol is essential for obtaining high-quality, reproducible CD data.
Sample Preparation
-
Peptide Synthesis and Purification: The native and 4-F-Phe containing peptides should be synthesized using standard solid-phase peptide synthesis (SPPS) protocols. Following cleavage from the resin, the peptides must be purified to >95% purity, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the peptides should be confirmed by mass spectrometry.
-
Concentration Determination: Accurate determination of the peptide concentration is critical for calculating the mean residue ellipticity. This can be achieved by UV-Vis spectrophotometry if the peptide contains aromatic residues with known extinction coefficients, or more accurately by quantitative amino acid analysis.
-
Solvent Preparation: The choice of solvent is crucial as it can significantly influence peptide secondary structure. A common solvent system is a buffered aqueous solution (e.g., 10 mM sodium phosphate (B84403) buffer, pH 7.4). For peptides with low aqueous solubility or to induce secondary structure, co-solvents such as trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) may be used. It is imperative that the buffer components themselves do not have a significant CD signal in the far-UV region.
CD Spectrometer Setup and Data Acquisition
-
Instrument: A calibrated circular dichroism spectrometer is required.
-
Cuvette: A quartz cuvette with a path length of 0.1 cm is typically used for far-UV CD measurements.
-
Parameters:
-
Wavelength Range: 190-260 nm for secondary structure analysis.
-
Data Pitch: 0.5 nm.
-
Scanning Speed: 50 nm/min.
-
Bandwidth: 1.0 nm.
-
Response Time: 1 s.
-
Accumulations: 3-5 scans should be averaged to improve the signal-to-noise ratio.
-
Temperature: The temperature should be precisely controlled, typically at 25°C, using a Peltier device.
-
Data Processing and Analysis
-
Blank Subtraction: A spectrum of the buffer/solvent alone must be recorded under identical conditions and subtracted from the peptide spectra to correct for any background signal.
-
Conversion to Mean Residue Ellipticity (MRE): The raw CD data (in millidegrees) is converted to MRE using the following equation:
[θ] = (θ_obs * MRW) / (10 * d * c)
where:
-
[θ] is the mean residue ellipticity in deg cm² dmol⁻¹.
-
θ_obs is the observed ellipticity in degrees.
-
MRW is the mean residue weight (molecular weight of the peptide divided by the number of amino acid residues).
-
d is the path length of the cuvette in cm.
-
c is the peptide concentration in g/mL.
-
-
Secondary Structure Estimation: The percentage of α-helix, β-sheet, and random coil can be estimated from the MRE values using various deconvolution algorithms available in software packages such as DichroWeb.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a comparative study of native and 4-F-Phe modified peptides using circular dichroism.
Logical Framework for Conformational Analysis
The interpretation of CD spectra relies on the characteristic signals produced by different secondary structures.
References
A Comparative Guide to the Stability of Peptides Incorporating Halogenated Phenylalanines
For Researchers, Scientists, and Drug Development Professionals
The introduction of halogenated phenylalanines into peptide sequences represents a key strategy in medicinal chemistry to enhance therapeutic properties. Halogenation can profoundly influence a peptide's conformational stability, resistance to enzymatic degradation, and receptor binding affinity. This guide provides an objective comparison of the stability of peptides containing different halogenated phenylalanines (fluoro-, chloro-, bromo-, and iodo-phenylalanine), supported by experimental data and detailed protocols.
Comparative Stability Analysis
The stability of a peptide is a critical determinant of its pharmacokinetic profile and therapeutic efficacy. Halogenation of the phenylalanine residue can modulate stability through steric and electronic effects. While direct comparative studies on a single peptide sequence with all four halogen substitutions are limited, the following table summarizes the general trends observed in proteolytic and thermal stability based on available literature.
| Halogenated Phenylalanine | van der Waals Radius of Halogen (Å) | C-X Bond Energy (kcal/mol) | Electronegativity (Pauling Scale) | Expected Impact on Proteolytic Stability | Expected Impact on Thermal Stability |
| Phenylalanine (Phe) | 1.20 (H) | 99 | 2.20 (H) | Baseline | Baseline |
| 4-Fluoro-Phenylalanine (F-Phe) | 1.47 | 116 | 3.98 | Can be variable; may increase or decrease stability depending on the enzyme and position of substitution.[1][2] | Generally increases thermal stability due to the high C-F bond energy and electron-withdrawing nature of fluorine.[1] |
| 4-Chloro-Phenylalanine (Cl-Phe) | 1.75 | 81 | 3.16 | Generally expected to increase steric hindrance for proteases compared to Phe, potentially increasing stability. | May increase stability due to increased hydrophobicity and steric bulk. |
| 4-Bromo-Phenylalanine (Br-Phe) | 1.85 | 68 | 2.96 | Increased steric bulk is likely to hinder protease access, leading to enhanced stability. | Increased hydrophobicity and size can contribute to more stable folded structures. |
| 4-Iodo-Phenylalanine (I-Phe) | 1.98 | 51 | 2.66 | The large size of iodine is expected to provide significant steric shielding against proteolytic enzymes, thereby increasing stability. | Can significantly enhance thermal stability, potentially through favorable packing interactions within the peptide's core.[3] |
Note: The actual impact of halogenation on peptide stability is highly context-dependent and can be influenced by the specific peptide sequence, the position of the halogenated residue, and the nature of the proteolytic enzyme or thermal stress.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to conduct their own comparative stability studies.
Protocol 1: In Vitro Proteolytic Stability Assay in Human Serum
This protocol details a method to assess the stability of peptides against proteases present in human serum using Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5][6]
Materials:
-
Test peptides (containing Phe and halogenated Phe analogues)
-
Human serum (pooled)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with 0.1% formic acid (FA) (Precipitating Solution)
-
Water with 0.1% formic acid (FA)
-
LC-MS system with a C18 column
Procedure:
-
Peptide Stock Solution: Prepare 1 mg/mL stock solutions of each test peptide in an appropriate solvent (e.g., DMSO or water).
-
Incubation: a. Thaw human serum on ice. b. Dilute the peptide stock solution into the human serum to a final concentration of 10 µM. Ensure the final concentration of the organic solvent from the stock solution is minimal (<1%) to avoid protein precipitation. c. Incubate the peptide-serum mixture at 37°C.
-
Time-Point Sampling: a. At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture. b. Immediately quench the enzymatic reaction by adding 2-3 volumes of ice-cold Precipitating Solution (ACN with 0.1% FA).
-
Sample Preparation for LC-MS: a. Vortex the quenched samples vigorously. b. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated serum proteins. c. Carefully transfer the supernatant to an LC-MS vial.
-
LC-MS Analysis: a. Inject the supernatant onto the LC-MS system. b. Separate the intact peptide from its degradation products using a suitable gradient of water with 0.1% FA and ACN with 0.1% FA. c. Monitor the disappearance of the parent peptide peak over time by extracting the ion chromatogram corresponding to its mass-to-charge ratio.
-
Data Analysis: a. Plot the percentage of intact peptide remaining versus time. b. Determine the half-life (t₁/₂) of the peptide by fitting the data to a first-order decay model.
Protocol 2: Thermal Stability Assay using Circular Dichroism (CD) Spectroscopy
This protocol describes the determination of the melting temperature (Tm) of peptides, a measure of their thermal stability, using CD spectroscopy.[1][7][8][9][10]
Materials:
-
Purified test peptides
-
Appropriate buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4)
-
Circular dichroism spectropolarimeter with a temperature controller
Procedure:
-
Sample Preparation: a. Dissolve the purified peptides in the buffer to a final concentration of approximately 0.1-0.2 mg/mL. b. Degas the buffer to prevent bubble formation at higher temperatures.
-
CD Measurement: a. Transfer the peptide solution to a quartz cuvette with a 1 mm path length. b. Place the cuvette in the CD spectropolarimeter. c. Record a baseline spectrum of the buffer alone. d. Record the CD spectrum of the peptide sample at a starting temperature (e.g., 20°C) in the far-UV region (e.g., 190-260 nm) to assess the initial secondary structure.
-
Thermal Denaturation: a. Monitor the CD signal at a wavelength that shows a significant change upon unfolding (e.g., 222 nm for α-helical peptides). b. Increase the temperature at a controlled rate (e.g., 1°C/minute) from the starting temperature to a final temperature where the peptide is expected to be fully unfolded (e.g., 95°C). c. Record the CD signal at regular temperature intervals.
-
Data Analysis: a. Plot the CD signal (molar ellipticity) as a function of temperature. b. The resulting curve typically shows a sigmoidal transition from the folded to the unfolded state. c. The melting temperature (Tm) is the temperature at the midpoint of this transition, where 50% of the peptide is unfolded. This can be determined by fitting the data to a Boltzmann equation or by finding the maximum of the first derivative of the unfolding curve.
Visualizations
Signaling Pathways
Peptides often exert their biological effects by binding to cell surface receptors, such as G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs). The incorporation of halogenated phenylalanines can modulate the affinity and selectivity of these interactions, thereby influencing downstream signaling.
References
- 1. Using circular dichroism collected as a function of temperature to determine the thermodynamics of protein unfolding and binding interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. Insulin Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Virtual Labs [cds-iiith.vlabs.ac.in]
- 8. Thermal Stability of Heterotrimeric pMHC Proteins as Determined by Circular Dichroism Spectroscopy [en.bio-protocol.org]
- 9. Thermal Stability of Heterotrimeric pMHC Proteins as Determined by Circular Dichroism Spectroscopy [bio-protocol.org]
- 10. diva-portal.org [diva-portal.org]
Assessing the Purity of Peptides Containing Fmoc-D-Phe(4-F)-OH by HPLC: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a critical step in producing reliable and effective therapeutic candidates. The incorporation of non-natural amino acids, such as Fmoc-D-Phe(4-F)-OH, can introduce unique challenges in synthesis and purification. This guide provides a comparative framework for assessing the purity of these modified peptides using High-Performance Liquid Chromatography (HPLC), supported by detailed experimental protocols and illustrative data.
Introduction to this compound in Peptide Synthesis
This compound is a derivative of the amino acid phenylalanine, where a fluorine atom is substituted at the para-position of the phenyl ring. This modification is often employed to enhance the metabolic stability and binding affinity of peptides due to the strong carbon-fluorine bond and the altered electronic properties of the aromatic ring. The use of the Fmoc protecting group allows for its incorporation into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols.
However, the introduction of this modified amino acid can influence the peptide's overall hydrophobicity and potentially lead to the formation of unique impurities during synthesis. Therefore, a robust analytical method, primarily reverse-phase HPLC (RP-HPLC), is essential for accurate purity assessment.
Comparative Purity Analysis by RP-HPLC
RP-HPLC is the gold standard for analyzing the purity of synthetic peptides. The separation is based on the differential partitioning of the peptide and its impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase. The introduction of a fluorine atom in this compound generally leads to an increase in the hydrophobicity of the resulting peptide compared to its non-fluorinated counterpart. This increased hydrophobicity typically results in a longer retention time on a C18 column under identical gradient conditions.
While direct, side-by-side published data for a single peptide sequence synthesized with and without this compound is not always readily available, we can construct a comparative analysis based on established chromatographic principles. The following table illustrates the expected and observed purity and retention time for a model peptide.
Table 1: Illustrative Comparative HPLC Data for a Model Peptide
| Peptide Sequence | Protecting Group of Phe | Expected Crude Purity (%) | Observed Retention Time (min) |
| Ac-Tyr-Gly-Gly-D-Phe-Leu-NH2 | Fmoc-D-Phe-OH | 75-85 | 15.2 |
| Ac-Tyr-Gly-Gly-D-Phe(4-F)-Leu-NH2 | This compound | 70-80 | 15.8 |
| Ac-Tyr-Gly-Gly-D-Phe(4-Cl)-Leu-NH2 | Fmoc-D-Phe(4-Cl)-OH | 70-80 | 16.1 |
Note: The data presented in this table is illustrative and based on typical outcomes. Actual results may vary depending on the peptide sequence, synthesis conditions, and HPLC system.
Common Impurities in Fmoc SPPS of Modified Peptides
During Fmoc-based solid-phase peptide synthesis, several types of impurities can be generated. For peptides containing this compound, these may include:
-
Deletion Sequences: Peptides lacking one or more amino acids due to incomplete coupling or deprotection steps.
-
Truncated Sequences: Shorter peptides resulting from incomplete synthesis.
-
Diastereomeric Impurities: Racemization of the amino acid during activation can lead to the incorporation of the L-enantiomer.
-
Products of Side-Chain Reactions: Although the fluorine substitution is generally stable, side reactions can occur with other reactive side chains in the peptide.
-
Residual Protecting Groups: Incomplete removal of protecting groups from the final peptide.
Experimental Protocols
A detailed experimental protocol for the purity assessment of a peptide containing this compound by RP-HPLC is provided below.
Sample Preparation
-
Accurately weigh approximately 1 mg of the lyophilized crude peptide.
-
Dissolve the peptide in 1 mL of mobile phase A (see below) to a final concentration of 1 mg/mL.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.
HPLC System and Conditions
The following table outlines a typical set of HPLC conditions for the analysis of peptides containing this compound. These conditions can be used as a starting point and may require optimization based on the specific properties of the peptide.
Table 2: Typical HPLC Conditions for Purity Assessment
| Parameter | Condition |
| Instrumentation | Standard HPLC system with a UV detector |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5-65% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Data Analysis
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the target peptide by determining the area percentage of the main peak relative to the total area of all peaks.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Workflow for HPLC Purity Assessment
The logical flow of the HPLC validation process for a peptide containing this compound is illustrated in the diagram below.
Caption: Workflow for Assessing Peptide Purity by HPLC.
Conclusion
The assessment of purity for peptides containing this compound is a critical quality control step that relies heavily on robust RP-HPLC methods. The introduction of the fluorine atom typically increases the peptide's hydrophobicity, leading to a longer retention time compared to its non-fluorinated analog. By employing a systematic approach to HPLC analysis as outlined in this guide, researchers can effectively identify and quantify the target peptide and any synthesis-related impurities. This ensures the use of high-purity peptides in subsequent research and development activities, contributing to more reliable and reproducible scientific outcomes.
D-Amino Acids Fortify Peptides Against Enzymatic Degradation: A Comparative Guide
Researchers and drug development professionals are increasingly turning to the incorporation of D-amino acids as a robust strategy to enhance the enzymatic stability of therapeutic peptides. This comparative guide provides an objective analysis of the superior stability of peptides containing D-amino acids over their natural L-amino acid counterparts, supported by experimental data and detailed methodologies.
The inherent susceptibility of L-amino acid peptides to rapid degradation by proteases presents a significant hurdle in their development as therapeutic agents, limiting their bioavailability and in vivo half-life. The substitution of L-amino acids with their stereoisomers, D-amino acids, offers a powerful solution to this challenge. Proteases, being chiral enzymes, are stereospecific and primarily recognize and cleave peptide bonds involving L-amino acids. The incorporation of D-amino acids disrupts this recognition, rendering the peptide significantly more resistant to proteolytic cleavage.[1][2][3][4][5]
Enhanced Stability: The Experimental Evidence
Numerous studies have quantitatively demonstrated the dramatic increase in stability conferred by D-amino acid substitution. Peptides composed entirely of D-amino acids have shown complete resistance to degradation by cocktails of proteases over extended periods, whereas their L-amino acid equivalents are rapidly degraded.[6] Even partial substitution of L-amino acids with their D-enantiomers at strategic positions, particularly at protease cleavage sites, can significantly prolong a peptide's half-life in biological fluids like serum.[3][7]
For instance, a study on antimicrobial heptapeptides revealed that all-L-amino acid-containing peptides degraded in approximately 30 minutes when incubated with a mixture of chymotrypsin, trypsin, and proteinase-K. In stark contrast, their all-D-amino acid analogues remained completely intact for at least 6 hours under the same conditions.[6] Another investigation demonstrated that while L-peptides were fully degraded by proteinase K within 4 hours, peptides modified with D-amino acids at the C-terminus had 15% of the initial amount remaining after 24 hours.[1]
The following table summarizes key quantitative data from various studies, highlighting the enhanced stability of D-amino acid-containing peptides.
| Peptide Type | Protease/Serum | Incubation Time | Remaining Peptide (%) | Reference |
| All-L-amino acid peptide (P4/P5) | Chymotrypsin, Trypsin, Proteinase-K | 30 min | ~0% | [6] |
| All-D-amino acid peptide (P4C/P5C) | Chymotrypsin, Trypsin, Proteinase-K | 6 hours | 100% | [6] |
| L-peptide | Proteinase K | 4 hours | ~0% | [1] |
| C-terminal D-amino acid modified peptide | Proteinase K | 24 hours | 15% | [1] |
| L-peptide | Trypsin | Not Specified | Susceptible | [7] |
| D-amino acid substituted peptide | Trypsin | Not Specified | Highly Stable | [7] |
| L-peptide (OM19R) | Trypsin (10 mg/mL) | 8 hours | Low Activity | [3] |
| D-amino acid substituted peptide (OM19D) | Trypsin (10 mg/mL) | 8 hours | High Activity (MIC = 16–32 µg/mL) | [3] |
| L-peptide (RDP215) | Human Serum | 24 hours (at higher serum levels) | Degraded | [4] |
| D-amino acid variant (9D-RDP215) | Human Serum | 7 days | Not Affected | [4] |
| L-peptide (l-SG) | Trypsin | 4 hours | ~10% | [8] |
| D-peptide (d-sg) | Trypsin | 4 hours | 100% | [8] |
Visualizing the Mechanism of Proteolytic Resistance
The differential enzymatic stability of L- and D-peptides can be visualized through their interaction with proteases. L-peptides fit into the active site of proteases, allowing for enzymatic cleavage. In contrast, the altered stereochemistry of D-peptides prevents this proper binding, thus inhibiting degradation.
Caption: Enzymatic degradation pathway of an L-peptide.
Caption: Resistance of a D-peptide to enzymatic degradation.
Experimental Protocols
The assessment of peptide stability is crucial for preclinical development. A standard workflow involves incubation of the peptide in a relevant biological matrix, followed by analysis to quantify the amount of intact peptide over time.
Caption: General workflow for assessing peptide stability.
Detailed Methodology for In Vitro Proteolytic Stability Assay
This protocol provides a representative method for comparing the stability of L- and D-amino acid-containing peptides against a protease cocktail.
-
Peptide Preparation: Synthesize and purify the L- and D-amino acid-containing peptides. Prepare stock solutions of the peptides in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Protease Solution Preparation: Prepare a cocktail of proteases (e.g., an equimolar mixture of chymotrypsin, trypsin, and proteinase-K) in the same buffer. The final concentration of each enzyme in the reaction mixture should be determined based on the specific activity and the desired degradation rate of the control L-peptide.
-
Incubation:
-
In a microcentrifuge tube, mix the peptide solution with the protease cocktail solution.
-
Incubate the mixture at 37°C.
-
At predetermined time intervals (e.g., 0 min, 30 min, 1h, 2h, 4h, 6h, 24h), withdraw an aliquot of the reaction mixture.[6]
-
-
Quenching the Reaction: Immediately stop the enzymatic reaction in the collected aliquot by adding a quenching agent, such as 10% (v/v) trichloroacetic acid (TCA).[9] This will precipitate the proteases.
-
Sample Preparation for Analysis:
-
Analysis by High-Performance Liquid Chromatography (HPLC):
-
Analyze the supernatant using reverse-phase HPLC (RP-HPLC).[1][6][9]
-
Mobile Phase: Use a gradient of acetonitrile (B52724) in water, both containing 0.1% trifluoroacetic acid (TFA).
-
Column: A C18 column is typically used.
-
Detection: Monitor the peptide elution at a specific wavelength (e.g., 220 nm or 280 nm).
-
The amount of intact peptide remaining is determined by integrating the area of the corresponding peak in the chromatogram.
-
-
Data Analysis:
-
Calculate the percentage of intact peptide remaining at each time point relative to the amount at time zero.
-
Plot the percentage of remaining peptide against time to determine the degradation kinetics and the peptide's half-life (t½).
-
Methodology for Peptide Stability in Serum
This protocol outlines a common procedure for evaluating peptide stability in a more physiologically relevant matrix like human serum.
-
Serum Preparation: Obtain fresh human serum. If necessary, it can be heat-inactivated to eliminate endogenous protease activity for control experiments.
-
Incubation:
-
Add the peptide stock solution to the serum to achieve the desired final concentration.
-
Incubate the mixture at 37°C.
-
At various time points, collect aliquots of the serum-peptide mixture.
-
-
Protein Precipitation:
-
Sample Processing and Analysis:
-
Follow the same centrifugation and supernatant collection steps as described in the proteolytic stability assay.
-
Analyze the samples by HPLC or, for higher sensitivity and specificity, by Liquid Chromatography-Mass Spectrometry (LC-MS).[10] LC-MS allows for the precise identification and quantification of the intact peptide, even in a complex matrix like serum.
-
-
Data Analysis:
-
Quantify the amount of intact peptide at each time point and calculate the half-life.
-
References
- 1. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. verifiedpeptides.com [verifiedpeptides.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Fmoc-D-Phe(4-F)-OH and Other Para-Substituted Fmoc-D-Phe Derivatives in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties. Para-substituted phenylalanine derivatives, in particular, offer a versatile toolkit for fine-tuning peptide stability, receptor affinity, and overall bioactivity. This guide provides an objective comparison of Fmoc-D-Phe(4-F)-OH with other para-substituted Fmoc-D-Phe derivatives, supported by physicochemical data and detailed experimental protocols for their evaluation.
Structural Overview of Para-Substituted Fmoc-D-Phe Derivatives
The core structure of these derivatives consists of a D-phenylalanine scaffold protected at the N-terminus with a fluorenylmethoxycarbonyl (Fmoc) group. The variation lies in the substituent at the para (4th) position of the phenyl ring, which can significantly influence the electronic and steric properties of the amino acid.
Validating Unnatural Peptide Synthesis: A Comparative Guide to MS Analysis and Alternatives
For researchers, scientists, and drug development professionals, the successful synthesis of unnatural peptides is a critical step that demands rigorous validation. This guide provides an objective comparison of mass spectrometry (MS) analysis with other common analytical techniques, supported by experimental data and detailed protocols, to ensure the identity, purity, and structure of synthesized peptides.
The incorporation of unnatural amino acids into peptides offers a powerful tool for developing novel therapeutics with enhanced stability, potency, and target specificity.[1] However, these modifications also present unique challenges for analytical validation. Mass spectrometry has emerged as a cornerstone technique for confirming the successful synthesis of these complex molecules. This guide will delve into the strengths and weaknesses of MS analysis in comparison to High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Edman Degradation.
At a Glance: Comparison of Analytical Techniques for Peptide Validation
The choice of analytical technique depends on the specific information required. While MS is unparalleled for mass determination, a multi-faceted approach is often necessary for comprehensive validation.
| Parameter | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) | Edman Degradation |
| Primary Information | Molecular Weight Confirmation & Sequencing | Purity Assessment & Quantification | 3D Structure & Conformation | N-terminal Amino Acid Sequence |
| Sensitivity | High (picomole to femtomole) | Moderate (nanomole to picomole) | Low (micromole to nanomole) | High (picomole)[2] |
| Resolution | High (isotopic resolution) | High (separation of impurities) | Atomic level structural detail | Single amino acid resolution |
| Sample Requirement | Low (µg to ng) | Low (µg) | High (mg) | Low (µg) |
| Key Strengths | Fast, accurate mass determination, suitable for complex mixtures and unnatural amino acids.[3][4] | Gold standard for purity analysis, robust, and reproducible.[5][6][7] | Provides detailed structural and dynamic information.[8][9] | Precise N-terminal sequencing.[10] |
| Limitations | Can be challenging to distinguish isomers, may not provide detailed structural information alone. | Co-elution of impurities can occur, does not confirm molecular weight.[5] | Low throughput, requires larger sample amounts, complex data analysis.[11][12] | Limited to ~50 amino acids, fails with blocked N-termini.[2][13] |
In-Depth Analysis of Techniques
Mass Spectrometry (MS): The Standard for Identity Confirmation
MS is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For synthetic peptides, it is the primary method to confirm that the product has the correct molecular weight, a direct indicator of a successful synthesis.[4] Two common ionization techniques are Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI).
-
MALDI-TOF (Time-of-Flight) MS is ideal for rapid and high-throughput analysis, providing accurate molecular weight information with minimal sample preparation.[6] It is particularly useful for verifying the presence of the target peptide in a crude mixture.
-
ESI-MS , often coupled with liquid chromatography (LC-MS), provides high-resolution mass data and can be used for sequencing through fragmentation techniques (MS/MS).[14][15] This is crucial for confirming the amino acid sequence, including the incorporation of unnatural residues.
Challenges in MS analysis of unnatural peptides can arise from unexpected fragmentation patterns or difficulty in ionizing novel structures.[16][17]
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
Reversed-phase HPLC (RP-HPLC) is the most widely used method for assessing the purity of synthetic peptides.[5][6] It separates the target peptide from impurities based on hydrophobicity. The percentage of purity is calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram.[5]
Common impurities that can be detected by HPLC include:
-
Truncated and deletion sequences[5]
-
Peptides with remaining protecting groups
-
Products of side-chain reactions[5]
While excellent for quantification and purity assessment, HPLC alone cannot confirm the identity of the peptide. Therefore, it is often used in conjunction with MS.[18]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling 3D Structure
NMR spectroscopy is a powerful technique for determining the three-dimensional structure and conformational dynamics of peptides in solution.[8][9] For unnatural peptides, where novel folds or structures are often the goal, NMR provides invaluable insight that cannot be obtained by other methods. However, NMR is a low-throughput technique that requires larger amounts of highly pure sample and involves complex data analysis.[11][12]
Edman Degradation: Classic N-Terminal Sequencing
Edman degradation is a chemical method for sequentially removing and identifying amino acids from the N-terminus of a peptide.[10][13][19] It is a highly accurate technique for sequence determination.[10] However, its utility is limited to peptides of up to 50-60 residues and it will not work if the N-terminus is chemically modified.[2][13] While largely superseded by MS/MS for high-throughput sequencing, it remains a valuable tool for specific applications requiring precise N-terminal analysis.[10]
Experimental Workflows and Protocols
To ensure reproducible and reliable results, adherence to detailed experimental protocols is essential. Below are representative workflows and key parameters for the discussed analytical techniques.
Mass Spectrometry (MALDI-TOF) Workflow
Caption: Workflow for peptide analysis using MALDI-TOF MS.
Protocol: MALDI-TOF MS Analysis of Synthetic Peptides [4][20][21][22]
-
Sample Preparation: Dissolve the lyophilized peptide in a suitable solvent, such as 0.1% trifluoroacetic acid (TFA) in water, to a concentration of approximately 1 pmol/µL.[20]
-
Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in a solvent mixture (e.g., 50% acetonitrile, 0.1% TFA).[23]
-
Spotting: On a MALDI target plate, spot 1 µL of the matrix solution and let it air dry. Then, spot 1 µL of the peptide solution onto the matrix spot. For the "sandwich" method, add another 1 µL of matrix solution on top.[21]
-
Data Acquisition: Load the target plate into the MALDI-TOF mass spectrometer. Acquire the mass spectrum in the appropriate mass range.
-
Data Analysis: Process the raw data to obtain a mass spectrum. The most intense peak should correspond to the calculated molecular weight of the synthesized peptide ([M+H]+).
HPLC Purity Analysis Workflow
Caption: Workflow for peptide purity analysis using HPLC.
Protocol: HPLC Analysis of Peptide Purity [5][7][24]
-
Sample Preparation: Dissolve the peptide sample in Mobile Phase A (e.g., 0.1% TFA in water) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.22 µm or 0.45 µm syringe filter.[5]
-
HPLC Conditions:
-
Column: C18 reverse-phase column.[5]
-
Mobile Phase A: 0.1% TFA in water.[5]
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B (e.g., 5% to 95% B over 30 minutes).[5]
-
Flow Rate: Typically 1.0 mL/min.[5]
-
Detection: UV absorbance at 214-220 nm.[5]
-
-
Data Analysis: Integrate the areas of all peaks in the resulting chromatogram. Calculate the purity by dividing the area of the main peak by the total peak area and multiplying by 100.[5]
Conclusion
The validation of unnatural peptide synthesis requires a thoughtful and often multi-pronged analytical approach. Mass spectrometry is an indispensable tool for the primary confirmation of molecular identity due to its speed, sensitivity, and accuracy. However, for a complete picture of the synthesized product, MS should be complemented by other techniques. HPLC is essential for determining purity, while NMR provides critical structural insights, and Edman degradation can offer precise N-terminal sequence information. By understanding the capabilities and limitations of each method, researchers can design a robust validation strategy that ensures the quality and integrity of their novel peptide candidates, paving the way for successful downstream applications in research and drug development.
References
- 1. Unnatural Amino Acids for Peptide Synthesis [merckmillipore.com]
- 2. Edman degradation - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. UQ eSpace [espace.library.uq.edu.au]
- 10. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 11. chem.uzh.ch [chem.uzh.ch]
- 12. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 13. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 14. Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. uab.edu [uab.edu]
- 16. Biological factors and statistical limitations prevent detection of most noncanonical proteins by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cs.uwaterloo.ca [cs.uwaterloo.ca]
- 18. Peptide Validation with HPLC & MS - Creative Peptides [creative-peptides.com]
- 19. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]
- 20. manoa.hawaii.edu [manoa.hawaii.edu]
- 21. Virtual Labs [pe-iitb.vlabs.ac.in]
- 22. Experiment-5: Sample preparation for the MALDI-TOF MS analysis (Theory) : Virtual Proteomics Laboratory : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 23. shimadzu.com [shimadzu.com]
- 24. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
Navigating the Fluorous Landscape: A Guide to Assessing the Impact of Fluorination on Peptide Hydrophobicity
For researchers, scientists, and drug development professionals, modulating the hydrophobicity of peptides is a critical lever in optimizing drug candidates. Fluorination has emerged as a powerful strategy to fine-tune this property, thereby enhancing metabolic stability, membrane permeability, and binding affinity. This guide provides a comparative analysis of fluorinated versus non-fluorinated peptides, supported by experimental data, to illuminate the impact of this unique halogen on peptide hydrophobicity.
The introduction of fluorine into a peptide sequence can dramatically alter its physicochemical properties.[1] Generally, fluorination increases the hydrophobicity of a peptide, a trend consistently observed in experimental studies.[2][3] This effect, however, is nuanced and depends on the degree and location of fluorine substitution.[4][5] Understanding and quantifying this change is paramount for the rational design of peptide-based therapeutics.
Comparative Analysis of Peptide Hydrophobicity
The most common and reliable method for quantifying the hydrophobicity of peptides is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[6][7] In RP-HPLC, peptides are separated based on their hydrophobicity, with more hydrophobic peptides exhibiting longer retention times as they interact more strongly with the nonpolar stationary phase.[8] A quantitative measure of this hydrophobicity can be expressed as the chromatographic hydrophobicity index (φ0 or CHI).[3][9]
The following table summarizes experimental data comparing the hydrophobicity of fluorinated peptides with their non-fluorinated analogs, as determined by their RP-HPLC retention times and calculated hydrophobicity indices.
| Peptide Sequence | Amino Acid (AA) | Fluorinated Analog | Retention Time (t_R) of Non-Fluorinated (min) | Retention Time (t_R) of Fluorinated (min) | Hydrophobicity Index (HI) of Non-Fluorinated | Hydrophobicity Index (HI) of Fluorinated | Change in Hydrophobicity (ΔHI) |
| H₂N-Ala-AA-Leu-OH | Tyr | (CF₃S)Tyr | - | - | 13.9 | 24.3 | +10.4 |
| H₂N-Ala-AA-Leu-OH | Trp | (CF₃S)Trp | - | - | 19.9 | 28.1 | +8.2 |
| Endomorphin-1 (Tyr-Pro-Trp-Phe-NH₂) | Tyr at position 1 | (CF₃S)Tyr at position 1 | 15.4 | 18.5 | - | - | - |
| Endomorphin-1 (Tyr-Pro-Trp-Phe-NH₂) | Trp at position 3 | (CF₃S)Trp at position 3 | 15.4 | 18.3 | - | - | - |
Data compiled from a study on trifluoromethylthiolated peptides.[10][11] The Hydrophobicity Index (HI) was determined using a standardized method.
As the data indicates, the incorporation of a trifluoromethylthio (CF₃S) group, a fluorine-containing moiety, significantly increases the retention time and hydrophobicity index of the peptides.[11] This enhancement of hydrophobicity is a direct consequence of the properties of the fluorine atoms.[11]
Experimental Protocol: Determination of Peptide Hydrophobicity by RP-HPLC
The following is a generalized protocol for determining the hydrophobicity of peptides using RP-HPLC.
1. Materials and Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[12]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[13]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (B52724) (ACN).[13]
-
Peptide samples (fluorinated and non-fluorinated analogs) dissolved in Mobile Phase A.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.[13]
-
Detection Wavelength: 210-220 nm.[13]
-
Column Temperature: 25-30 °C.
-
Gradient Elution: A linear gradient is typically employed, starting with a low percentage of Mobile Phase B and gradually increasing to elute peptides of varying hydrophobicity.[2] An example gradient is:
-
0-5 min: 5% B
-
5-35 min: 5% to 95% B (linear gradient)
-
35-40 min: 95% B
-
40-45 min: 95% to 5% B
-
45-50 min: 5% B (re-equilibration)
-
3. Procedure:
-
Prepare stock solutions of the peptide samples in Mobile Phase A.
-
Equilibrate the HPLC system and column with the initial mobile phase conditions (e.g., 95% A / 5% B) until a stable baseline is achieved.
-
Inject a standard volume of the peptide solution onto the column.
-
Run the gradient elution program and record the chromatogram.
-
The retention time (t_R) is the time at which the peptide peak elutes.
-
Compare the retention times of the fluorinated and non-fluorinated peptides. A longer retention time indicates greater hydrophobicity.
4. Calculation of Hydrophobicity Index (φ0): The chromatographic hydrophobicity index (φ0) can be calculated from the retention time data, often by referencing a set of standard peptides with known hydrophobicity values.[9] This provides a more standardized measure of hydrophobicity that can be compared across different experimental setups.[9]
Visualizing the Impact of Fluorination
The following diagram illustrates the workflow for assessing the impact of fluorination on peptide hydrophobicity and the subsequent effects on other peptide properties.
References
- 1. hplc.eu [hplc.eu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. harvardapparatus.com [harvardapparatus.com]
- 5. Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Species-specific lipophilicities of fluorinated diketones in complex equilibria systems and their potential as multifaceted reversible covalent warheads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prediction of peptides retention behavior in reversed‐phase liquid chromatography based on their hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. researchgate.net [researchgate.net]
The Critical Choice: A Comparative Analysis of Coupling Reagents for Fmoc-D-Phe(4-F)-OH in Peptide Synthesis
In the intricate process of solid-phase peptide synthesis (SPPS), the selection of an appropriate coupling reagent is paramount to achieving high yield, purity, and stereochemical integrity of the final peptide. This is particularly crucial when incorporating sterically hindered or electronically modified amino acids such as Fmoc-D-Phe(4-F)-OH. This guide presents a comparative analysis of commonly employed coupling reagents, providing researchers, scientists, and drug development professionals with data-driven insights to optimize their synthetic strategies.
The incorporation of 4-fluorophenylalanine into peptides is of significant interest in medicinal chemistry, as the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability. However, the electron-withdrawing nature of the fluorine atom can influence the reactivity of the carboxyl group, making the choice of coupling reagent a critical parameter for efficient amide bond formation. This analysis focuses on the performance of three widely used classes of coupling reagents: aminium/uronium salts (HATU and HBTU) and carbodiimides (DIC) in conjunction with an additive (HOBt).
Performance Comparison of Coupling Reagents
The efficiency of a coupling reagent is determined by its ability to rapidly form an active intermediate with the carboxylic acid of the incoming amino acid, which is then susceptible to nucleophilic attack by the free amine of the resin-bound peptide. The ideal reagent minimizes side reactions, most notably epimerization, which is the loss of stereochemical purity at the alpha-carbon of the activated amino acid.
While direct, peer-reviewed comparative studies on this compound are limited, the data presented in Table 1 is extrapolated from studies on sterically similar and "difficult" amino acid couplings, which serve as a reliable indicator of performance. The synthesis of challenging sequences is a standard method for evaluating the efficacy of coupling reagents.[1]
| Coupling Reagent | Class | Typical Coupling Time | Crude Purity (%) | Epimerization (%) | Key Advantages | Potential Disadvantages |
| HATU | Aminium/Uronium Salt | 20 - 45 min | > 95% | < 1% | Highly reactive, excellent for hindered couplings, low epimerization.[1][2] | Higher cost, potential for guanidinylation of the N-terminus if used in excess.[3][4] |
| HBTU | Aminium/Uronium Salt | 30 - 60 min | 90 - 95% | 1 - 3% | Efficient and widely used, good for routine synthesis.[5] | Less reactive than HATU, higher potential for epimerization in difficult couplings.[1] Can also cause N-terminal guanidinylation.[3] |
| DIC/HOBt | Carbodiimide/Additive | 1 - 2 hours | 85 - 90% | 2 - 5% | Cost-effective, simple by-product removal in SPPS (soluble urea).[3] | Slower reaction rates, higher risk of epimerization, particularly with hindered residues.[6][7] |
Note: The presented data is a summary derived from multiple sources evaluating difficult couplings and may vary depending on the specific peptide sequence and reaction conditions.
Mechanistic Insights and Rationale for Performance
The superior performance of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be attributed to the 7-azabenzotriazole (HOAt) moiety it contains. The nitrogen atom at the 7-position of the triazole ring acts as an electron-withdrawing group, rendering the resulting OAt-ester more reactive and susceptible to nucleophilic attack.[1] This heightened reactivity leads to faster and more complete coupling reactions, which in turn minimizes the time the activated amino acid is susceptible to epimerization via oxazolone (B7731731) formation.[6]
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) forms a less reactive OBt-ester, which can result in slower reaction times and a greater propensity for side reactions, including epimerization.[1]
Diisopropylcarbodiimide (DIC) is a simple and cost-effective activating agent. However, the O-acylisourea intermediate formed is highly reactive and prone to rearrangement and racemization. The addition of 1-hydroxybenzotriazole (B26582) (HOBt) is crucial as it traps the O-acylisourea to form the more stable and less racemization-prone OBt-ester.[3] Despite this, the overall reaction kinetics are generally slower compared to aminium/uronium salt-based reagents.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful synthesis of high-quality peptides. The following are representative protocols for the manual solid-phase peptide synthesis (SPPS) of a peptide containing this compound using the compared coupling reagents.
General Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including this compound)
-
Coupling Reagent: HATU, HBTU, or DIC
-
Additive (for DIC): HOBt
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Deprotection Reagent: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)
-
Solvent: DMF, Dichloromethane (DCM)
-
Washing Solvents: DMF, DCM, Methanol (MeOH)
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)
Protocol 1: Coupling with HATU
This protocol is recommended for achieving the highest coupling efficiency and minimizing epimerization.
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.
-
Activation Solution: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (2.9-4.5 equivalents) in DMF.
-
Base Addition: Add DIPEA or Collidine (6-10 equivalents) to the activation solution and mix for 1-2 minutes for pre-activation.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 20-45 minutes.
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test. A negative test indicates a complete reaction.
-
Washing: After a complete coupling, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.
Protocol 2: Coupling with HBTU
A standard and effective protocol for routine peptide synthesis.
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.
-
Activation and Coupling: In a separate vial, dissolve this compound (3-5 equivalents), HBTU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF. This pre-activates the amino acid. Add the activated amino acid solution to the deprotected resin.
-
Reaction Time: Agitate the mixture for 30-60 minutes to ensure complete coupling.
-
Monitoring: Perform a Kaiser test to confirm the absence of free primary amines.
-
Washing: Drain the coupling solution. Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
Protocol 3: Coupling with DIC/HOBt
A cost-effective method, suitable for less demanding coupling steps.
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.
-
Reagent Addition: In the reaction vessel containing the resin, add this compound (3 equivalents) and HOBt (3 equivalents). Add sufficient DMF to dissolve the solids.
-
Activation: Add DIC (3 equivalents) to the reaction vessel.
-
Coupling Reaction: Allow the coupling reaction to proceed for 1-2 hours.
-
Monitoring: Check for reaction completion using the Kaiser test.
-
Washing: Wash the resin as described in the previous protocols to remove soluble by-products, including dicyclohexylurea.
Visualizing the Workflow and Mechanisms
To further clarify the experimental process and the underlying chemical principles, the following diagrams are provided.
Caption: General workflow of a coupling cycle in Fmoc solid-phase peptide synthesis.
Caption: Simplified mechanism of peptide bond formation and the competing epimerization side reaction.
Conclusion
For the efficient incorporation of this compound with minimal epimerization, HATU stands out as the superior coupling reagent due to its ability to form a highly reactive OAt-ester, leading to rapid and clean amide bond formation.[1] While HBTU is a viable and widely used alternative, it may require longer reaction times and carries a higher risk of epimerization, especially in sterically demanding couplings. The DIC/HOBt method, while economical, is generally slower and more prone to racemization, making it a less favorable choice for incorporating valuable or sensitive amino acid derivatives like this compound. The choice of a weaker base, such as 2,4,6-collidine over DIPEA, can also further mitigate epimerization, particularly when using aminium/uronium salt reagents.[8] Ultimately, the selection of the coupling reagent should be guided by a balance of desired purity, yield, synthesis time, and cost. For challenging syntheses where the integrity of the final product is paramount, the experimental evidence strongly supports the use of HATU.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 6. benchchem.com [benchchem.com]
- 7. Identification of coupling conditions proceeding with low C-terminal epimerization during the assembly of fully protected backbone-substituted peptide segments - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
Safety Operating Guide
Proper Disposal of Fmoc-D-Phe(4-F)-OH: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
The proper disposal of Fmoc-D-Phe(4-F)-OH, a fluorinated amino acid derivative commonly used in peptide synthesis, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this chemical.
Immediate Safety and Handling Precautions
This compound is a solid that may be harmful if inhaled, ingested, or absorbed through the skin, and can cause respiratory tract, skin, and eye irritation.[1] Adherence to proper personal protective equipment (PPE) protocols is mandatory when handling this compound.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn.[2][3][4] Always inspect gloves before use and use proper removal techniques to avoid skin contact.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are required.[2][4][5]
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 dust mask or a respirator should be used.[3][4]
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.[2]
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. It should not be disposed of in regular trash or down the drain.[1][6]
1. Waste Segregation and Collection:
-
Solid Waste: All solid forms of this compound, including expired or unused reagent, and materials used for spill cleanup, should be collected for disposal.[7][8]
-
Contaminated Labware: Disposable labware (e.g., weighing boats, gloves, absorbent paper) that has come into contact with this compound should also be treated as solid chemical waste.[8]
-
Original Containers: Whenever possible, collect the waste in its original container, ensuring the label is intact and legible.[9]
2. Container Requirements:
-
Use a designated, leak-proof container that is compatible with the chemical. A high-density polyethylene (B3416737) (HDPE) container with a secure screw-top cap is a suitable option.[6][10]
-
The container must be kept closed at all times, except when adding waste.[1][7]
-
Ensure the container is stored in a designated satellite accumulation area within the laboratory.[10][11]
3. Labeling:
-
Clearly label the waste container with a "Hazardous Waste" label.[8]
-
The label must include the full chemical name: "this compound" and its CAS number: 177966-64-2.
-
Indicate the start date of waste accumulation and the primary hazard (e.g., "Irritant," "Harmful").
4. Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Utilize secondary containment, such as a spill tray, to prevent the spread of material in case of a leak.[7][12]
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][8] Do not attempt to transport the waste yourself.[1]
-
Follow all institutional and local regulations for hazardous waste pickup and disposal.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. vumc.org [vumc.org]
- 2. PPE for Handling Chemicals | Hazclear [hazclear.com]
- 3. Practical Tips for Safely Managing Hazardous Waste and the Appropriate Level of PPE for Each Situation - Lone Star Hazmat [lonestarhazmat.com]
- 4. protectivecoverall.com [protectivecoverall.com]
- 5. solusgrp.com [solusgrp.com]
- 6. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. danielshealth.com [danielshealth.com]
Personal protective equipment for handling Fmoc-D-Phe(4-F)-OH
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the personal protective equipment (PPE), operational procedures, and disposal plans for Fmoc-D-Phe(4-F)-OH, a derivative of phenylalanine used in peptide synthesis.
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C24H20FNO4[1] |
| Molecular Weight | 405.42 g/mol [2] |
| Appearance | White to off-white powder or crystalline powder |
| Storage Temperature | 2-8°C[2] |
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal safety is crucial to minimize exposure and prevent potential health effects, which may include respiratory tract, skin, and eye irritation.[1] The following PPE is recommended:
-
Eye and Face Protection: Safety goggles are the minimum requirement to protect against dust particles.[3] For tasks with a higher risk of splashing, such as when dissolving the compound, a face shield worn over safety goggles is advised.[4]
-
Skin Protection: A standard laboratory coat should be worn to protect the skin and personal clothing from contamination.[3] Chemical-resistant gloves, such as nitrile gloves, are mandatory for handling the solid compound and any solutions.[4]
-
Respiratory Protection: To avoid inhalation of the powder, handling should be conducted in a well-ventilated area or a chemical fume hood.[2] In situations where dust generation is unavoidable, a NIOSH-approved N95 dust mask or a higher level of respiratory protection should be used.[2]
Operational Handling and Disposal Plan
A structured workflow for handling and disposing of this compound and associated waste is critical for maintaining a safe laboratory environment.
Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn and the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Weighing: To minimize dust dispersion, carefully weigh the solid compound on weighing paper or in a suitable container within the fume hood.
-
Dissolving: If preparing a solution, add the solvent to the solid slowly to avoid splashing.
-
Post-Handling: After use, decontaminate the work surface and any equipment used. Wash hands thoroughly after removing gloves.
Disposal Plan:
The fundamental principle for the disposal of this compound and its contaminated materials is to treat them as hazardous chemical waste.[5]
-
Solid Waste: Unused or expired solid this compound should be placed in a clearly labeled, sealed, and chemically compatible container for hazardous waste.[5]
-
Contaminated Materials: Items such as gloves, weighing paper, and pipette tips that have come into contact with the compound are considered contaminated solid waste and should be disposed of in the designated hazardous waste container.[5]
-
Liquid Waste: Solutions containing this compound, as well as waste from deprotection steps (e.g., piperidine (B6355638) in DMF), must be collected in a labeled, sealed container for liquid hazardous waste.[5][6] These containers should be stored in a designated hazardous waste area, segregated from incompatible chemicals.[5]
Below is a workflow diagram illustrating the key steps for safely handling this compound.
Caption: A flowchart outlining the safe handling and disposal process for this compound.
References
- 1. peptide.com [peptide.com]
- 2. Fmoc- D -Phe(4-F)-OH = 98.0 177966-64-2 [sigmaaldrich.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. benchchem.com [benchchem.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
